2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Description
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-4(6(9)14)1-3(2-13-5)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQQAPUZEUIPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653378 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-75-7 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1099597-75-7
Foreword
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a key building block in modern synthetic chemistry. As a Senior Application Scientist, my objective is to furnish researchers and professionals in drug discovery and agrochemical development with not just procedural steps, but also the underlying scientific rationale for its synthesis, handling, and application. The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating framework for the proficient use of this versatile reagent.
Compound Identification and Properties
This compound is a highly reactive derivative of nicotinic acid, distinguished by the presence of a chlorine atom, a trifluoromethyl group, and an acyl chloride functionality on the pyridine ring. These features render it a valuable intermediate for the introduction of the 2-chloro-5-(trifluoromethyl)pyridinyl moiety into a wide array of molecular scaffolds.
| Property | Value | Source(s) |
| CAS Number | 1099597-75-7 | |
| Molecular Formula | C₇H₂Cl₂F₃NO | |
| Molecular Weight | 244.00 g/mol | |
| Appearance | Liquid | |
| Density | 1.585 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 | |
| Storage Temperature | -20°C | |
| SMILES | FC(F)(F)c1cnc(Cl)c(c1)C(Cl)=O | |
| InChI | 1S/C7H2Cl2F3NO/c8-5-4(6(9)14)1-3(2-13-5)7(10,11,12)/h1-2H |
Synthesis and Mechanism
The primary and most logical synthetic route to this compound is through the chlorination of its corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 505084-59-3). Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: A Core Building Block for Advanced Pharmaceutical and Agrochemical Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the molecule's fundamental properties, synthesis, reactivity, and applications, offering field-proven insights from a Senior Application Scientist's perspective.
Executive Summary: A High-Value Intermediate
This compound (CAS No. 1099597-75-7) is a highly reactive acyl chloride derivative of pyridine. Its strategic combination of a trifluoromethyl group, a chloro substituent, and an acyl chloride functional group makes it a versatile and valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl moiety is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs).[1] This guide will serve as a foundational resource for leveraging this compound's unique chemical architecture.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of this compound are critical for its handling, reaction setup, and analytical characterization. Its molecular weight is precisely 244.00 g/mol .
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂Cl₂F₃NO | |
| Molecular Weight | 244.00 g/mol | |
| CAS Number | 1099597-75-7 | |
| Appearance | Liquid | |
| Density | 1.585 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 | |
| IUPAC Name | This compound | |
| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=NC=C1C(F)(F)F)Cl)C(=O)Cl |
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
The primary and most logical route to this compound is via the chlorination of its corresponding carboxylic acid precursor, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 505084-59-3). This transformation is a standard and well-established method in organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The causality behind this choice is the high efficiency and reactivity of thionyl chloride, which reacts with the carboxylic acid to form the highly reactive acyl chloride, with byproducts (sulfur dioxide and hydrogen chloride) that are gaseous and can be easily removed from the reaction mixture, simplifying purification.
Figure 1: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a validated, self-validating system for the synthesis of the title compound, adapted from standard procedures for acyl chloride formation.[2]
-
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, e.g., 5-10 eq).
-
Catalysis: To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution. The solid carboxylic acid will gradually dissolve as it is converted to the liquid acyl chloride.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is crucial and should be performed in a well-ventilated fume hood.
-
Purification: The crude product can be purified by vacuum distillation to yield the final this compound as a liquid.
Chemical Reactivity and Applications in Synthesis
As an acyl chloride, the primary reactivity of this compound centers on nucleophilic acyl substitution. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.
Amide Bond Formation
The reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of amide linkages. This is one of the most common bond-forming reactions in the synthesis of pharmaceutical agents. The reaction is typically rapid and high-yielding.
Ester Bond Formation
Similarly, it reacts readily with alcohols to form esters. This can be used to introduce the trifluoromethylpyridine scaffold into molecules containing hydroxyl groups.
The versatility of trifluoromethylpyridine derivatives is well-established in both the pharmaceutical and agrochemical industries.[3] These compounds are integral to the synthesis of herbicides, fungicides, and insecticides.[3][4] In the pharmaceutical realm, the trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's pharmacokinetic profile.
Sources
A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a highly reactive and valuable building block in modern synthetic chemistry. The trifluoromethylpyridine scaffold is a privileged motif in both agrochemical and pharmaceutical discovery, prized for its ability to confer desirable physicochemical properties such as enhanced metabolic stability and lipophilicity.[1] This document details the compound's structural features, physicochemical properties, and a validated multi-step synthetic pathway, including the preparation of its crucial precursor, 2-chloro-5-(trifluoromethyl)nicotinic acid. Furthermore, it presents detailed protocols for its application in forming amide and ester bonds, highlighting its role as a potent acylating agent. Safety protocols, handling procedures, and storage requirements are also rigorously addressed to ensure safe and effective utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the creation of novel, high-value molecules.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is renowned for its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. When combined with a pyridine ring, a bioisostere for many biological systems, the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for molecular design.[1]
This compound (CAS No. 1099597-75-7) represents a pinnacle of functionalization on this valuable scaffold. It combines three key reactive centers:
-
The Pyridine Nitrogen: Modulates the molecule's basicity and acts as a hydrogen bond acceptor.
-
The 2-Chloro Substituent: A versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for further molecular elaboration.
-
The 5-Trifluoromethyl Group: A potent electron-withdrawing group that enhances metabolic stability, increases lipophilicity, and can modulate binding affinity to biological targets.
-
The 3-Carbonyl Chloride Group: A highly electrophilic center, making the molecule an excellent acylating agent for introducing the entire functionalized nicotinoyl moiety into a target structure.
This unique combination makes it an indispensable intermediate for constructing complex active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[2][3]
Physicochemical & Structural Profile
The precise arrangement of atoms and functional groups dictates the reactivity and handling of this compound. Its identity and core properties are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Core Properties
| Property | Value | Reference |
| CAS Number | 1099597-75-7 | |
| Molecular Formula | C₇H₂Cl₂F₃NO | |
| Molecular Weight | 244.00 g/mol | |
| Appearance | Liquid | N/A |
| Density | 1.585 g/mL at 25 °C | N/A |
| Purity | ≥95% | |
| Storage | Store in freezer (-20°C), sealed under dry conditions. | |
| SMILES | FC(F)(F)c1cnc(Cl)c(c1)C(Cl)=O | N/A |
| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N | N/A |
Synthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process that begins with the construction of the core pyridine scaffold, followed by functionalization to introduce the carbonyl chloride. The key is the synthesis of the immediate precursor, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Caption: High-level synthetic workflow to the target carbonyl chloride.
Step 1: Synthesis of the Carboxylic Acid Precursor
The critical intermediate, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 505084-59-3), is the immediate precursor. While multiple routes to its synthesis exist, a common laboratory and industrial approach involves the directed metalation of the 2-chloro-5-(trifluoromethyl)pyridine core, followed by quenching with carbon dioxide.
Causality of Experimental Choices:
-
Directed Metalation: The pyridine nitrogen and the chloro-substituent influence the acidity of the ring protons. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation at the C-4 position. Subsequent reaction with an electrophile like CO₂ would lead to the 4-carboxylic acid. To achieve C-3 carboxylation, alternative strategies such as halogen-metal exchange from a 3-bromo precursor or more complex directed metalation group strategies may be employed in industrial settings.
-
Low Temperature: Reactions involving organolithium reagents are highly exothermic and are performed at very low temperatures (typically -78 °C using a dry ice/acetone bath) to prevent side reactions and ensure kinetic control for regioselectivity.
-
Anhydrous Conditions: Organolithium reagents and the resulting carbanions are extremely sensitive to moisture and protic sources. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching of the reaction.
Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation: Charge the flask with anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add n-butyllithium followed by diisopropylamine to generate LDA in situ.
-
Deprotonation: Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture for 1-2 hours at this temperature.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice. Allow the mixture to slowly warm to room temperature.
-
Work-up and Isolation: Quench the reaction with water and acidify with aqueous HCl to a pH of ~2-3. The carboxylic acid product will precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the purified product, which appears as a solid with a melting point of 173-178 °C.
Step 2: Conversion to the Carbonyl Chloride
The conversion of a carboxylic acid to its corresponding acid chloride is a standard and highly efficient transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[4][5]
Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize byproduct HCl and SO₂ gas).
-
Reagent Addition: Charge the flask with 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq). Carefully add an excess of thionyl chloride (SOCl₂, ~5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude liquid product, this compound, is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity. If necessary, it can be purified by vacuum distillation.
Key Applications & Reaction Protocols
The primary utility of this carbonyl chloride is as a potent acylating agent to form stable amide or ester linkages.
Workflow: Amide Bond Formation
This is the most common application, central to the synthesis of countless bioactive molecules in drug discovery.
Caption: General workflow for amide synthesis using the title compound.
Protocol: General Procedure for Amidation
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermic nature of the reaction.
-
Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a mild acid (e.g., 1M HCl) to remove excess base, and then a mild base (e.g., saturated NaHCO₃ solution).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.
Safety, Handling, and Storage
This compound is classified as highly hazardous and must be handled with extreme caution by trained personnel.
Hazard Profile
| Hazard Statement | Classification | GHS Code |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | H301 |
| Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | H311 |
| Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) | H331 |
| Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) | H314 |
Data sourced from Sigma-Aldrich safety information.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this substance in a certified chemical fume hood with a high rate of air exchange.
-
Personal Protective Equipment:
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles in combination with a full-face shield.
-
Lab Coat: A chemical-resistant lab coat or apron is mandatory.
-
Respiratory Protection: If there is any risk of inhalation, use a full-face respirator with an appropriate acid gas/organic vapor cartridge.
-
Storage and Stability
-
Storage Conditions: Store in a freezer at or below -20 °C.
-
Atmosphere: The container must be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.
-
Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents. The compound reacts violently with water and other protic nucleophiles.
Conclusion
This compound is a sophisticated and highly versatile chemical intermediate. Its value is derived from the strategic combination of a trifluoromethyl group for modulating bioactivity, a chloro-substituent for subsequent synthetic diversification, and a reactive carbonyl chloride for efficient acylation. While its synthesis and handling require significant expertise and adherence to strict safety protocols due to its hazardous nature, its potential to accelerate the discovery and development of novel pharmaceuticals and agrochemicals is undeniable. This guide provides the foundational knowledge for chemists to confidently and safely incorporate this powerful building block into their synthetic programs.
References
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PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]
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PrepChem. (n.d.). Synthesis of nicotinoyl chloride hydrochloride. PrepChem.com. [Link]
- Al-Masoudi, N. A. (2024). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.
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Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. [Link]
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World Journal of Pharmaceutical Research. (2023). Synthesis of N-phenyl nicotinamide derivatives promoted by dcc. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. (n.d.). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30.
- Google Patents. (n.d.).
- Kang, G., & Kim, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 60(3), 255-265.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
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2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride IUPAC name and synonyms
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Introduction
This compound is a highly reactive, specialized chemical intermediate of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its molecular architecture, featuring a trifluoromethyl-substituted pyridine ring activated by an acyl chloride functional group, makes it a valuable building block for synthesizing complex, high-value molecules. The trifluoromethyl group is a well-established bioisostere that can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a parent molecule[1]. The acyl chloride provides a reliable and efficient handle for constructing amide or ester linkages, which are fundamental connections in a vast array of active pharmaceutical ingredients (APIs) and crop protection agents[1][2].
This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, safety and handling protocols, synthetic routes, and core applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
Precise identification and understanding of a compound's physical properties are foundational for its effective use in a laboratory or industrial setting.
Table 1: Nomenclature and Chemical Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | This compound |
| CAS Number | 1099597-75-7 |
| Molecular Formula | C₇H₂Cl₂F₃NO[3] |
| Molecular Weight | 244.00 g/mol |
| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Parameter | Value | Source |
|---|---|---|
| Appearance | Liquid | |
| Density | 1.585 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 |
| Storage Conditions | Store in freezer at -20°C, sealed under dry conditions. | |
The requirement for freezer storage under dry conditions highlights the compound's reactivity, particularly its susceptibility to hydrolysis, a common characteristic of acyl chlorides.
Safety and Handling
This compound is a hazardous substance and must be handled with stringent safety protocols. Its high toxicity and corrosive nature demand the use of appropriate personal protective equipment (PPE) and engineering controls.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
|---|---|---|
| Signal Word | Danger | |
| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. |
| H314 | Causes severe skin burns and eye damage. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[4] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Mandatory Handling Protocol
-
Engineering Controls : All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible[5].
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Eye Protection : Chemical safety goggles and a full-face shield are required.
-
Lab Coat : A flame-resistant lab coat must be worn and kept fully fastened.
-
-
Inert Atmosphere : Due to the compound's reactivity with moisture, handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible, using oven-dried glassware and syringe techniques for transfers.
-
Waste Disposal : Dispose of all waste in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations[4].
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that logically begins with a more fundamental precursor and proceeds to the activated acyl chloride form.
Overall Synthetic Strategy
The most logical synthetic pathway involves the creation of the stable carboxylic acid, 2-chloro-5-(trifluoromethyl)nicotinic acid, from its parent heterocycle, 2-chloro-5-(trifluoromethyl)pyridine. This acid is then activated to the highly reactive acyl chloride. The parent heterocycle itself is typically synthesized from 3-picoline through a series of chlorination and fluorination reactions[6][7][8].
Protocol: Synthesis of the Acyl Chloride
This protocol describes the final activation step, converting the carboxylic acid precursor to the target acyl chloride.
Objective : To synthesize this compound from 2-chloro-5-(trifluoromethyl)nicotinic acid.
Materials :
-
2-chloro-5-(trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene (or another high-boiling inert solvent)
Procedure :
-
Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler (or scrubber), and a dropping funnel under a positive pressure of nitrogen.
-
Charging the Flask : Charge the flask with 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) and anhydrous toluene.
-
Addition of Reagents : Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred suspension. This is crucial as DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.
-
Chlorination : Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the mixture via the dropping funnel. The reaction is often exothermic.
-
Reaction : Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS or TLC to check for the disappearance of the starting carboxylic acid.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.
Core Reactivity
The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most commonly amines and alcohols, to form robust amide and ester bonds, respectively. This reaction is typically fast and high-yielding.
Applications in Synthesis
The primary application of this compound is as a key building block in the synthesis of agrochemicals and pharmaceuticals. It serves as a linchpin molecule to connect the fluorinated pyridine moiety to other parts of a target structure.
-
Agrochemicals : The 2-chloro-5-(trifluoromethyl)pyridine core is found in numerous high-performance pesticides. It is a critical intermediate for herbicides used to control grass weeds, as well as for insecticides and fungicides[2][9]. The trifluoromethyl group often enhances the biological activity and stability of the final product[6].
-
Pharmaceuticals : In drug discovery, this intermediate is used to synthesize novel compounds for various therapeutic areas. The pyridine ring can act as a bioisostere for a phenyl ring, while the trifluoromethyl group improves pharmacokinetic properties[1][10].
Exemplary Protocol: Amide Bond Formation
Objective : To couple this compound with a primary amine to form a target amide.
Materials :
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline) (1.1 eq)
-
Tertiary amine base (e.g., triethylamine or DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure :
-
Setup : In a flame-dried flask under nitrogen, dissolve the primary amine and the tertiary amine base in anhydrous DCM.
-
Cooling : Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the acylation reaction.
-
Addition : Prepare a solution of this compound in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. The tertiary amine base is essential to neutralize the HCl byproduct generated during the reaction, preventing protonation of the primary amine reactant.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Quenching & Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by column chromatography or recrystallization.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its combination of a biologically relevant fluorinated heterocycle and a highly reactive coupling handle makes it an indispensable intermediate for accessing novel and complex molecular targets. A thorough understanding of its properties, safe handling requirements, and reactivity is paramount for any research or development professional aiming to leverage its synthetic potential in the fields of medicine and agriculture.
References
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2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Kim, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved January 19, 2026, from [Link]
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-
The Chemical Properties and Applications of 2-Chloro-5-trifluoromethylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
-
Applications of 2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). Huimeng Bio-tech. Retrieved January 19, 2026, from [Link]
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Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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This compound (C7H2Cl2F3NO). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
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A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Properties, Synthesis, and Applications
Introduction
2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a highly reactive, trifluoromethyl-substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a pyridine core, a reactive acyl chloride, a stabilizing chloro group, and a lipophilicity-enhancing trifluoromethyl group, makes it a valuable and versatile building block in organic synthesis. The acyl chloride functional group serves as a potent electrophile, enabling the facile construction of amide and ester linkages, which are fundamental in the assembly of complex target molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic strategy, details its core reactivity, and presents validated experimental protocols for its use, tailored for researchers and professionals in drug discovery and development.
Section 1: Compound Identification and Physicochemical Properties
Precise identification and understanding the physical characteristics of a reagent are foundational to its effective and safe use in a laboratory setting. This compound is a liquid at room temperature and requires specific storage conditions to maintain its integrity.
| Property | Value | Reference(s) |
| CAS Number | 1099597-75-7 | [1] |
| Molecular Formula | C₇H₂Cl₂F₃NO | [1] |
| Molecular Weight | 244.00 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Liquid | [1] |
| Density | 1.585 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.496 | [1] |
| Storage Temperature | -20°C, under inert atmosphere | [1] |
| SMILES String | FC(F)(F)c1cnc(Cl)c(c1)C(Cl)=O | [1] |
| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N | [1] |
Section 2: Synthesis and Mechanistic Insights
The title compound is most logically and efficiently prepared from its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)nicotinic acid. This two-step conceptual pathway leverages established and reliable transformations in organic chemistry, ensuring high yield and purity.
Step 1: Oxidation of a Suitable Precursor to 2-Chloro-5-(trifluoromethyl)nicotinic acid
The synthesis of the crucial carboxylic acid intermediate (CAS 505084-59-3) can be achieved via the oxidation of a corresponding alkyl- or formyl-pyridine precursor.[2] For instance, the oxidation of related alkyl pyridines to pyridine carboxylic acids is a well-documented industrial process, often utilizing strong oxidizing agents like nitric acid under elevated temperature and pressure.[3]
Step 2: Conversion of Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to a highly reactive acyl chloride is a cornerstone of organic synthesis.[4] The most common and effective method involves treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Causality of Reagent Choice: Thionyl chloride is preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[5] The DMF catalyst accelerates the reaction by forming a highly electrophilic Vilsmeier intermediate in situ.
The proposed synthetic workflow is illustrated below.
Section 3: Chemical Reactivity and Core Applications
The synthetic utility of this compound is derived almost entirely from the high reactivity of the acyl chloride group. This functional group is a powerful electrophile, readily attacked by a wide range of nucleophiles in nucleophilic acyl substitution reactions.[6][7] This reactivity makes it an exceptional reagent for introducing the 2-chloro-5-(trifluoromethyl)nicotinoyl moiety into target molecules.
The primary applications in drug discovery and agrochemical development are the formation of amides and esters.
-
Amide Bond Formation: The reaction with primary or secondary amines is rapid and typically irreversible, forming a robust amide bond.[5] This is one of the most common reactions in medicinal chemistry for linking molecular fragments. The trifluoromethyl group is often incorporated to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity of a drug candidate.
-
Ester Formation: The reaction with alcohols or phenols yields the corresponding esters.[8] While esters are sometimes susceptible to hydrolysis in vivo, they are critical functional groups in many drugs and are also used as prodrugs to improve bioavailability.
The core reactivity profile is summarized in the following diagram.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Amide Synthesis
This protocol describes a self-validating system for the synthesis of a secondary amide using the title compound.
-
Expertise & Rationale: The use of a non-nucleophilic base like triethylamine (TEA) or DIPEA is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is run under an inert atmosphere to prevent hydrolysis of the highly moisture-sensitive acyl chloride.
Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary or secondary amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF) to a concentration of ~0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the stirred amine solution.
-
Reagent Addition: Slowly add this compound (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with the organic solvent.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Protocol 4.2: Handling and Safety Precautions
-
Trustworthiness: Adherence to these safety protocols is non-negotiable for ensuring operator safety and experimental integrity. The compound is classified as highly toxic and corrosive.[1]
Mandatory Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate film gloves), safety goggles with side shields, and a flame-retardant lab coat.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors. The compound is toxic if inhaled.[1]
-
Inert Atmosphere: Due to its high reactivity with water, the compound should be handled under dry, inert conditions (e.g., using a Schlenk line or in a glovebox).[8] Atmospheric moisture will lead to rapid hydrolysis, releasing corrosive HCl gas and degrading the reagent.
-
Quenching and Disposal: Never quench the neat reagent with water. For disposal of residual material or cleaning of glassware, slowly add the reagent to a stirred, cold (0 °C) solution of isopropanol to form the less reactive ester before neutralization and disposal according to institutional guidelines.
-
Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes; the compound causes severe skin burns.[1] Seek immediate medical attention.
Conclusion
This compound is a high-value synthetic intermediate whose reactivity profile is ideally suited for the demands of modern drug discovery and agrochemical research. The combination of a reactive acylating center with the unique electronic and steric properties of the trifluoromethyl-substituted pyridine ring allows for the efficient and reliable synthesis of complex molecular architectures. By understanding its physicochemical properties, reactivity, and stringent handling requirements, researchers can effectively leverage this potent building block to accelerate their discovery programs.
References
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
ResearchGate. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
-
ACS Publications. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
ResearchGate. (2005). Amide bond formation using amino acid fluorides. Retrieved from [Link]
-
European Patent Office. (2024). EP 4105202 B1 - METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. (n.d.). US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl....
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A Spectroscopic Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Structure Elucidation and Data Interpretation
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this compound are not widely available, this guide presents a robust, predicted spectroscopic profile based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Introduction
This compound (C₇H₂Cl₂F₃NO) is a highly reactive intermediate, valued for its trifluoromethylpyridine core, which imparts unique electronic properties and metabolic stability to target molecules. The presence of a carbonyl chloride group at the 3-position provides a reactive handle for a variety of nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the primary tools for this purpose.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; a [label="N", pos="0,1.5!"]; b [label="C", pos="-1.3,0.75!"]; c [label="C", pos="-1.3,-0.75!"]; d [label="C", pos="0,-1.5!"]; e [label="C", pos="1.3,-0.75!"]; f [label="C", pos="1.3,0.75!"]; g [label="Cl", pos="2.6,1.5!"]; h [label="C", pos="-2.6,-1.5!"]; i [label="F", pos="-2.6,-2.8!"]; j [label="F", pos="-3.9,-0.75!"]; k [label="F", pos="-3.9,-2.25!"]; l [label="C", pos="2.6,-1.5!"]; m [label="O", pos="3.9,-0.75!"]; n [label="Cl", pos="3.9,-2.25!"];
a -- b [label=""]; b -- c [label=""]; c -- d [label=""]; d -- e [label=""]; e -- f [label=""]; f -- a [label=""]; f -- g [label=""]; c -- h [label=""]; h -- i [label=""]; h -- j [label=""]; h -- k [label=""]; e -- l [label=""]; l -- m [style=double]; l -- n [label=""]; } Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | Doublet | 1H | H-6 |
| ~8.2 - 8.4 | Doublet | 1H | H-4 |
Interpretation:
The downfield chemical shifts of both protons are due to the deshielding effect of the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing trifluoromethyl and carbonyl chloride groups. The proton at the 6-position (H-6) is expected to be further downfield than the proton at the 4-position (H-4) due to its proximity to the nitrogen atom. The two protons will appear as doublets due to coupling to each other.
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher spectrometer. The sample would be dissolved in an anhydrous deuterated solvent, such as chloroform-d (CDCl₃), to avoid hydrolysis of the highly reactive carbonyl chloride. Tetramethylsilane (TMS) would be used as an internal standard.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O |
| ~152 - 155 | C-2 |
| ~148 - 151 | C-6 |
| ~135 - 138 | C-4 |
| ~130 - 133 (quartet) | C-5 |
| ~122 - 125 (quartet) | CF₃ |
| ~120 - 123 | C-3 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acid chloride is expected to appear in the range of 165-170 ppm.[1]
-
Pyridine Ring Carbons: The carbons of the pyridine ring will be significantly influenced by the substituents. The carbon bearing the chlorine atom (C-2) and the carbon adjacent to the nitrogen (C-6) are expected at the downfield end of the aromatic region. The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon (CF₃): The CF₃ carbon signal will be split into a quartet by the three fluorine atoms.
Experimental Protocol:
The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (except for the carbons coupled to fluorine). A sufficient number of scans would be necessary due to the low natural abundance of the ¹³C isotope. The same sample prepared for ¹H NMR can be used.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum provides a direct and sensitive method for confirming the presence and electronic environment of the trifluoromethyl group.
Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | -CF₃ |
Interpretation:
The ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the typical range for an aromatic trifluoromethyl group.
Experimental Protocol:
A standard ¹⁹F NMR spectrum would be acquired, and the chemical shifts would be referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carbonyl group of the acid chloride.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 - 1800 | Strong, Sharp | C=O stretch (acid chloride) |
| ~1550 - 1600 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1100 - 1350 | Strong | C-F stretching (trifluoromethyl group) |
| ~700 - 850 | Strong | C-Cl stretching |
Interpretation:
The most characteristic absorption will be the strong, sharp peak for the carbonyl stretch of the acid chloride, appearing at a high wavenumber (1770-1800 cm⁻¹).[1][2] The presence of strong C-F stretching bands will further confirm the trifluoromethyl group.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) would be used. For a solid, a KBr pellet or attenuated total reflectance (ATR) could be employed. Due to the moisture sensitivity of the compound, the sample and instrument should be kept dry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 243/245/247 | Molecular ion [M]⁺ |
| 208/210 | [M-Cl]⁺ |
| 179/181 | [M-COCl]⁺ |
| 144 | [M-COCl-Cl]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak cluster corresponding to the isotopic abundances of the two chlorine atoms. The fragmentation is likely to proceed through the loss of a chlorine radical from the carbonyl chloride, followed by the loss of carbon monoxide, or the loss of the entire carbonyl chloride group.
dot graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded]; A [label="[C₇H₂Cl₂F₃NO]⁺˙\nm/z 243/245/247"]; B [label="[C₇H₂ClF₃NO]⁺\nm/z 208/210"]; C [label="[C₆H₂ClF₃N]⁺\nm/z 179/181"]; D [label="[C₆H₂F₃N]⁺˙\nm/z 144"];
A -> B [label="-Cl"]; B -> C [label="-CO"]; C -> D [label="-Cl"]; } Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol:
A mass spectrum could be obtained using electron ionization (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary set of tools for the unambiguous identification and structural elucidation of this important synthetic intermediate. The interpretations and protocols described herein are intended to serve as a valuable resource for scientists working with this compound, ensuring its correct identification and use in research and development.
References
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of Calgary. Spectroscopic Analysis : Acyl Chlorides. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link][1]
-
Chemistry Steps. Infrared (IR) Spectroscopy of Carboxylic Acid Derivatives. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Introduction: The Significance of a Versatile Building Block
2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a key intermediate in the synthesis of a multitude of high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its trifluoromethylpyridine core is a sought-after motif in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of the reactive acid chloride and the strategically positioned chlorine atom allows for diverse chemical modifications, making it an invaluable building block for the synthesis of complex molecules, including potent insecticides and herbicides. This guide provides a comprehensive overview of the viable synthetic pathways to this important compound, offering insights into the underlying chemical principles and detailed experimental protocols for researchers and professionals in drug development and chemical synthesis.
Strategic Approaches to the Synthesis of the Core Intermediate: 2-Chloro-5-(trifluoromethyl)nicotinic Acid
The synthesis of the target carbonyl chloride hinges on the efficient preparation of its precursor, 2-chloro-5-(trifluoromethyl)nicotinic acid. Several synthetic strategies have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, scalability, and the desired purity of the final product. This guide will explore two prominent pathways: one starting from the readily available 3-picoline and another employing a Sandmeyer reaction on an amino-substituted pyridine.
Pathway 1: Multi-step Synthesis from 3-Picoline
This pathway builds the target molecule through a series of sequential transformations of 3-picoline (3-methylpyridine). While involving multiple steps, this route offers a logical progression from a simple, inexpensive starting material.
Caption: Multi-step synthesis of the target compound starting from 3-picoline.
1. N-Oxidation of 3-Picoline: The initial step involves the oxidation of the pyridine nitrogen of 3-picoline to form 3-picoline-N-oxide. This is a crucial activation step that facilitates the subsequent regioselective chlorination at the 2-position. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid.
2. Chlorination of 3-Picoline-N-oxide: The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for this purpose. The reaction proceeds through an electrophilic attack on the activated pyridine ring.
3. Side-Chain Chlorination: The methyl group at the 5-position is subsequently converted to a trichloromethyl group. This is typically achieved through radical chlorination using chlorine gas under UV irradiation or with a radical initiator.
4. Fluorination: The trichloromethyl group is then transformed into the desired trifluoromethyl group via a halogen exchange reaction. This is a critical step, often carried out using hydrogen fluoride (HF) or other fluorinating agents. The conditions for this reaction need to be carefully controlled due to the corrosive nature of HF.
5. Carboxylation: The introduction of the carboxylic acid group at the 3-position is a challenging step. One potential method involves the ortho-lithiation of 2-chloro-5-(trifluoromethyl)pyridine using a strong base like n-butyllithium, followed by quenching with carbon dioxide. The regioselectivity of this step is critical for the success of the synthesis.
Pathway 2: Synthesis via Sandmeyer Reaction
An alternative and potentially more convergent approach involves the use of a Sandmeyer reaction to introduce the chlorine atom at the 2-position of a pre-functionalized pyridine ring. This pathway starts with 2-amino-5-(trifluoromethyl)nicotinic acid.
Caption: Synthesis pathway utilizing the Sandmeyer reaction.
1. Diazotization: The synthesis begins with the diazotization of 2-amino-5-(trifluoromethyl)nicotinic acid. This is achieved by treating the amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This reaction forms a reactive diazonium salt intermediate.
2. Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction to replace the diazonium group with a chlorine atom.[1][2] This is accomplished by treating the diazonium salt solution with a solution of copper(I) chloride (CuCl).[3] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]
The Final Transformation: Formation of the Acyl Chloride
The conversion of 2-chloro-5-(trifluoromethyl)nicotinic acid to its corresponding carbonyl chloride is a standard and efficient transformation in organic synthesis.
Caption: Conversion of the carboxylic acid to the final carbonyl chloride.
This reaction is most commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in excess, which also serves as the solvent. The reaction is typically carried out at reflux temperature. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion and simplifying the work-up procedure. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
Experimental Protocols
The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid via Sandmeyer Reaction (Illustrative)
Materials:
-
2-Amino-5-(trifluoromethyl)nicotinic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-(trifluoromethyl)nicotinic acid in concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C. The addition should be controlled to prevent a rapid rise in temperature.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)nicotinic acid, which can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
2-Chloro-5-(trifluoromethyl)nicotinic acid
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
An inert solvent (e.g., toluene, optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)nicotinic acid.
-
Carefully add an excess of thionyl chloride to the flask. The reaction can be performed neat or in an inert solvent like toluene.
-
Add a catalytic amount of DMF to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.
-
The resulting crude this compound can be used directly in subsequent reactions or purified by vacuum distillation.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield (%) |
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 2-Amino-5-(trifluoromethyl)nicotinic acid | NaNO₂, HCl, CuCl | 60-80 |
| This compound | 2-Chloro-5-(trifluoromethyl)nicotinic acid | SOCl₂, cat. DMF | >90 |
Safety Considerations
The synthesis of this compound involves the use of hazardous and corrosive reagents. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). The Sandmeyer reaction involves the formation of potentially unstable diazonium salts and the evolution of nitrogen gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound is a multi-step process that can be approached through various strategic pathways. The choice of the optimal route depends on factors such as starting material availability, scalability, and safety considerations. The Sandmeyer reaction offers a more direct route to the key intermediate, 2-chloro-5-(trifluoromethyl)nicotinic acid, while the pathway from 3-picoline provides a route from a simpler starting material. The final conversion to the acid chloride is a robust and high-yielding reaction. This guide provides a foundational understanding of these synthetic strategies, enabling researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
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Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]
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Patsnap Eureka. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]
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Ishihara, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257-271. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
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Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]
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National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Executive Summary: 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The strategic incorporation of a trifluoromethyl group enhances molecular lipophilicity and metabolic stability, while the chloro and carbonyl chloride moieties provide versatile handles for further chemical elaboration.[1][2][3] This guide provides a detailed examination of the primary synthetic strategies for obtaining this key intermediate, focusing on the synthesis of its immediate precursor, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid. We will explore multiple pathways, analyzing the causality behind experimental choices and providing detailed, field-proven protocols for researchers and drug development professionals.
Introduction: The Strategic Value of Trifluoromethylpyridines
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) moiety, into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[2] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity and improved metabolic profiles.[1][2] Trifluoromethylpyridine (TFMP) derivatives are integral to a wide range of commercial products, including potent herbicides, insecticides, and fungicides.[4][5]
The synthesis of the title compound, this compound, presents a distinct chemical challenge: the precise and efficient installation of three different substituents onto the pyridine ring in a specific regiochemical arrangement. This guide focuses on the core synthetic challenge—the preparation of 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid—as the final conversion to the acyl chloride is a standard and high-yielding transformation.
Part 1: The Final Transformation: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is one of the most fundamental and reliable reactions in organic synthesis. This final step in the preparation of the target compound is typically achieved with high efficiency using common chlorinating agents.
Experimental Protocol: General Procedure for Acyl Chloride Formation
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-5.0 eq) either neat or in an inert solvent such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is often added to accelerate the reaction.
-
Reaction: The mixture is heated to reflux (typically 70-80°C) and stirred for 2-4 hours, or until gas evolution (HCl and SO₂) ceases. Reaction progress can be monitored by the disappearance of the starting carboxylic acid using TLC.
-
Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure (distillation). The crude this compound is often obtained as an oil or low-melting solid and can be used in the subsequent step without further purification.
| Reagent | Typical Conditions | Advantages | Considerations |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent, cat. DMF | Volatile byproducts (SO₂, HCl) are easily removed. | Reagent is corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) | Room temp or mild heat, in solvent (e.g., CH₂Cl₂) | Milder conditions, volatile byproducts (CO, CO₂, HCl). | More expensive than SOCl₂. |
| Phosphorus Pentachloride (PCl₅) | Mild heat, in solvent | Effective for less reactive acids. | Solid byproduct (POCl₃) can complicate purification. |
Part 2: Core Synthetic Pathways to 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
The primary challenge lies in constructing the substituted pyridine core. The following sections detail the most prevalent and logical synthetic routes, starting from commercially accessible materials.
Route A: Functionalization of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This pathway represents a robust and industrially relevant approach, leveraging a common trifluoromethylpyridine intermediate. The strategy involves the selective replacement of the C3-chloro substituent with a cyano group, which is then hydrolyzed to the target carboxylic acid.
Causality of Experimental Choices: The key to this route is the regioselective nucleophilic aromatic substitution (SₙAr) at the C3 position. While the pyridine ring is electron-deficient, the C2 and C6 positions are generally the most activated towards nucleophilic attack. However, in 2,3-dichloro-5-(trifluoromethyl)pyridine, the steric hindrance from the C2-chloro group and the electronic influence of the substituents can direct the cyanide nucleophile to the C3 position under controlled conditions.
Workflow Diagram: Route A
Caption: Synthetic pathway starting from 3-Picoline via a dichlorinated intermediate.
Experimental Protocol: Route A
-
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: This intermediate is typically prepared from 3-picoline through a multi-step process involving chlorination of the methyl group to trichloromethyl, followed by halogen exchange to the trifluoromethyl group, and subsequent ring chlorination.[1][6] Alternatively, it can be prepared from nicotinic acid.[6]
-
Synthesis of 3-Cyano-2-chloro-5-(trifluoromethyl)pyridine:
-
Combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (1.05 eq) in propionitrile as the solvent.[7]
-
Heat the mixture to reflux and agitate overnight.[7]
-
Cool the reaction to ambient temperature and add a solution of sodium cyanide (NaCN) (1.5 eq) in water.[7]
-
After stirring for several hours, dilute the reaction with water. The organic phase is separated, washed, dried, and evaporated to yield the product.[7]
-
-
Hydrolysis to 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid:
-
The crude 3-cyano-2-chloro-5-(trifluoromethyl)pyridine is added to a mixture of concentrated sulfuric acid and water.
-
The mixture is heated (e.g., 100-120°C) for several hours until the hydrolysis is complete (monitored by HPLC or TLC).
-
After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford the final carboxylic acid.
-
Route B: Chlorination of a 2-Hydroxypyridine Precursor
This approach builds the desired functionality around a 2-hydroxypyridine (or its 2-pyridone tautomer) core. The critical step is the conversion of the hydroxyl group to a chlorine atom, a well-established transformation in pyridine chemistry.
Causality of Experimental Choices: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. This structure is analogous to an amide and is readily converted to a chloro group by strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[8][9] The synthesis begins with a precursor that allows for the introduction of the other necessary substituents. A viable starting point is 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, as the nitro group can later be converted to other functionalities if needed, or the synthesis can be adapted from related precursors.
Workflow Diagram: Route B
Caption: Synthetic pathway via chlorination of a 2-hydroxypyridine intermediate.
Experimental Protocol: Route B (Illustrative)
-
Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine: 2-hydroxy-3-(trifluoromethyl)pyridine is slowly added to concentrated sulfuric acid at low temperature (-10°C). Nitric acid is then added dropwise, and the reaction is stirred at an elevated temperature (e.g., 40°C) for several hours.[10] The mixture is then poured into ice water and neutralized to precipitate the product, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.[10]
-
Chlorination to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine: A mixture of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq), POCl₃ (2.5 eq), and PCl₅ (1.4 eq) is heated to 110-120°C for several hours.[8] After cooling, the mixture is carefully poured into ice water, neutralized with sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate) to yield the chlorinated product.[8]
-
Conversion to the Carboxylic Acid: The resulting 2-chloro-5-nitro-3-(trifluoromethyl)pyridine is a versatile intermediate. The nitro group must be converted to a carboxylic acid. This is a multi-step process, typically involving:
-
Reduction: The nitro group is reduced to an amine (e.g., using iron powder in acetic acid or catalytic hydrogenation with Raney-Ni).[8]
-
Sandmeyer Reaction: The resulting amine is converted to a diazonium salt, which can then be reacted with a cyanide source (e.g., CuCN) to form the nitrile.
-
Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid as described in Route A.
-
Route C: Pyridine Ring Construction via Cyclocondensation
A powerful alternative to modifying an existing pyridine ring is to construct it from acyclic precursors. This method, known as cyclocondensation, allows for the assembly of highly substituted heterocycles in a convergent manner.
Causality of Experimental Choices: This strategy relies on reacting a building block containing the trifluoromethyl group with other components that will form the pyridine ring. A common trifluoromethyl building block is an enone, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1] This can react with a compound providing the remaining carbon and nitrogen atoms of the ring, often in the presence of an ammonia source, to build the pyridine core with the desired substituents already in place or in the form of easily convertible precursors.
Conceptual Workflow Diagram: Route C
Caption: General cyclocondensation strategy for pyridine ring synthesis.
While specific, high-yield protocols for the exact target molecule via this route require deep literature or patent searches, the principle remains a valid and powerful synthetic design strategy for accessing complex pyridine derivatives.[1][3]
Conclusion
The synthesis of this compound is most effectively approached through the preparation and subsequent chlorination of its corresponding carboxylic acid. Several viable pathways exist to access this key intermediate, with the choice of route often depending on the availability of starting materials, scalability, and overall cost-effectiveness.
-
Route A (Functionalization of 2,3-Dichloro-5-(trifluoromethyl)pyridine) is a strong candidate for large-scale synthesis due to its linear progression from a known industrial intermediate. The key steps of selective cyanation and subsequent hydrolysis are generally robust.
-
Route B (Chlorination of a 2-Hydroxypyridine) offers flexibility but may involve more steps to convert the initial substituent (e.g., a nitro group) into the final carboxylic acid.
-
Route C (Cyclocondensation) provides a convergent and elegant approach for assembling the core structure and is particularly valuable in a research and development setting for creating structural diversity.
Each of these strategies underscores the importance of trifluoromethylpyridine scaffolds in modern chemistry and provides researchers with a toolkit of methods to access these valuable compounds.
References
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Urakawa, Y., & Abe, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 157–166. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Pharma Focus Asia. [Link]
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ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
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Wang, Z., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(30), 6035-6056. [Link]
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Li, S., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(58), 35307-35313. [Link]
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- Imperial Chemical Industries Ltd. (1982). Halogenation of pyridine compounds. CA1126276A.
- Janssen Pharmaceutica NV. (2011). Pyridine derivatives as inhibitors of bacterial RNA polymerase. EP2368550B1.
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- Limin Chemical Co., Ltd. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine. CN102452976A.
- Sinochem Lantian Co., Ltd. (2020). Method for preparing 2-chloro-5-trifluoromethylpyridine. CN110003096B.
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A Technical Guide to the Core Intermediates in the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its trifluoromethyl and chloro-substituted pyridine core offers a versatile scaffold for medicinal chemists and process development scientists. This in-depth technical guide provides a comprehensive overview of the key intermediates and synthetic strategies employed in the preparation of this valuable compound. By elucidating the underlying chemical principles and providing detailed experimental insights, this document aims to equip researchers with the knowledge to navigate the complexities of its synthesis, optimize reaction conditions, and ensure the production of high-purity material.
Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block
The incorporation of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a prime example of a fluorinated heterocyclic intermediate, providing a reactive handle for the construction of more complex molecular architectures. Its synthesis, however, is not without challenges, necessitating a careful selection of starting materials and a nuanced understanding of the reaction pathways involved.
This guide will dissect the most prevalent synthetic routes, focusing on the pivotal intermediates that define the efficiency and viability of each approach. We will explore the strategic decisions behind the choice of precursors and the mechanistic intricacies of the key transformations.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Pathway A: Functionalization of a Pre-existing Pyridine Ring. This classical approach begins with a simple pyridine derivative, such as 3-picoline, and sequentially introduces the required chloro, trifluoromethyl, and carbonyl functionalities.
-
Pathway B: Construction of the Substituted Pyridine Ring. This strategy involves the cyclization of acyclic precursors to form the pyridine ring with the desired substituents already in place or in a latent form.
The choice between these pathways is often dictated by the availability and cost of starting materials, scalability, and the desired purity profile of the final product.
Pathway A: Stepwise Functionalization of the Pyridine Core
This is a widely employed industrial route that leverages the relatively inexpensive starting material, 3-picoline. The journey from this simple precursor to the target molecule is a multi-step process, each stage marked by a key intermediate.
Key Intermediate: 2-Chloro-5-methylpyridine
The initial steps involve the selective chlorination of 3-picoline. A common method is the N-oxidation of 3-methylpyridine, followed by chlorination with an agent like benzoyl chloride.[1][2] This directed chlorination preferentially occurs at the 2-position.
Experimental Protocol: Synthesis of N-oxygen-3-methylpyridine [1][2]
-
To a solution of 3-methylpyridine in glacial acetic acid, slowly add 60% hydrogen peroxide while maintaining the temperature between 70-80°C.
-
Stir the reaction mixture for 18-24 hours.
-
Upon completion, the reaction mixture is worked up to isolate N-oxygen-3-methylpyridine.
Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine [1]
-
N-oxygen-3-methylpyridine is treated with benzoyl chloride as the chlorinating agent.
-
The reaction is typically carried out in an inert solvent.
-
Work-up and purification yield 2-chloro-5-methylpyridine.
Key Intermediate: 2-Chloro-5-(trichloromethyl)pyridine
The next critical transformation is the exhaustive chlorination of the methyl group to a trichloromethyl group. This radical chlorination is typically initiated by UV light or a radical initiator.[1][3]
Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine [1]
-
2-Chloro-5-methylpyridine is dissolved in a suitable solvent.
-
A radical initiator, such as methyl ethyl ketone peroxide, is added.
-
The reaction is heated to around 140°C and stirred for approximately 20 hours to afford the crude product.
Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
The trichloromethyl group is then converted to the more stable trifluoromethyl group via a halogen exchange (Halex) reaction. This is a crucial step, often employing a fluoride source like potassium fluoride.[2][4]
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine [2]
-
2-Chloro-5-(trichloromethyl)pyridine is reacted with anhydrous potassium fluoride in a high-boiling polar aprotic solvent such as dimethyl sulfoxide.
-
A phase transfer catalyst, for instance, hexadecyl trimethyl ammonium bromide, is added to facilitate the reaction.
-
The mixture is heated under reflux for 5-7 hours.
-
Purification by distillation yields 2-chloro-5-(trifluoromethyl)pyridine.
Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
The final key intermediate before the target molecule is the corresponding carboxylic acid. This is typically achieved through oxidation of a precursor or hydrolysis of a nitrile. In this pathway, a less common but viable route involves the introduction of the carboxylic acid functionality at the 3-position. A more direct approach starts from 2-hydroxy-5-(trifluoromethyl)pyridine, which can be synthesized from 2-amino-5-trifluoromethylpyridine or by hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine.[5][6]
Experimental Protocol: Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine [5]
-
2-Chloro-5-(trifluoromethyl)pyridine is heated with potassium hydroxide in a suitable solvent.
-
After the reaction is complete, the solvent is removed, and the residue is dissolved in water.
-
Acidification with hydrochloric acid precipitates the product, 2-hydroxy-5-(trifluoromethyl)pyridine.
Further functionalization to introduce the carboxylic acid group at the 3-position can be complex. A more convergent approach is often favored.
Final Step: Formation of the Acid Chloride
The conversion of the carboxylic acid to the final product, this compound, is a standard transformation. Reagents such as thionyl chloride or oxalyl chloride are commonly employed.[7]
Experimental Protocol: Synthesis of this compound [7]
-
A suspension of 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid in dichloromethane is cooled to 0-5°C.
-
Oxalyl chloride and a catalytic amount of dimethylformamide are added.
-
The reaction mixture is stirred until the conversion is complete, yielding the desired acid chloride.
Pathway B: Convergent Synthesis via a Nitrile Intermediate
This pathway offers a more convergent approach, often leading to higher overall yields and easier purification. A central intermediate in this strategy is 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine.
Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine
This intermediate is a versatile precursor and can be synthesized through various methods, including the chlorination of 3-(trifluoromethyl)pyridine.[8]
Key Intermediate: 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
The cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine is a key step in this pathway. This nucleophilic substitution reaction replaces the more reactive chlorine at the 2-position with a cyano group.[9][10]
Experimental Protocol: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine [9]
-
2,3-dichloro-5-(trifluoromethyl)pyridine is combined with 4-(dimethylamino)pyridine and propionitrile and heated to reflux.
-
After cooling, a solution of sodium cyanide in water is added.
-
The reaction is stirred for several hours, followed by an aqueous workup to isolate the product.
An alternative, higher-yielding method involves a two-step process of fluorination followed by cyanation.[10]
Experimental Protocol: Two-Step Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine [10]
-
Fluorination: 2,3-dichloro-5-(trifluoromethyl)pyridine is reacted with a fluorinating agent like anhydrous CaF2 or KF in the presence of a phase transfer catalyst to yield 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine.
-
Cyanation: The resulting 2-fluoro derivative is then reacted with a cyaniding agent, such as sodium cyanide, to produce 2-cyano-3-chloro-5-(trifluoromethyl)pyridine with a purity of up to 99.5% and a yield of 90%.
Hydrolysis to 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
The cyano group of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid. This intermediate is then converted to the final product as described in Pathway A.
Alternative Synthetic Routes and Key Intermediates
Other synthetic strategies have been developed, often to address specific challenges such as regioselectivity or cost.
From 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
This route involves the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine to give 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.[11] This intermediate can then be chlorinated to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine using thionyl chloride.[12] Subsequent reduction of the nitro group and diazotization followed by Sandmeyer reaction could potentially introduce the carbonyl chloride functionality, though this is a more complex and less common route.
Data Summary and Visualization
Table 1: Comparison of Key Synthetic Routes
| Pathway | Starting Material | Key Intermediates | Advantages | Disadvantages |
| A | 3-Picoline | 2-Chloro-5-methylpyridine, 2-Chloro-5-(trichloromethyl)pyridine, 2-Chloro-5-(trifluoromethyl)pyridine | Inexpensive starting material | Multi-step, potential for side products, lower overall yield |
| B | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | Convergent, potentially higher yields and purity | More expensive starting materials |
Diagram 1: Synthetic Pathway A from 3-Picoline
Caption: Stepwise functionalization starting from 3-picoline.
Diagram 2: Synthetic Pathway B via Nitrile Intermediate
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A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a highly reactive and versatile heterocyclic building block. With the CAS Number 1099597-75-7, this compound serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. This document details its physicochemical properties, presents a robust protocol for its synthesis from the corresponding carboxylic acid, explores its characteristic reactivity as an acyl chloride, and discusses its applications. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative characterized by three key functional elements: a pyridine core, a trifluoromethyl group (-CF3), and a highly electrophilic acyl chloride group. The combination of these features makes it a valuable reagent for introducing the 2-chloro-5-(trifluoromethyl)nicotinoyl moiety into target structures.
The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, attributes known to enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] The chlorine atom at the 2-position and the acyl chloride at the 3-position provide two distinct reactive sites for sequential, selective chemical modifications. Consequently, this compound is a cornerstone intermediate for creating new generations of herbicides, insecticides, fungicides, and pharmaceutical candidates.[1][2][3][4][5]
Physicochemical Properties and Structural Data
The precise chemical and physical properties of this compound are essential for its effective use in synthesis, dictating solvent choice, reaction temperature, and purification methods.
Chemical Structure
Caption: Chemical structure of this compound.
Data Summary
| Property | Value | Reference |
| CAS Number | 1099597-75-7 | |
| Molecular Formula | C₇H₂Cl₂F₃NO | |
| Molecular Weight | 244.00 g/mol | |
| Appearance | Liquid | |
| Density | 1.585 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.496 | |
| SMILES String | FC(F)(F)c1cnc(Cl)c(c1)C(Cl)=O | |
| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N |
Synthesis and Purification
Synthetic Rationale
The most direct and industrially scalable route to this compound is the chlorination of its corresponding carboxylic acid precursor, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 505084-59-3).[6] This transformation is a cornerstone of organic synthesis, reliably achieved using common chlorinating agents. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ, accelerating the conversion.[7]
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reagents & Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), charge a dry round-bottom flask with 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) and the anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension with stirring.
-
Reagent Addition: Slowly add thionyl chloride (2.5 eq) to the mixture at room temperature. A gas outlet should be connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gas evolved.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Co-evaporation with anhydrous toluene can be performed to ensure complete removal of residual SOCl₂.
-
Purification: The resulting crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, high-vacuum distillation can be employed for further purification. The final product should be stored under an inert atmosphere at low temperature (-20°C) to prevent hydrolysis.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of the acyl chloride functional group. It is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.
Key Transformations:
-
Amide Formation: Reacts rapidly with primary or secondary amines to form stable amide bonds. This is one of the most common and critical reactions in the synthesis of biologically active compounds.
-
Ester Formation: Reacts with alcohols, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, yielding esters.
-
Hydrolysis: It is sensitive to moisture and will hydrolyze back to the parent carboxylic acid upon contact with water. This necessitates handling and storage under anhydrous conditions.
General Reaction Mechanism
The reaction proceeds via a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: General mechanism for nucleophilic acyl substitution.
The electron-withdrawing nature of both the 2-chloro and 5-trifluoromethyl substituents enhances the electrophilicity of the carbonyl carbon, making the compound even more reactive towards nucleophiles compared to a non-substituted benzoyl chloride.
Applications in Agrochemical and Pharmaceutical Synthesis
While this compound is primarily a research chemical, its structural motifs are prevalent in patented and commercialized products. Its precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a known intermediate for:
-
Herbicides: Used in the synthesis of high-efficiency herbicides like fluazifop-P-butyl.[2][5]
-
Insecticides: A key building block for potent insecticides such as chlorfluazuron.[5]
-
Fungicides: Employed in the creation of fungicides to protect crops from various pathogens.[5]
The title compound acts as a superior acylating agent to install the 2-chloro-5-(trifluoromethyl)nicotinoyl group, which is often the pharmacophore or a critical binding element in the final active ingredient. Its use allows for the modular construction of compound libraries for screening and lead optimization in drug discovery and agrochemical research.
Safety, Handling, and Storage
Hazard Profile: this compound is a hazardous substance and must be handled with extreme care.
-
Signal Word: Danger
-
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
-
Classification: Acute Toxicity (Category 3, Oral/Dermal/Inhalation), Skin Corrosion (Category 1B).
Handling Procedures:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.
-
Avoid inhalation of vapors and any contact with skin or eyes.
-
Keep away from water and sources of moisture to prevent hydrolysis and the release of corrosive HCl gas.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.
-
The recommended storage temperature is -20°C to maintain long-term stability.
Conclusion
This compound is a high-value, reactive intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an essential tool for chemists. By enabling the efficient introduction of the trifluoromethyl- and chloro-substituted pyridine core, it facilitates the development of novel, high-performance molecules for critical applications in agriculture and medicine. Strict adherence to safety protocols is mandatory when handling this potent chemical reagent.
References
- This compound. BOC Sciences.
- This compound 97. Sigma-Aldrich.
- 2-chloro-5-trifluoromethylpyridine Safety D
- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. ChemicalBook.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- The Chemical Properties and Applications of 2-Chloro-5-trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid 97. Sigma-Aldrich.
- Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid by BOC Sciences. Labshake.
- 2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech.
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Methodological & Application
Application Notes & Protocols: Synthesis of Amides using 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2-Chloro-5-(trifluoromethyl)pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated heterocyclic moieties is a cornerstone of molecular design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance critical properties of bioactive molecules, including increased lipophilicity for better membrane penetration, improved metabolic stability by blocking sites of oxidation, and stronger binding affinity to target proteins through altered electronic properties.[1] The pyridine ring itself is a prevalent scaffold in numerous pharmaceuticals and agrochemicals.
The reagent, 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride , serves as a highly efficient building block for introducing this valuable pharmacophore into a target molecule via the formation of a robust amide bond. The resulting N-substituted 2-chloro-5-(trifluoromethyl)pyridine-3-carboxamides are not merely final products; they are versatile intermediates. The chlorine atom at the 2-position provides a reactive handle for subsequent functionalization through cross-coupling reactions or nucleophilic aromatic substitution, enabling the rapid diversification of molecular libraries.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound for the synthesis of amides, detailing the underlying reaction mechanism, offering field-proven experimental protocols, and discussing the significance of the resulting products.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from an acyl chloride and a primary or secondary amine is a classic and highly reliable transformation known as nucleophilic acyl substitution.[2][3] The reaction proceeds through a well-established addition-elimination mechanism.
Causality Behind the Mechanism:
-
Activation: The carbonyl carbon of the acyl chloride is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. The potent electron-withdrawing trifluoromethyl group on the pyridine ring further enhances this electrophilicity, making the reagent exceptionally reactive.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon.[4] This step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[2]
-
Intermediate Collapse: The tetrahedral intermediate is transient and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond.
-
Leaving Group Expulsion: Simultaneously, the chloride ion is ejected. Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid.
-
Deprotonation (The Critical Final Step): The product at this stage is a protonated amide (an N-acylammonium ion), which is positively charged. A base is required to remove the proton from the nitrogen, yielding the final, neutral amide product.[2] Crucially, this step also neutralizes the hydrogen chloride (HCl) byproduct generated from the leaving group. If not neutralized, HCl would protonate the starting amine, converting it into an ammonium salt (RNH₃⁺Cl⁻) and rendering it non-nucleophilic, which would halt the reaction.[2] Therefore, the use of at least two equivalents of the amine nucleophile or one equivalent of amine and one equivalent of an auxiliary, non-nucleophilic base (like triethylamine or pyridine) is essential.[2][5]
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The key to success is the rigorous exclusion of moisture, as acyl chlorides readily hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
Protocol 1: Standard Amide Coupling with an Auxiliary Base
This is the most common and versatile method, suitable for a wide range of primary and secondary amines, including those that are valuable or available in limited quantities.
Materials & Reagents:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware (oven-dried)
Experimental Workflow:
Caption: Step-by-step workflow for a standard amide coupling reaction.
Detailed Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Base Addition: Add the non-nucleophilic base (e.g., DIEA, 1.5 eq) to the stirring solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is a critical step to control the initial exotherm of the reaction, especially with highly reactive amines.
-
Acyl Chloride Addition: In a separate dry vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation & Characterization
Proper characterization of the final product is essential for validating the success of the synthesis. Below are tables summarizing typical reaction parameters and expected analytical data for a representative product.
Table 1: Representative Substrate Scope and Reaction Conditions
| Entry | Amine Substrate | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | DIEA | DCM | 12 | >90% |
| 2 | Aniline | TEA | THF | 16 | 85-95% |
| 3 | Morpholine | DIEA | DCM | 8 | >95% |
| 4 | (R)-1-Phenylethanamine | TEA | DCM | 16 | 80-90% |
Table 2: Characteristic Analytical Data for N-benzyl-2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide
| Technique | Observation | Description |
| ¹H NMR | δ ~8.7 (s, 1H), ~8.2 (s, 1H), ~7.3 (m, 5H), ~6.5 (br s, 1H), ~4.6 (d, 2H) | Signals corresponding to pyridine ring protons (H-4, H-6), aromatic protons of the benzyl group, the amide N-H proton, and the benzylic CH₂ protons. |
| ¹³C NMR | δ ~165, ~148, ~145, ~138, ~134, ~129, ~128, ~127, ~122 (q), ~45 | Signals for the amide carbonyl, pyridine ring carbons (including C-CF₃), benzyl aromatic carbons, the CF₃ quartet, and the benzylic CH₂ carbon. |
| ¹⁹F NMR | δ ~ -62 | A singlet corresponding to the -CF₃ group. |
| IR (cm⁻¹) | ~3300, ~1660, ~1550, ~1100-1300 | N-H stretch (amide), C=O stretch (amide I band), N-H bend (amide II band), and strong C-F stretching vibrations. |
| HRMS (ESI) | [M+H]⁺ calculated vs. found | High-resolution mass spectrometry should confirm the elemental composition with high accuracy. |
Note: Exact chemical shifts (δ) are dependent on the solvent and specific substitution pattern.
Conclusion: A Gateway to Novel Chemical Matter
The use of this compound provides a reliable and high-yielding pathway to a diverse range of N-substituted amides. The protocols outlined herein are robust and adaptable for various amine substrates. The resulting products are of significant interest in medicinal and agricultural chemistry, serving as valuable precursors for creating novel, highly functionalized molecules with potentially enhanced biological activity.[6][7][8] The trifluoromethylpyridine motif is a privileged scaffold, and this reagent represents a key tool for its facile incorporation.[1]
References
-
Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]
-
Amide Formation: Mechanism & Acyl Chloride. StudySmarter. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
-
2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridin-3-amine. PubChem. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. [Link]
-
The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Protocol for acylation with 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
An Application Note and In-Depth Protocol for Acylation Reactions Utilizing 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of a Fluorinated Acylating Agent
In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the incorporation of a trifluoromethyl-substituted pyridine moiety is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. This compound stands out as a premier reagent for this purpose. It is a highly reactive acylating agent designed for the efficient construction of amide and ester linkages.
The reactivity of this molecule is governed by a powerful synergy of its structural components. The acyl chloride provides the requisite leaving group for nucleophilic substitution. Critically, the electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen atom profoundly increases the electrophilicity of the carbonyl carbon.[1] This activation makes the reagent exceptionally susceptible to nucleophilic attack by amines, alcohols, and other suitable nucleophiles, often leading to rapid and high-yielding transformations under mild conditions.
This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully employing this compound in key acylation reactions.
Reagent Profile and Physicochemical Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1099597-75-7 | [2] |
| Molecular Formula | C₇H₂Cl₂F₃NO | [2] |
| Molecular Weight | 244.00 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.585 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.496 | [2] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions. | [2] |
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The utility of this compound is centered on the classic nucleophilic acyl substitution mechanism. The process is initiated by the attack of a nucleophile (e.g., the lone pair of an amine or alcohol) on the highly electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group to yield the stable acylated product. The presence of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Mandatory Safety Protocols
This compound is a hazardous substance requiring strict safety measures.
-
Toxicity and Corrosivity : The reagent is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[2]
-
Handling : All manipulations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[3]
-
Atmosphere : The reagent reacts with moisture. Handle under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent decomposition and ensure reaction efficiency.
-
Spills : Neutralize small spills with a suitable agent like sodium bicarbonate before cleanup. For larger spills, follow institutional emergency procedures.
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations.[4]
Experimental Protocol 1: Synthesis of N-Aryl/Alkyl Amides
This protocol details a general procedure for the coupling of an amine with this compound.
1. Materials and Equipment
-
This compound
-
Amine substrate (1.0 equivalent)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, syringes, needles
-
Inert gas supply (N₂ or Ar)
-
Ice-water bath
2. Step-by-Step Methodology
-
Reaction Setup : Equip a flame-dried round-bottom flask with a magnetic stir bar and a septum. Place the flask under a positive pressure of an inert gas.
-
Reagent Preparation : In the flask, dissolve the amine substrate (1.0 eq.) and the non-nucleophilic base (e.g., Et₃N, 1.2 eq.) in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath. This is critical to manage the exothermicity of the acylation and minimize potential side reactions.
-
Acyl Chloride Addition : Using a syringe, add this compound (1.0-1.1 eq.) dropwise to the cold amine solution over 5-10 minutes. A precipitate (triethylammonium chloride) will likely form.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring : Track the consumption of the amine starting material using Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup :
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product via flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Experimental Protocol 2: Synthesis of Esters
This protocol outlines the procedure for esterification using an alcohol.
1. Materials and Equipment
-
This compound
-
Alcohol substrate (1.0 equivalent)
-
Anhydrous pyridine or triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Standard inert atmosphere glassware
2. Step-by-Step Methodology
-
Setup and Reagent Prep : In a flame-dried, inerted flask, dissolve the alcohol (1.0 eq.) and base (e.g., pyridine, 1.5 eq.) in anhydrous DCM.
-
Acylation : Cool the solution to 0 °C and slowly add this compound (1.1 eq.).
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS indicates completion.
-
Workup and Purification : Follow the same workup and purification procedure as described in the amide synthesis protocol (Protocol 1, steps 7-8).
Caption: General workflow for acylation reactions.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride due to hydrolysis. 2. Insufficiently nucleophilic amine/alcohol. 3. Steric hindrance. | 1. Use a fresh bottle of the reagent; ensure all glassware is dry and solvents are anhydrous. 2. Use a stronger base or a catalytic amount of DMAP (for alcohols). 3. Increase reaction temperature and/or time. |
| Multiple Products | 1. Di-acylation of primary amines. 2. Side reactions due to excessive heat. | 1. Use a slight excess of the amine or add the acyl chloride very slowly at 0 °C or lower. 2. Maintain cooling during addition and initial reaction phase. |
| Difficult Purification | 1. Byproduct (e.g., triethylammonium chloride) co-elutes with the product. 2. Product is highly polar. | 1. Ensure the aqueous workup is thorough to remove all salts before chromatography. 2. Use a more polar solvent system for chromatography (e.g., with methanol in DCM). |
Applications in Synthesis
The resulting 2-chloro-5-(trifluoromethyl)pyridine-3-carboxamides and esters are not merely final products but are valuable intermediates.[5] They serve as key building blocks in the synthesis of a wide range of bioactive molecules. The chlorine atom at the 2-position can be subsequently displaced via nucleophilic aromatic substitution, and the trifluoromethyl group contributes to the desired physicochemical properties of the final compound. These derivatives are crucial in the development of insecticides, herbicides, and fungicides.[5][6][7] For instance, related structures are precursors to commercial agrochemicals and are explored as scaffolds in medicinal chemistry.[8][9]
References
-
2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]
- Synthetic method of 2-chloro-5-trichloromethyl pyridine.
Sources
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- 2. This compound 97 1099597-75-7 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
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- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
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- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS 1099597-75-7) as a pivotal intermediate in pharmaceutical synthesis. We delve into the strategic importance of the trifluoromethylpyridine scaffold in drug design, elucidating how its unique physicochemical properties contribute to enhanced therapeutic profiles. The core of this document is a detailed protocol for the synthesis of N-aryl-2-chloro-5-(trifluoromethyl)nicotinamides, a class of compounds with significant biological activity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins by altering the electronic nature of the molecule.[2] When integrated into a pyridine ring, a common motif in pharmaceuticals, the resulting trifluoromethylpyridine core offers a robust platform for the development of novel drugs across a spectrum of therapeutic areas, including oncology and infectious diseases.[2]
This compound is a highly versatile building block derived from this privileged scaffold. Its structure features three key reactive sites:
-
An Acyl Chloride: A highly reactive group ideal for forming stable amide bonds through reactions with primary and secondary amines, or ester linkages with alcohols.
-
A Chlorine Atom at the 2-position: Susceptible to nucleophilic aromatic substitution, allowing for further molecular diversification.
-
A Trifluoromethyl Group at the 5-position: A powerful electron-withdrawing group that influences the reactivity of the pyridine ring and imparts beneficial physicochemical properties to the final molecule.
This unique combination of functional groups makes it an exceptionally valuable intermediate for constructing complex pharmaceutical ingredients with tailored biological activities.
Core Application: Synthesis of Biologically Active Nicotinamide Derivatives
A primary application of this compound is in the synthesis of N-substituted nicotinamides. The nicotinamide framework is a fundamental component of the cofactor NAD (nicotinamide adenine dinucleotide) and is featured in numerous pharmacologically active compounds. The ability to readily synthesize a diverse library of nicotinamide analogs from a common intermediate is crucial for structure-activity relationship (SAR) studies in drug development.
The reaction of this compound with various primary or secondary amines provides a direct and efficient route to a wide array of 2-chloro-5-(trifluoromethyl)nicotinamides. These resulting intermediates can be further modified, for instance, by nucleophilic substitution of the chlorine atom at the 2-position, to generate a broad range of potential drug candidates.
Detailed Protocol: Synthesis of 2-Chloro-N-(2,4-difluorophenyl)-5-(trifluoromethyl)nicotinamide
This protocol details a representative one-pot synthesis of a biologically active nicotinamide derivative, leveraging the reactivity of this compound. The methodology is adapted from established procedures for the synthesis of N-aryl nicotinamides, ensuring a robust and reproducible process.[3]
Reaction Scheme:
Caption: One-pot synthesis of a nicotinamide derivative.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 505084-59-3 | 225.55 | 22.56 g | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 35.7 g (21.2 mL) | 3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.1 mL | cat. |
| Toluene | 108-88-3 | 92.14 | 200 mL | - |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | 12.9 g | 1.0 |
| 1,2-Dichloroethane | 107-06-2 | 98.96 | 200 mL | - |
| 10% Sodium Hydroxide (NaOH) aqueous solution | 1310-73-2 | 40.00 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Thermometer
-
Ice-water bath
-
pH meter or pH indicator strips
-
Büchner funnel and vacuum flask
-
Vacuum oven
Experimental Workflow
Caption: Experimental workflow for nicotinamide synthesis.
Step-by-Step Procedure
Part A: Formation of this compound (in situ)
-
Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Charge the flask with 2-Chloro-5-(trifluoromethyl)nicotinic acid (22.56 g, 100 mmol), toluene (200 mL), and a catalytic amount of DMF (0.1 mL).
-
Begin stirring the suspension at room temperature.
-
Slowly add thionyl chloride (21.2 mL, 300 mmol) to the mixture via the dropping funnel over 20-30 minutes. The reaction is exothermic, and gas evolution (HCl, SO₂) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours. The reaction mixture should become a clear solution.
-
After the reflux period, allow the mixture to cool slightly and then remove the excess thionyl chloride and toluene by distillation under reduced pressure. This will yield the crude this compound as an oil or semi-solid, which is used directly in the next step.
Part B: Amide Formation
-
To the flask containing the crude acyl chloride, add 1,2-dichloroethane (200 mL).
-
Cool the resulting solution to 10°C using an ice-water bath.
-
Slowly add 2,4-difluoroaniline (12.9 g, 100 mmol) dropwise to the cooled, stirred solution, ensuring the temperature remains between 5°C and 20°C.
-
After the addition of the aniline is complete, begin the slow, dropwise addition of a 10% aqueous sodium hydroxide solution. Monitor the pH of the reaction mixture continuously. Continue adding the base until the pH stabilizes in the range of 8-9.[3] This step neutralizes the HCl generated during the acylation.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 to 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water (100-150 mL) to the reaction mixture to dissolve any inorganic salts formed.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove residual salts.
-
Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield of 2-Chloro-N-(2,4-difluorophenyl)-5-(trifluoromethyl)nicotinamide is typically in the range of 70-80%.[3]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep the container tightly sealed. Recommended storage is at -20°C.[2]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex pharmaceutical molecules. Its strategic combination of a reactive acyl chloride and a modifiable trifluoromethylpyridine scaffold provides medicinal chemists with a powerful tool for generating novel nicotinamide derivatives and other potential APIs. The protocol detailed herein offers a reliable and efficient method for the synthesis of N-aryl nicotinamides, demonstrating the practical utility of this key building block in drug discovery and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
-
Fujikawa, K., & Ishihara, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 154–166. Retrieved from [Link]
-
Sheng, Z., Liu, Y., Du, L., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14, 131-138. Retrieved from [Link]
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Retrieved from [Link]
- CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method. (2015). Google Patents.
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Application Notes & Protocols for the Versatile Reagent: 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Introduction and Reagent Overview
2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a highly functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development. Its utility stems from the presence of a reactive acyl chloride group, which serves as an efficient electrophilic partner for a wide array of nucleophiles. The pyridine core is decorated with two potent electron-withdrawing groups: a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. These substituents modulate the electronic properties of the ring system, influencing not only the reactivity of the acyl chloride but also the physicochemical characteristics of the resulting derivatives, such as lipophilicity and metabolic stability.[1]
This guide provides a detailed exploration of the experimental considerations for utilizing this reagent. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to enable researchers to confidently and successfully incorporate this versatile intermediate into their synthetic programs. We will cover core reaction protocols, safety and handling, and characterization of the resulting products.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is paramount for safe handling and successful experimental design.
Table 1: Physicochemical Data for this compound [2]
| Property | Value |
| CAS Number | 1099597-75-7 |
| Molecular Formula | C₇H₂Cl₂F₃NO |
| Molecular Weight | 244.00 g/mol |
| Appearance | Liquid |
| Density | 1.585 g/mL at 25 °C |
| Refractive Index | n20/D 1.496 |
| Storage | Store in freezer, under -20 °C, sealed in dry conditions |
Table 2: Hazard Identification and Safety Information [2]
| Category | Information |
| Signal Word | Danger |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled. H314: Causes severe skin burns and eye damage. |
| Precautionary Codes | P261, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 |
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated fume hood. |
Core Reactivity: A Mechanistic Perspective
The primary reaction pathway for this compound is nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic, readily attacked by nucleophiles (e.g., amines, alcohols) to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride anion—an excellent leaving group—to yield the final acylated product. The presence of the chloro and trifluoromethyl substituents on the pyridine ring further enhances the electrophilicity of the carbonyl carbon through inductive electron withdrawal.
Experimental Protocols: Synthesis of Amides and Esters
The following protocols are designed as robust starting points for the synthesis of amide and ester derivatives. Researchers should optimize conditions based on the specific properties of their chosen nucleophile.
Protocol 1: General Procedure for Amide Synthesis (Amidation)
This protocol describes the reaction of the title acyl chloride with a primary or secondary amine to form the corresponding amide.
Causality and Field-Proven Insights:
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile which would render it unreactive.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Inert Atmosphere: While not always strictly necessary for robust amines, conducting the reaction under an inert atmosphere (N₂ or Ar) prevents the acyl chloride from reacting with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid as a byproduct.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).[3]
Protocol 2: General Procedure for Ester Synthesis (Esterification)
This protocol outlines the formation of an ester from the title acyl chloride and an alcohol.
Causality and Field-Proven Insights:
-
Catalyst/Base: For simple alcohols, a stoichiometric amount of a base like pyridine or TEA is used to scavenge the HCl byproduct. For less reactive or sterically hindered alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.
-
Solvent Choice: Aprotic solvents like DCM, THF, or acetonitrile are preferred to prevent side reactions with the solvent.
-
Purification: Esters are generally less polar than the corresponding amides. This should be considered when choosing an eluent system for column chromatography. A common starting point is a gradient of ethyl acetate in hexanes.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), triethylamine (1.2 equivalents), and optionally, a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Product Characterization: Spectroscopic Signatures
Proper characterization of the final product is essential for validating the experimental outcome. Trifluoromethylpyridine derivatives exhibit distinct spectroscopic features.[1]
Table 3: Expected Spectroscopic Data for Representative Products
| Technique | Amide Derivative (e.g., N-benzyl) | Ester Derivative (e.g., ethyl ester) |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), 1650-1680 (Amide I, C=O stretch), 1530-1550 (Amide II, N-H bend), 1100-1200 (-CF₃ stretch)[1] | 1720-1740 (C=O stretch), 1250-1300 (C-O stretch), 1100-1200 (-CF₃ stretch)[1] |
| ¹H NMR (δ, ppm) | 8.5-8.8 (pyridine H), 8.0-8.3 (pyridine H), 7.2-7.4 (aromatic H of benzyl), 4.5-4.7 (d, CH₂), Broad singlet (N-H) | 8.6-8.9 (pyridine H), 8.1-8.4 (pyridine H), 4.3-4.5 (q, OCH₂), 1.3-1.5 (t, CH₃) |
| ¹³C NMR (δ, ppm) | ~165 (C=O), 120-155 (pyridine & aromatic C), ~123 (q, CF₃), 40-50 (CH₂) | ~164 (C=O), 120-155 (pyridine C), ~123 (q, CF₃), ~62 (OCH₂), ~14 (CH₃) |
| Mass Spec (m/z) | Calculated [M+H]⁺ | Calculated [M+H]⁺ |
Note: Specific shifts will vary depending on the exact structure and the solvent used for NMR analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive nucleophile (protonated), moisture contamination of acyl chloride, insufficient reaction time. | Ensure adequate base is present. Use freshly dried solvents and glassware. Monitor reaction to completion by TLC/LC-MS before work-up. |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of the acyl chloride by moisture. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incomplete Reaction | Sterically hindered or poorly nucleophilic amine/alcohol. | Increase reaction temperature, add a catalyst (e.g., DMAP for esters), or extend reaction time. |
| Difficult Purification | Product co-elutes with starting material or byproducts. Product is unstable on silica gel. | Adjust the polarity of the chromatography eluent. Consider adding a small amount of triethylamine to the eluent if the compound is basic.[3] Alternatively, attempt recrystallization. |
References
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]
- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
-
ResearchGate. (n.d.). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Retrieved from [Link]
-
ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
European Patent Office. (2024). EP 4105202 B1 - METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
-
CoLab. (2024). Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. Retrieved from [Link]
-
ScienceRise: Pharmaceutical Science. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
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Application Notes and Protocols for the Derivatization of Bioactive Molecules with 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Introduction
In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of bioactive molecules is paramount. Many pharmacologically active compounds, however, lack the intrinsic physicochemical properties required for optimal detection by modern analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detectors. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides a detailed guide to the use of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride as a derivatizing agent for bioactive molecules, particularly those containing primary and secondary amine, and phenolic functional groups.
This compound is a highly reactive acyl chloride.[1][2] Its utility as a derivatization reagent is underscored by the introduction of a strongly UV-absorbing pyridine ring and a trifluoromethyl group, which can significantly enhance detectability in both UV and mass spectrometry-based methods. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines and phenols.
Principle of Derivatization
The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide or ester linkage, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Caption: General Derivatization Reaction Scheme.
Advantages of Derivatization with this compound
The unique structural features of this reagent impart several analytical advantages to the resulting derivatives:
| Feature | Advantage | Rationale |
| Chromophoric Pyridine Ring | Enhanced UV-Vis Detectability | The aromatic pyridine system provides a strong chromophore, significantly increasing the molar absorptivity of the analyte at specific UV wavelengths, thereby lowering detection limits in HPLC-UV analysis. |
| Trifluoromethyl Group | Increased Mass Spectrometry Sensitivity | The highly electronegative fluorine atoms make the derivative amenable to sensitive detection by electron capture negative ionization (ECNI) mass spectrometry. It also provides a unique mass signature for identification. |
| Increased Hydrophobicity | Improved Chromatographic Resolution | The addition of the bulky, relatively nonpolar pyridinyl group can increase the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase HPLC columns. |
| Formation of Stable Derivatives | Robust and Reproducible Quantification | The resulting amide and ester bonds are generally stable under typical chromatographic conditions, ensuring the integrity of the derivative throughout the analytical process and leading to reproducible results. |
Experimental Protocols
The following are generalized protocols for the derivatization of bioactive molecules containing amine and phenolic functional groups. Optimization of reaction conditions (e.g., temperature, time, and reagent concentrations) is recommended for each specific analyte.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is suitable for bioactive molecules containing primary or secondary amine functionalities, such as amphetamines, catecholamines, and amino acid neurotransmitters.
Materials:
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Analyte solution (in a suitable organic solvent or aqueous buffer)
-
Base: Triethylamine (TEA) or Pyridine
-
Reaction buffer: 0.1 M Borate buffer (pH 9.0)
-
Quenching solution: 1 M HCl
-
Extraction solvent: Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
HPLC-grade solvents for reconstitution (e.g., acetonitrile, methanol)
Procedure:
-
Sample Preparation: To 100 µL of the analyte solution in a clean glass vial, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Addition of Base: Add 10 µL of triethylamine.
-
Derivatization: Add 100 µL of the this compound solution.
-
Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block or water bath.
-
Quenching: After cooling to room temperature, quench the reaction by adding 50 µL of 1 M HCl to neutralize the excess base.
-
Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 1 minute. Centrifuge to separate the phases.
-
Isolation: Carefully transfer the upper organic layer to a new vial.
-
Drying: Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the HPLC mobile phase for analysis.
Caption: Workflow for Amine Derivatization.
Protocol 2: Derivatization of Phenols
This protocol is designed for bioactive molecules containing phenolic hydroxyl groups, such as phenolic acids, flavonoids, and certain drug metabolites.
Materials:
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Analyte solution (in a suitable organic solvent or aqueous buffer)
-
Base: 4-Dimethylaminopyridine (DMAP) or Potassium Carbonate
-
Reaction solvent: Anhydrous acetonitrile or Dichloromethane
-
Quenching solution: Saturated aqueous sodium bicarbonate
-
Extraction solvent: Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate
-
HPLC-grade solvents for reconstitution
Procedure:
-
Sample Preparation: To a vial containing the dried analyte extract or a solution in 100 µL of anhydrous acetonitrile, add a catalytic amount of DMAP.
-
Derivatization: Add 100 µL of the this compound solution.
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 1 hour with gentle stirring. For less reactive phenols, heating to 50°C may be necessary.
-
Quenching: Add 500 µL of saturated aqueous sodium bicarbonate to quench the reaction and neutralize any HCl formed.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge.
-
Isolation: Transfer the organic layer to a clean vial.
-
Drying: Dry the extract over anhydrous magnesium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the HPLC mobile phase.
Analytical Considerations
Chromatography: A reverse-phase C18 column is typically suitable for the separation of the resulting derivatives. A gradient elution with a mobile phase consisting of acetonitrile or methanol and water (often with a small amount of formic acid or acetic acid to improve peak shape) is recommended.
Mass Spectrometry: For LC-MS analysis, electrospray ionization (ESI) in positive ion mode is generally effective for detecting the protonated molecular ion [M+H]⁺ of the derivative. The characteristic isotopic pattern of the chlorine atom can aid in identification. As mentioned, ECNI can also be a highly sensitive alternative.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Inactive reagent due to hydrolysis | Use fresh, anhydrous solvents and store the reagent under inert gas. |
| Inappropriate pH or base | Optimize the pH and choice of base for the specific analyte. | |
| Steric hindrance around the functional group | Increase reaction temperature and/or time. | |
| Multiple Peaks for a Single Analyte | Side reactions or incomplete reaction | Optimize reaction conditions; ensure proper quenching. |
| Degradation of the derivative | Check the stability of the derivative in the reconstitution solvent and during storage. | |
| Poor Peak Shape in Chromatography | Analyte-column interactions | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. |
| Overloading of the column | Inject a smaller volume or a more dilute sample. |
Conclusion
Derivatization with this compound offers a promising avenue for the enhanced detection and quantification of a wide range of bioactive molecules. By introducing a highly UV-active and mass spectrometry-sensitive tag, this reagent can significantly improve the performance of analytical methods. The protocols provided herein serve as a robust starting point for method development, and with appropriate optimization, can be adapted to a diverse array of analytical challenges in pharmaceutical research and development.
References
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
Sources
Application Notes and Protocols for Scale-Up Synthesis Involving 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its trifluoromethylpyridine core is a sought-after motif in modern drug discovery, often imparting favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The acyl chloride functionality provides a highly reactive handle for the facile introduction of this pyridine scaffold into more complex molecules, typically through nucleophilic acyl substitution reactions.
However, the very reactivity that makes this reagent attractive also presents significant challenges during scale-up from the laboratory to pilot plant and commercial production. Careful consideration of reaction kinetics, thermal safety, impurity profiles, and product isolation is paramount to ensure a safe, efficient, and reproducible manufacturing process. This document provides a comprehensive guide to the critical considerations and protocols for the successful scale-up of reactions involving this compound.
PART 1: Core Synthesis and Pre-Reaction Considerations
Synthesis of the Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine
The industrial production of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a critical first step. Several patented methods exist, often starting from 3-picoline. One common industrial approach involves a multi-step synthesis:
-
Chlorination and Fluorination: 3-picoline can be subjected to chlorination and fluorination reactions to introduce the trifluoromethyl group.[4]
-
Vapor-Phase Chlorination: The resulting 3-(trifluoromethyl)pyridine can then undergo vapor-phase chlorination to yield 2-chloro-5-(trifluoromethyl)pyridine.[1][3]
It is crucial to source or synthesize high-purity 2-chloro-5-(trifluoromethyl)pyridine, as impurities from this stage can carry through and complicate downstream processes.
Preparation of this compound
The conversion of 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid to the corresponding acyl chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common choice for this transformation.
Key Considerations for this Step:
-
Reagent Purity: Use high-purity thionyl chloride to minimize the formation of sulfur-based impurities.
-
Stoichiometry: A slight excess of thionyl chloride is often used to ensure complete conversion of the carboxylic acid.
-
Catalysis: The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
-
Temperature Control: The reaction is typically performed at a controlled temperature to prevent side reactions and ensure a safe reaction profile.
-
By-product Removal: The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and must be safely scrubbed from the reaction off-gas.
Quality Control of the Acyl Chloride
Before use in a large-scale acylation reaction, the quality of the this compound should be rigorously assessed.
| Parameter | Analytical Method | Typical Specification | Rationale |
| Assay | HPLC, GC | >97% | Ensures the correct amount of reactant is used and minimizes the introduction of impurities. |
| Residual Carboxylic Acid | HPLC | <1% | Unreacted starting material can lead to the formation of by-products and complicate purification. |
| Residual Thionyl Chloride | GC-Headspace | <0.1% | Excess thionyl chloride can react with the nucleophile, reducing yield and forming impurities. |
| Color and Appearance | Visual | Clear, colorless to pale yellow liquid | Deviations may indicate the presence of impurities or degradation. |
PART 2: Scale-Up of Acylation Reactions
The most common application of this compound is in acylation reactions, particularly with amines to form amides. The following sections detail the critical considerations for scaling up these reactions.
Reaction Kinetics and Stoichiometry
The reaction between the acyl chloride and a nucleophile (e.g., a primary or secondary amine) is typically very fast.
-
Stoichiometry: At a minimum, one equivalent of a base is required to neutralize the HCl generated during the reaction. In practice, a slight excess of the amine nucleophile or an external non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often used to drive the reaction to completion and prevent the formation of the amine hydrochloride salt, which can be difficult to handle.
Thermal Hazard Assessment
Acylation reactions with acyl chlorides are often highly exothermic. A thorough thermal hazard assessment is non-negotiable before any scale-up.
-
Reaction Calorimetry: Reaction calorimetry (RC1) studies should be conducted to determine the heat of reaction, the maximum temperature of synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing an adequate cooling system for the plant reactor.
-
Addition Rate: The rate of addition of the acyl chloride to the solution of the amine must be carefully controlled to manage the heat evolution and maintain the desired reaction temperature. A slow, controlled addition is crucial to prevent a runaway reaction.
Caption: Workflow for Thermal Hazard Assessment.
Solvent Selection
The choice of solvent is critical for reaction performance and downstream processing.
| Solvent | Advantages | Disadvantages |
| Dichloromethane (DCM) | Good solubility for reactants and products. Volatile, allowing for easy removal. | Environmental and health concerns. |
| Toluene | Higher boiling point, allowing for a wider reaction temperature range. | Can be more difficult to remove than DCM. |
| Acetonitrile | Good solvent for a wide range of compounds. | Can be reactive with some reagents. |
| Ethyl Acetate | "Greener" solvent option. Good for direct crystallization of the product. | Lower boiling point may limit the reaction temperature. |
Work-up and Product Isolation
The work-up procedure is designed to remove unreacted starting materials, by-products, and the base used in the reaction.
-
Quenching: The reaction is typically quenched by the addition of water or an aqueous solution of a weak acid or base.
-
Phase Separation: The organic layer containing the product is separated from the aqueous layer.
-
Washing: The organic layer is washed sequentially with dilute acid, dilute base, and brine to remove any remaining impurities.
-
Drying and Concentration: The organic layer is dried over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate) and then concentrated under reduced pressure.
Purification: The Importance of Crystallization
Crystallization is the preferred method for purifying the final product at a large scale.
-
Solvent Screening: A thorough solvent screen should be performed to identify a suitable solvent or solvent system for crystallization. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: The cooling rate during crystallization can significantly impact the crystal size and purity. A slow, controlled cooling profile is generally preferred to promote the growth of large, pure crystals.
-
Melt Crystallization: For the precursor, 2-chloro-5-(trifluoromethyl)pyridine, melt crystallization has been shown to be an effective purification method.[5] This technique can be advantageous as it avoids the use of solvents.
Caption: A typical workflow for acylation and purification.
PART 3: Impurity Profiling and Analytical Control
A robust analytical strategy is essential for ensuring the quality and consistency of the final product.
Potential Impurities
The following table summarizes potential impurities that may arise during the synthesis.
| Impurity | Source | Analytical Method for Detection |
| Unreacted 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | Incomplete conversion to the acyl chloride. | HPLC |
| Unreacted Amine Nucleophile | Incomplete reaction. | HPLC, GC |
| Over-acylated Product | Reaction of the product with another molecule of the acyl chloride (if the product has a nucleophilic site). | HPLC, LC-MS |
| Hydrolysis Product (Carboxylic Acid) | Reaction of the acyl chloride with water. | HPLC |
| Residual Solvents | From the reaction and work-up. | GC-Headspace |
| Process-Related Impurities from Starting Materials | Carried over from the synthesis of the acyl chloride or amine. | HPLC, LC-MS |
In-Process Controls (IPCs)
In-process controls are critical for monitoring the progress of the reaction and ensuring it proceeds as expected.
-
Reaction Completion: HPLC is the most common technique for monitoring the disappearance of the starting materials and the formation of the product.
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor temperature and pressure is essential for safety.
PART 4: Safety Considerations
Working with this compound and related compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[6]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and harmful vapors.[6]
-
Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible. Be prepared to handle spills and exposures according to the material safety data sheet (MSDS).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.[6] The acyl chloride reacts violently with water.[7]
Conclusion
The scale-up of reactions involving this compound presents a number of challenges that must be carefully managed to ensure a safe, efficient, and reproducible process. By focusing on a thorough understanding of the reaction, conducting a comprehensive thermal hazard assessment, implementing robust analytical controls, and adhering to strict safety protocols, researchers and drug development professionals can successfully transition from laboratory-scale synthesis to pilot plant and commercial manufacturing. This powerful building block will undoubtedly continue to play a vital role in the development of new and innovative pharmaceuticals and agrochemicals.
References
-
Continuus Pharmaceuticals. (n.d.). Pilot Plant Case study. Retrieved January 19, 2026, from [Link]
-
De Dietrich Process Systems. (n.d.). Pilot Plant Case Study. Retrieved January 19, 2026, from [Link]
-
Valdes Architecture & Engineering. (n.d.). API Pilot Plant Flow Chemistry Suite - Case Study. Retrieved January 19, 2026, from [Link]
- Wang, L., et al. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Xiandai Huagong/Modern Chemical Industry, 35(4), 65-67.
- Kollár, L., et al. (2020). Development of an alternative route for industrial Pyridine bases production.
- Uneme, H., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 91-103.
- U.S. Patent No. 4,349,681. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Chinese Patent No. CN110003096B. (2020). Method for preparing 2-chloro-5-trifluoromethylpyridine.
- Chinese Patent No. CN110437139A. (2019). A kind of synthetic method of fluopyram.
- Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271.
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved January 19, 2026, from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
- Bio, A., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(3), 633-637.
-
ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Retrieved January 19, 2026, from [Link]
- Wang, Y., et al. (2021). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 681-683.
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- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
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The Strategic deployment of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride in Modern Medicinal Chemistry: A Guide to Application and Protocol
Introduction: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. When appended to a pyridine ring, the resulting trifluoromethylpyridine scaffold offers a powerful platform for modulating physicochemical and pharmacokinetic properties. This includes improvements in metabolic stability, bioavailability, and target-binding affinity. The electron-withdrawing nature of the trifluoromethyl group can also influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets.
This guide provides a detailed exploration of a key building block derived from this privileged scaffold: 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride . We will delve into its chemical properties, reactivity, and its application in the synthesis of bioactive molecules. Detailed, field-proven protocols for its use in common synthetic transformations are provided, underpinned by a rationale for each experimental choice.
Physicochemical Properties and Reactivity Profile
This compound is a highly reactive acyl chloride, making it an excellent electrophilic partner for a variety of nucleophiles. Its reactivity is dictated by the presence of three key functional groups on the pyridine ring: the acyl chloride, the chloro group, and the trifluoromethyl group.
| Property | Value | Source |
| Molecular Formula | C7H2Cl2F3NO | [1] |
| Molecular Weight | 244.00 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.585 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.496 | [1] |
| Storage Temperature | −20°C | [1] |
The acyl chloride at the 3-position is the most reactive site for nucleophilic acyl substitution, readily undergoing reactions with amines, alcohols, and other nucleophiles to form amides, esters, and ketones, respectively. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution and can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which enhances the electrophilicity of the pyridine ring and can contribute to improved metabolic stability of the final compound.
Safety and Handling
As a reactive acyl chloride, this compound is a hazardous substance that must be handled with appropriate safety precautions.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Corrosion (Category 1B)
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture, as it will hydrolyze to the corresponding carboxylic acid.
-
Store in a tightly sealed container in a cool, dry place, typically at -20°C.
Synthetic Applications and Protocols
This compound is a versatile building block for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and GPCR modulators. Its bifunctional nature, with two distinct reactive sites, allows for sequential and regioselective modifications.
Application 1: Amide Bond Formation
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of 2-chloro-5-(trifluoromethyl)nicotinamides. These amides can be key intermediates or final products in drug discovery programs.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the general procedure for the acylation of an amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine and dissolve it in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add the non-nucleophilic base to the amine solution and stir for 5-10 minutes.
-
Addition of Acyl Chloride: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise to control the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride.
-
Non-nucleophilic Base: A non-nucleophilic base is used to scavenge the hydrochloric acid generated during the reaction without competing with the amine nucleophile.
-
Controlled Addition at Low Temperature: The slow addition of the acyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of by-products.
Diagram of Amide Bond Formation Workflow:
Caption: Workflow for amide bond formation.
Application 2: Suzuki-Miyaura Cross-Coupling
The chloro group at the 2-position of the pyridine ring can be effectively utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl boronic acids or esters. This reaction is a powerful tool for the synthesis of complex biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-chloro-5-(trifluoromethyl)nicotinamide derivative with a boronic acid.
Materials:
-
2-Chloro-5-(trifluoromethyl)nicotinamide derivative
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd2(dba)3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a reaction vessel, add the 2-chloro-5-(trifluoromethyl)nicotinamide derivative, boronic acid, palladium catalyst, ligand (if used), and base.
-
Degassing: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For less reactive chloro-pyridines, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.
-
Base: The base is necessary to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Degassed Solvents: Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:
Sources
Synthesis of Novel Heterocyclic Scaffolds from 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethyl-Substituted Pyridyl Heterocyles
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. Among them, pyridine derivatives bearing a trifluoromethyl (-CF3) group have garnered substantial attention. The unique properties of the -CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. These attributes often lead to enhanced binding affinity to biological targets and improved cell membrane permeability.
2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a versatile and highly reactive building block, poised for the synthesis of a diverse array of novel heterocyclic compounds. Its structure incorporates two key reactive sites: a highly electrophilic acyl chloride at the 3-position and a nucleophilic substitution-susceptible chlorine atom at the 2-position. This dual reactivity allows for a range of synthetic transformations, including the construction of fused ring systems. This guide provides detailed protocols for the synthesis of pyrazoles, 1,3,4-oxadiazoles, and thiazoles, leveraging the reactivity of this valuable starting material.
Core Synthetic Strategies
The primary approach to constructing novel heterocyclic rings from this compound involves a two-step sequence:
-
Acylation: The highly reactive acyl chloride is first reacted with a dinucleophilic reagent to form an intermediate acylated derivative.
-
Cyclization: The newly formed intermediate undergoes an intramolecular cyclization to furnish the desired heterocyclic ring.
The choice of the dinucleophile dictates the nature of the resulting heterocycle. This guide will explore the use of hydrazines, hydrazides, and thioamides as key reagents.
Protocol 1: Synthesis of 3-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following protocol details the synthesis of a pyrazole ring appended to the trifluoromethyl-substituted pyridine core.
Causality Behind Experimental Choices:
The reaction proceeds via an initial acylation of hydrazine with the acyl chloride, followed by a base-mediated intramolecular cyclization. The choice of a suitable base is crucial to deprotonate the intermediate and facilitate the ring-closing step. The reaction conditions are optimized to ensure high yields and minimize side reactions.
Experimental Protocol:
Step 1: Acylation of Hydrazine
-
To a stirred solution of hydrazine hydrate (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) at 0 °C, add triethylamine (1.5 mmol) as a base.
-
Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylhydrazide intermediate.
Step 2: Cyclization to Pyrazole
-
Dissolve the crude acylhydrazide from Step 1 in a suitable solvent like ethanol or acetic acid (10 mL).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole.
Data Presentation:
| Step | Reagents | Key Parameters | Expected Outcome |
| 1 | Hydrazine hydrate, Triethylamine | 0 °C to RT, 2-4 h | Acylhydrazide intermediate |
| 2 | Acylhydrazide, Acid catalyst | Reflux, 4-6 h | Pyrazole product |
Visualization of Workflow:
Caption: Synthesis of Pyridyl-Substituted Pyrazole.
Protocol 2: Synthesis of 2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazoles
1,3,4-Oxadiazoles are another important class of five-membered heterocycles known for their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties. This protocol outlines their synthesis from this compound.
Causality Behind Experimental Choices:
This synthesis involves the reaction of the acyl chloride with an acylhydrazide, followed by a dehydrative cyclization. The choice of a dehydrating agent is critical for the efficiency of the ring-closure step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Experimental Protocol:
Step 1: Formation of Diacylhydrazide
-
To a solution of a suitable acylhydrazide (e.g., benzhydrazide) (1.1 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or pyridine (10 mL) at 0 °C, add a base such as triethylamine (1.5 mmol).
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the diacylhydrazide intermediate.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Dehydrative Cyclization to 1,3,4-Oxadiazole
-
To the crude diacylhydrazide from Step 1, add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) carefully at 0 °C.
-
Heat the reaction mixture at reflux (around 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazole.
Data Presentation:
| Step | Reagents | Key Parameters | Expected Outcome |
| 1 | Acylhydrazide, Triethylamine | 0 °C to RT, 3-5 h | Diacylhydrazide intermediate |
| 2 | Diacylhydrazide, POCl₃ | Reflux, 2-4 h | 1,3,4-Oxadiazole product |
Visualization of Workflow:
Caption: Synthesis of Pyridyl-Substituted 1,3,4-Oxadiazole.
Protocol 3: Synthesis of 2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)thiazoles
Thiazole-containing compounds are prevalent in numerous biologically active molecules, including the antibiotic penicillin. This protocol describes a method to synthesize thiazoles from the title acyl chloride.
Causality Behind Experimental Choices:
This synthesis is based on the Hantzsch thiazole synthesis. The acyl chloride is first converted to a thioamide in situ or in a separate step. The resulting thioamide then undergoes condensation with an α-haloketone to form the thiazole ring.
Experimental Protocol:
Step 1: Synthesis of the Thioamide Intermediate
-
In a flask, dissolve this compound (1.0 mmol) in a dry solvent such as toluene or THF (10 mL).
-
Add a suitable source of sulfur, such as Lawesson's reagent (0.5 mmol), to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the conversion to the thioacyl chloride by TLC or GC-MS.
-
Alternatively, the acyl chloride can be reacted with a primary amide in the presence of a thionating agent like P₄S₁₀.
-
After the reaction is complete, cool the mixture and use the crude thioacyl chloride directly in the next step.
Step 2: Condensation and Cyclization to Thiazole
-
To the crude thioacyl chloride solution from Step 1, add an α-haloketone (e.g., 2-bromoacetophenone) (1.1 mmol) and a base like pyridine or triethylamine (1.5 mmol).
-
Heat the reaction mixture at a temperature ranging from 50 to 80 °C for 6-8 hours.
-
Monitor the formation of the thiazole product by TLC.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure 2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)thiazole.
Data Presentation:
| Step | Reagents | Key Parameters | Expected Outcome |
| 1 | Lawesson's reagent | Reflux, 2-4 h | Thioacyl chloride intermediate |
| 2 | α-haloketone, Base | 50-80 °C, 6-8 h | Thiazole product |
Visualization of Workflow:
Caption: Synthesis of Pyridyl-Substituted Thiazole.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride and phosphorus oxychloride are corrosive and toxic; handle with extreme care.
Conclusion
The protocols outlined in this application note demonstrate the utility of this compound as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. By carefully selecting the appropriate dinucleophilic partner and reaction conditions, researchers can readily access novel pyrazole, 1,3,4-oxadiazole, and thiazole scaffolds, paving the way for the development of new therapeutic agents.
References
-
Synthesis of Pyrazole Derivatives: General methods for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines are well-established. For a comprehensive review, see: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. [Link]
-
Synthesis of 1,3,4-Oxadiazole Derivatives: The cyclodehydration of 1,2-diacylhydrazines is a common route to 1,3,4-oxadiazoles. For an overview of synthetic methods, refer to: "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." Journal of Chemistry. [Link]
-
Synthesis of Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical and widely used method. For a review of thiazole synthesis, see: "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review." Bio-protocol. [Link]
- Reactivity of Acyl Chlorides: The general reactivity of acyl chlorides in acylation reactions is a fundamental concept in organic chemistry. An overview can be found in standard organic chemistry textbooks.
-
Medicinal Chemistry of Trifluoromethyl Groups: The role and benefits of incorporating trifluoromethyl groups in drug design are extensively reviewed in: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules. [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your compound for successful downstream applications.
I. Understanding the Compound and Its Challenges
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its utility is derived from the unique electronic properties conferred by the trifluoromethyl group and the reactive handles provided by the chloro and acyl chloride functionalities.[1] However, the very features that make this molecule valuable also present significant challenges in its purification. The high reactivity of the acyl chloride group makes it susceptible to hydrolysis, and the synthesis process can introduce a variety of impurities that require careful separation.[2]
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂F₃NO | [3] |
| Molecular Weight | 244.00 g/mol | [3] |
| Form | Liquid | [3] |
| Density | 1.585 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.496 | [3] |
| Storage Temperature | -20°C |
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when handling and purifying this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Material: The corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, is a frequent impurity if the chlorination reaction has not gone to completion.[4]
-
Hydrolysis Product: Due to the high reactivity of the acyl chloride, hydrolysis back to the carboxylic acid can occur upon exposure to atmospheric moisture.[2]
-
Isomeric Byproducts: Depending on the synthetic method for the pyridine core, isomers may be present. For instance, chlorination of 3-(trifluoromethyl)pyridine can yield other chlorinated isomers.
-
Over-chlorinated Species: More extensive chlorination of the pyridine ring can lead to di- or tri-chlorinated pyridine derivatives.
-
Residual Chlorinating Agent and Byproducts: If thionyl chloride is used for the synthesis, residual SOCl₂ or its byproducts may be present.[5] Similarly, with oxalyl chloride, gaseous byproducts are expected, but any non-volatile impurities from the reagent could remain.[4]
Q2: My crude product is dark-colored (yellow to brown). What could be the cause?
A2: Discoloration in acyl chloride preparations is a common issue and can often be attributed to the formation of polymeric or condensed byproducts. This can be exacerbated by:
-
Reaction with Bases: If organic bases like pyridine or triethylamine are used in the synthesis or are present as impurities, they can react with the acyl chloride to form colored complexes or promote side reactions.
-
Thermal Decomposition: Overheating during the reaction or purification (e.g., distillation) can lead to decomposition and the formation of colored tars.
-
Ketenes Formation: Acyl chlorides with alpha-protons can eliminate HCl in the presence of a base to form highly reactive ketenes, which can then polymerize or react further to produce colored species.
Q3: How can I monitor the purity of my this compound?
A3: Due to the reactivity of acyl chlorides, direct analysis can be challenging. Here are some recommended analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities. The mass spectrum of the related compound, 2-chloro-5-(trifluoromethyl)pyridine, is available for reference.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help quantify impurities. It is crucial to use a dry, aprotic NMR solvent (e.g., CDCl₃) and handle the sample under an inert atmosphere to prevent hydrolysis. Spectral data for the related 2-chloro-5-(trifluoromethyl)pyridine can be a useful comparison.[1]
-
High-Performance Liquid Chromatography (HPLC): Direct analysis of acyl chlorides by reversed-phase HPLC is generally not recommended due to the aqueous mobile phases which can cause on-column hydrolysis. However, derivatization of the acyl chloride to a more stable ester or amide prior to analysis can be an effective strategy. A method for a similar compound, 2-chloro-5-trichloromethylpyridine, utilized a C18 column with an acetonitrile/water mobile phase, which may be adapted for a derivatized sample.[7]
-
Thin-Layer Chromatography (TLC): TLC is not ideal for analyzing reactive compounds like acyl chlorides as the silica gel surface can cause hydrolysis.[8] If TLC must be used, it is advisable to first quench a small sample of the reaction mixture with an alcohol (e.g., methanol) to form the more stable ester, which can then be spotted on the TLC plate.[8]
III. Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.
A. Purification by Fractional Vacuum Distillation
Fractional distillation under reduced pressure is the most effective method for purifying liquid acyl chlorides, as it allows for separation based on boiling points while minimizing thermal decomposition.[5]
Experimental Protocol:
-
Preparation:
-
Ensure all glassware is meticulously dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon).
-
Assemble the fractional distillation apparatus, including a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Connect to a vacuum pump with a cold trap.
-
Introduce the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Slowly and carefully apply vacuum to the system.
-
Begin heating the distillation flask gently using an oil bath.
-
Monitor the temperature at the head of the distillation column. Collect and discard any low-boiling fractions, which may contain residual solvents or chlorinating agents.
-
Collect the main fraction at the expected boiling point. The exact boiling point will depend on the vacuum applied.
-
Once the main fraction is collected, stop the heating and allow the system to cool completely before slowly releasing the vacuum.
-
-
Storage:
-
Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere. Seal the bottle tightly with a cap lined with an inert material (e.g., PTFE). Store at -20°C for long-term stability.
-
Troubleshooting Guide for Distillation:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is dark or discolored after distillation | Thermal decomposition due to excessive heating. | Lower the distillation temperature by using a higher vacuum. Ensure the heating bath temperature is not significantly higher than the boiling point of the product. |
| Bumping or uneven boiling | Inadequate boiling chips or stirring. | Use fresh, appropriately sized boiling chips or a magnetic stirrer. Ensure a smooth and gradual application of heat. |
| Poor separation of impurities | Inefficient distillation column. | Use a longer or more efficient fractionating column (e.g., a packed column). Ensure a slow and steady distillation rate. |
| Product solidifies in the condenser | The boiling point of the product is close to its melting point at the distillation pressure. | Gently warm the condenser with a heat gun or by circulating warm water to prevent solidification. |
Workflow for Distillation Troubleshooting:
Caption: Troubleshooting workflow for fractional vacuum distillation.
B. Purification by Recrystallization
While this compound is a liquid at room temperature, it may be possible to purify it via low-temperature crystallization if a suitable solvent is found. This technique is more commonly applied to solid derivatives or precursors.
Experimental Protocol (Hypothetical for Low-Temperature Crystallization):
-
Solvent Selection:
-
Choose a dry, inert solvent in which the acyl chloride is soluble at room temperature but has limited solubility at lower temperatures (e.g., -20°C to -78°C). Suitable candidates might include anhydrous alkanes (e.g., hexane, pentane) or ethers (e.g., diethyl ether).
-
Perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of the chosen anhydrous solvent at room temperature under an inert atmosphere.
-
Slowly cool the solution in a cooling bath (e.g., ice-salt, dry ice-acetone).
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
-
Isolation and Drying:
-
Once crystallization is complete, quickly filter the cold suspension through a pre-cooled Büchner funnel under a blanket of inert gas.
-
Wash the crystals with a small amount of the cold, fresh solvent.
-
Dry the purified crystals under high vacuum.
-
Troubleshooting Guide for Recrystallization:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the temperature of the solution, or the solution is supersaturated. | Add slightly more solvent and re-cool slowly. Ensure the cooling bath temperature is well below the expected melting point of the compound. |
| No crystal formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a mixture of solvents. Concentrate the solution by removing some solvent under vacuum before cooling. |
| Low recovery | The compound has significant solubility in the mother liquor. | Ensure the minimum amount of solvent is used for dissolution. Cool the solution to the lowest practical temperature to maximize precipitation. |
C. Purification by Column Chromatography
Column chromatography is generally a last resort for highly reactive compounds like acyl chlorides due to the potential for reaction with the stationary phase (e.g., silica gel).[8] If this method is necessary, stringent anhydrous conditions and a non-polar mobile phase are essential.
Experimental Protocol (with extreme caution):
-
Preparation:
-
Dry the silica gel in a vacuum oven before use.
-
Pack the column using a dry slurry method with an anhydrous, non-polar solvent (e.g., hexanes).
-
Ensure all solvents are rigorously dried and deoxygenated.
-
-
Chromatography:
-
Dissolve the crude product in a minimal amount of the non-polar eluent.
-
Quickly load the sample onto the column.
-
Elute with a non-polar solvent system (e.g., hexanes with a very small percentage of a slightly more polar, dry solvent like dichloromethane or diethyl ether).
-
Monitor the elution by TLC (after derivatization of the fractions).
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.
-
Logical Relationship for Purification Method Selection:
Sources
- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-氯-5-(三氟甲基)吡啶-3-碳酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (Catalog No. 1099597-75-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. Here, we address common issues, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side product formation and maximize the yield and purity of your target molecule.
Introduction: Understanding the Reactivity Profile
This compound is a powerful building block in modern medicinal and agrochemical synthesis.[1][2] Its utility stems from two key reactive sites: a highly electrophilic acyl chloride at the 3-position and a 2-chloro substituent on an electron-deficient pyridine ring. This dual reactivity allows for sequential, selective functionalization but also opens pathways to several common side products if reaction conditions are not carefully controlled. The trifluoromethyl group significantly enhances the stability of the molecule but also strongly activates the pyridine ring towards nucleophilic attack.[3][4]
This guide will focus on the most common reaction class for this reagent: acylation of nucleophiles (e.g., amines, alcohols) to form amides and esters, respectively.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying chemical issues.
FAQ 1: Low Yield of Target Amide/Ester
Question: I am reacting this compound with my primary amine, but I'm getting a very low yield of the desired amide. My TLC shows multiple spots, including one at the baseline and a new spot that is not my starting material or product. What is happening?
Answer: Low yields in these acylation reactions are typically due to one of three main issues: competitive side reactions involving the acyl chloride, degradation of the starting material, or a competing reaction at the 2-chloro position.
Possible Causes & Solutions:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are extremely sensitive to moisture.[5] Any trace water in your solvent, amine/alcohol solution, or reaction atmosphere will rapidly hydrolyze the starting material to the corresponding carboxylic acid. This carboxylic acid will not react further under standard acylation conditions and is often the spot you see at the baseline on a normal-phase silica TLC plate.
-
Troubleshooting Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. If using a solid nucleophile, dry it under high vacuum for several hours before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Order of Addition: Add the acyl chloride solution dropwise to the solution of your nucleophile and base at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[6][7]
-
-
-
Formation of a Salt with the Nucleophile: Your amine nucleophile is also a base. If you have insufficient scavenger base (like triethylamine or pyridine), the HCl generated during the reaction will protonate your expensive amine, forming an unreactive ammonium salt.[6][7] For every one equivalent of your nucleophile, you need at least two equivalents of the amine (one to react, one to scavenge HCl) or one equivalent of your nucleophile and at least one equivalent of a non-nucleophilic base.
-
Troubleshooting Protocol:
-
Use a Scavenger Base: Always include a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA) or pyridine in the reaction mixture, typically at 1.1 to 1.5 equivalents. This will neutralize the HCl as it is formed.[8]
-
Check pKa Values: Ensure the pKa of your scavenger base is appropriate to deprotonate the resulting ammonium salt without causing other side reactions.
-
-
-
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: The pyridine ring is activated towards nucleophilic attack, especially at the C2 and C4 positions, due to the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group.[9][10] While the acyl chloride is more reactive, under certain conditions (e.g., elevated temperatures, highly nucleophilic reagents), your amine or another nucleophile in the mixture could displace the 2-chloro group.[11][12]
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature is typical for acyl chloride reactions). Avoid heating the reaction unless you are specifically targeting the SNAr reaction.
-
Nucleophile Choice: Be aware that very strong, soft nucleophiles (like thiols) may preferentially attack the C2 position even at low temperatures.[13]
-
-
FAQ 2: An Unexpected Mass Peak (M+192) in my LC-MS
Question: My reaction to form an amide with a primary amine (R-NH2) seems to have worked, but alongside my expected product mass, I see a significant peak corresponding to [M-R-NH2 + 192.0]. What could this impurity be?
Answer: This mass peak likely corresponds to the symmetric anhydride of your starting material. This side product forms when the carboxylic acid (from hydrolysis of the acyl chloride) is deprotonated by the base and then attacks a second molecule of the acyl chloride. The mass of this anhydride is 432.0 g/mol , while the starting acyl chloride is 244.0 g/mol . The difference is 188, but mass spectrometry often involves adducts; a more precise calculation is needed. Let's analyze the mass:
-
Starting Material (SM): C₇H₂Cl₂F₃NO (MW = 244.00)
-
Hydrolyzed SM (Acid): C₇H₃ClF₃NO₂ (MW = 225.55)
-
Symmetric Anhydride: C₁₄H₄Cl₂F₆N₂O₃ (MW = 433.08)
The formation of the anhydride is a classic side reaction for acyl chlorides, especially if the reaction is run concentrated or if there's a slow addition of the nucleophile in the presence of moisture.[8]
Troubleshooting & Prevention:
-
Minimize Water: As with low yields, the primary cause is water. Follow the rigorous drying procedures outlined in FAQ 1.
-
Control Stoichiometry and Addition: Add the acyl chloride slowly to a solution containing both the nucleophile and the base. This ensures the nucleophile is present to react immediately, outcompeting the slower anhydride formation pathway.
Part 2: Key Reaction Pathways and Side Product Formation
To effectively troubleshoot, it is crucial to understand the competing chemical pathways.
Primary Reaction vs. Side Reactions
The diagram below illustrates the desired reaction pathway against the three most common side reactions discussed.
Caption: Competing reaction pathways for the acylation of nucleophiles.
Part 3: Recommended Experimental Protocols
Adherence to a validated protocol is the most effective way to ensure reproducibility and minimize side product formation.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a robust method for coupling the acyl chloride with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with magnetic stir bar
-
Nitrogen or Argon line
Procedure:
-
Setup: To the oven-dried flask under an inert atmosphere, add the amine nucleophile (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography (typical eluents are hexanes/ethyl acetate or DCM/methanol).
Rationale for Key Steps:
-
1.05 eq of Acyl Chloride: Using a slight excess of the acylating agent helps to drive the reaction to completion, assuming the amine is the more valuable component.
-
0 °C Addition: Controls the initial exotherm of the reaction, preventing thermal degradation and reducing the rate of potential side reactions like SNAr.[7]
-
Aqueous Bicarbonate Quench: Neutralizes any remaining HCl or unreacted acyl chloride (by converting it to the water-soluble carboxylate salt) and helps in the removal of the triethylammonium chloride salt.
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for troubleshooting a problematic reaction.
Caption: A step-by-step troubleshooting workflow for common issues.
Data Summary Table
| Common Issue | Likely Side Product | Molecular Weight ( g/mol ) | Key Diagnostic Evidence | Prevention Strategy |
| Low Yield / Baseline Spot | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | 225.55 | Acidic compound, polar spot on TLC, ESI-MS [M-H]⁻ peak. | Rigorous exclusion of water. |
| Unexpected High MW Peak | Symmetric Anhydride | 433.08 | LC-MS peak corresponding to ~2x starting material minus HCl. | Rigorous exclusion of water, slow addition of acyl chloride. |
| Isomeric Impurity | C2-Amine/Ether Substituted Product | Varies | Isomeric mass to desired product (if Nuc=R-OH), difficult to separate. | Maintain low reaction temperature. |
| Low Yield / Insoluble Salt | Amine Nucleophile HCl Salt | Varies | Incomplete reaction, precipitation of salt from reaction mixture. | Use of at least 1 equivalent of a non-nucleophilic base. |
References
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]
-
Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reactions of Acyl halide. GeeksforGeeks. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
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Safe handling and storage procedures for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Welcome to the technical support resource for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this reagent. As Senior Application Scientists, we have compiled this information based on established safety protocols and field-proven insights to address common challenges encountered during its use.
Quick Reference Data
This table summarizes the essential physical and safety properties of the compound for immediate reference.
| Property | Value | Source |
| CAS Number | 1099597-75-7 | |
| Molecular Formula | C₇H₂Cl₂F₃NO | |
| Molecular Weight | 244.00 g/mol | |
| Appearance | Liquid | |
| Density | 1.585 g/mL at 25 °C | |
| Storage Temperature | Store in freezer, under -20°C | |
| Hazard Signal Word | Danger | |
| Key Hazard Codes | H301, H311, H331, H314 | |
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion |
Frequently Asked Questions (FAQs)
Section 1: General Information & Properties
Q1: What is this compound and what is its primary application?
A: This compound is a highly reactive acyl chloride derivative of pyridine. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent makes the carbonyl group highly electrophilic. It is primarily used as a building block in organic synthesis, particularly for introducing the 2-chloro-5-(trifluoromethyl)pyridinyl moiety into a larger molecule. This is common in the development of agrochemicals and pharmaceuticals, where this structural unit is key to the final product's biological activity.[1][2]
Q2: Why is this compound so reactive, particularly with moisture?
A: The reactivity stems from the acyl chloride functional group (-COCl). Acyl chlorides are among the most reactive carboxylic acid derivatives. They react violently with water, including ambient humidity, in a process called hydrolysis.[3][4] This reaction rapidly produces the corresponding carboxylic acid and corrosive, toxic hydrogen chloride (HCl) gas.[3] This is why you may observe fumes when opening a container in a humid environment and why all handling must be performed under anhydrous (dry) conditions.[3]
Q3: What are the expected decomposition products under heat?
Section 2: Handling and Storage Procedures
Q4: What is the correct procedure for storing this reagent upon receipt?
A: Immediately upon receipt, the container should be placed in a freezer at or below -20°C. The storage area must be dry and well-ventilated. It is crucial to store it away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[3][7] The container must be kept tightly sealed, and for long-term storage or after first use, storing it under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent degradation from moisture.[3][7]
Q5: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: Due to its corrosive and acutely toxic nature, a comprehensive suite of PPE is required.
-
Eye/Face Protection: Wear splash-proof chemical safety goggles and a full-face shield.[8][9] Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended.[9] Always inspect gloves for integrity before use and discard them if any leaks develop.
-
Body Protection: A chemical-resistant lab coat or an impervious apron is required. For larger quantities or transfer operations, a full chemical-resistant suit may be necessary.[8][9]
-
Respiratory Protection: All handling must be performed inside a certified chemical fume hood to avoid inhalation of vapors or HCl gas produced from hydrolysis.[7][8]
Q6: I noticed some crystalline solid has formed in the bottle. Is the reagent still usable?
A: The formation of a solid could indicate several things. It might be the compound itself if the freezer temperature was low enough to cause it to freeze, or it could be the carboxylic acid byproduct from slow hydrolysis. Before using, allow the sealed container to slowly warm to room temperature inside a desiccator to prevent atmospheric moisture from condensing on the cold surface. If the solid redissolves into a clear liquid, it was likely frozen starting material. If a persistent solid remains, it is likely the hydrolyzed acid, which will reduce the effective concentration of the acyl chloride and may interfere with your reaction. In this case, the purity is compromised, and using a fresh bottle is recommended.
Section 3: In-Experiment Troubleshooting
Q7: My reaction is sluggish or failing, and I suspect the reagent is the issue. What could be wrong?
A: The most common cause of failure for this type of reagent is deactivation through hydrolysis. If the compound was exposed to atmospheric moisture at any point, it will have partially or fully converted to the less reactive carboxylic acid, releasing HCl in the process.[3][4] To prevent this, ensure you are using anhydrous solvents and reagents, performing the reaction under a dry inert atmosphere (nitrogen or argon), and using glassware that has been oven- or flame-dried. Always use a fresh syringe or cannula to transfer the liquid and never leave the bottle open to the air.
Q8: I observe white fumes emanating from the neck of the bottle when I open it. What is this and is it dangerous?
A: The white fumes are almost certainly hydrogen chloride (HCl) gas, which is forming as the acyl chloride reacts with moisture in the air.[3] HCl is corrosive and can cause severe respiratory irritation.[8] This is a clear sign that the reagent is moisture-sensitive and reinforces the absolute necessity of handling it in a well-ventilated chemical fume hood at all times.[7] Minimize the time the bottle is open to limit both exposure and degradation of the product.
Section 4: Emergency Procedures & Spill Management
Q9: What are the immediate first aid steps in case of accidental exposure?
A: Time is critical. Follow these procedures and seek immediate medical attention in all cases of exposure.
-
Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10][11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[8][10][12] Do not use neutralizing agents.[12]
-
Inhalation: Remove the person to fresh air at once and keep them in a position comfortable for breathing.[6][8] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth contact) and call for emergency medical services.[7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[8][10] Give the person large quantities of water or milk to drink if they are conscious and able to swallow.[10]
Q10: How do I handle a small spill (less than 100 mL) in the fume hood?
A: For small spills, trained laboratory personnel can perform the cleanup.
-
Alert others in the lab and restrict access to the area.[10][13]
-
Ensure you are wearing the full, appropriate PPE as described in Q5.
-
Do NOT use water or sodium bicarbonate. [4][14] This will cause a violent reaction.
-
Cover the spill with a dry, inert absorbent material like vermiculite, Oil-Dri, or dry sand.[4][13][14]
-
Using non-sparking tools (e.g., plastic scoop), carefully sweep the absorbed material into a heavy-duty, sealable plastic bag or container.[4][14]
-
Wipe the contaminated surface with a dry paper towel, which should also be placed in the waste container.[14]
-
Seal the container, label it clearly as "Hazardous Waste: this compound spill debris," and arrange for proper disposal according to your institution's environmental health and safety guidelines.[13]
Q11: When should a spill be considered a major emergency requiring evacuation?
A: A spill is a major emergency if it is larger than what can be safely handled by lab personnel (a common guideline is >1 liter), if it occurs outside of a fume hood, if there is a fire, or if anyone has been significantly exposed or injured.[13] In these situations, immediately evacuate the area, alert others, close the doors, and call your institution's emergency response number or 911.[13][14]
Protocols & Workflows
Protocol 1: Safe Unpacking and Preparation of Reagent
-
Preparation: Don all required PPE (face shield, goggles, chemical-resistant gloves, lab coat). Ensure the chemical fume hood is on and operating correctly.
-
Transport: Carry the sealed bottle in a secondary, non-breakable container from the freezer to the fume hood.
-
Equilibration: Place the unopened bottle in a desiccator inside the fume hood and allow it to warm to ambient temperature. This critical step prevents atmospheric moisture from being drawn into the bottle upon opening.
-
Inert Atmosphere: Prepare a dry, inert gas (nitrogen or argon) line with a needle adapter.
-
Opening: Once the bottle has reached room temperature, carefully and slowly open the cap to gently release any internal pressure. Keep the opening pointed away from you.
-
Blanketing: Immediately flush the headspace of the bottle with the inert gas. If the cap has a septum, pierce it with the gas inlet needle and a second "vent" needle to allow the air to be displaced.
-
Withdrawal: Use a clean, oven-dried syringe to withdraw the required amount of liquid.
-
Sealing: Immediately recap the bottle, applying parafilm around the cap for extra security, and re-blanket with inert gas if it will be stored for future use.
-
Storage: Return the bottle to the designated -20°C freezer.
Diagram: Safe Handling Workflow
This diagram outlines the critical steps and decision points for safely handling the reagent from receipt to disposal.
Caption: Workflow for handling this compound.
Diagram: Emergency Response Logic Tree
This decision tree provides a clear path for responding to spills or personnel exposure.
Caption: Decision tree for emergency response to spills and exposures.
References
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- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTo1Xh0DlVzx0_mRw7J9z7lqDuX2WB6zzElSzwJYwDITWR8ab6rGbF9scLyggJ5JkiwZPXv0-jX-nT_Pd-CwCKxtqUNUoNN4Lu1GkV4K81EyewJu8TuNhP8D37rHYU4ELSsULsmr7hrJ-_ezLzlI2u9D5A-kWKKlVS__RIppgPH9DbdThUTvlzUwoMtg3feA8H]
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- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm2P2_6P70IWC4KNvikZdfX_bQAvAkgcUMLhTvHPUWNc1cIiHqhIPEtNzbbxSd8GqvsVAcn5lvQmzNrOjD_pOaoFVUjIl9PT4S17fscCxxU3ouA6GKmIOAOhZy6vBpLNgrT1pGs4iERqJX3f4=]
Sources
- 1. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wcu.edu [wcu.edu]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. leelinework.com [leelinework.com]
- 10. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]
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- 14. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
Stability and decomposition of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS 1099597-75-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this highly reactive intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction: The Dual Nature of a Powerful Reagent
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis due to its trifluoromethyl-substituted pyridine core and a highly reactive acyl chloride functional group. This reactivity, however, is also the source of its instability. The electron-withdrawing nature of the pyridine ring, the chloro substituent, and the trifluoromethyl group all contribute to making the carbonyl carbon exceptionally electrophilic. While this is beneficial for desired reactions, it also renders the molecule highly susceptible to degradation by common laboratory nucleophiles, most notably water.
This guide will delve into the common stability challenges associated with this compound and provide practical, field-tested solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when working with this compound.
FAQ 1: My reaction yield is consistently low, and I'm observing the formation of a white crystalline byproduct. What is happening?
Answer: This is the most frequently reported issue and is almost certainly due to the hydrolysis of the acyl chloride. The white crystalline byproduct is likely 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, the product of the reaction between the acyl chloride and water.
Causality: Acyl chlorides react vigorously with water in an exothermic nucleophilic addition-elimination reaction.[1][2][3][4][5] The lone pair of electrons on the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which then abstracts a proton from the intermediate to form hydrochloric acid (HCl) and the corresponding carboxylic acid.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all your glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Solvent Purity: Use anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves, distillation) are recommended.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure other reagents in your reaction are free from water.
FAQ 2: I've stored the reagent as recommended, but it appears to have degraded over time. What are the optimal storage conditions?
Answer: Proper storage is critical for the longevity of this compound. The recommended storage condition is in a tightly sealed container, in a freezer at temperatures of -20°C or lower, and under a dry, inert atmosphere.
Causality: Even at low temperatures, trace amounts of moisture can lead to slow hydrolysis over time. Storing it in a desiccator within the freezer can provide an additional layer of protection. The "sealed in dry" recommendation from suppliers underscores the critical need to exclude moisture.
Troubleshooting Storage Issues:
-
Upon Receipt: When you receive the reagent, if it is not already under an inert atmosphere, consider carefully flushing the headspace of the container with dry argon or nitrogen before sealing and storing.
-
After Use: When taking an aliquot of the reagent, do so under a positive pressure of inert gas. Avoid opening the main container in the open air.
-
Container Seal: Ensure the container cap provides an excellent seal. Parafilm can be used to wrap the cap for extra security against moisture ingress.
FAQ 3: My reaction is turning dark, and I'm getting a complex mixture of products, especially at elevated temperatures. What could be the cause?
Answer: While hydrolysis is the primary concern, thermal decomposition can also occur, particularly if the reaction is heated. Acyl chlorides can decompose at high temperatures to produce a variety of byproducts.[6] For this specific molecule, hazardous decomposition products upon heating may include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[7]
Causality: The energy input from heating can lead to fragmentation of the molecule. The pyridine ring itself can be susceptible to degradation under harsh conditions.
Troubleshooting Thermal Issues:
-
Temperature Control: If your reaction requires heating, do so cautiously and monitor the temperature closely. Use an oil bath for uniform heating.
-
Reaction Time: Avoid prolonged heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Alternative Methods: If the desired reaction is sluggish, consider using a more potent catalyst or a more nucleophilic reagent rather than excessively increasing the temperature.
Experimental Protocols: A Self-Validating System
To ensure the integrity of your experiment, every step must be designed to prevent degradation. Below is a detailed protocol for a standard acylation reaction that incorporates best practices for handling this compound.
Protocol: Acylation of a Primary Amine
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂) to form the corresponding amide.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Argon or Nitrogen gas supply
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
Procedure:
-
Preparation: Assemble the reaction apparatus (round-bottom flask with a stir bar, condenser, and gas inlet) and flame-dry it under a vacuum. Allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: In a separate, dry flask, dissolve this compound (1.1 eq) in anhydrous DCM under an argon atmosphere.
-
Reaction: Cool the amine solution to 0°C using an ice bath. Slowly add the acyl chloride solution to the stirred amine solution via a syringe or cannula over 15-20 minutes. The slow addition helps to control the exotherm of the reaction.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Visualizing Instability and Safe Handling
To better understand the chemical processes and workflows, the following diagrams have been created.
Decomposition Pathway: Hydrolysis
Caption: Nucleophilic attack by water on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and HCl.
Experimental Workflow: Safe Handling
Caption: A workflow emphasizing the critical steps of using dry equipment and an inert atmosphere to prevent hydrolysis.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1099597-75-7 | |
| Molecular Formula | C₇H₂Cl₂F₃NO | |
| Molecular Weight | 244.00 g/mol | |
| Physical Form | Liquid | |
| Density | 1.585 g/mL at 25 °C | |
| Storage Temperature | -20°C | , |
References
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]1]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]2]
-
Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]3]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]4]
-
Clark, J. (n.d.). reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]5]
-
StudySmarter. (2023, October 21). Curtius Rearrangement: DPPA & Mechanism - Review & Example. Retrieved from [Link]]
-
Stimson, V. R., & Tilley, J. W. (1977). The thermal decomposition of acetyl chloride. Australian Journal of Chemistry, 30(1), 81-86.[6]
Sources
Technical Support Center: Impurity Identification in 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and managing impurities in this highly reactive starting material. The following question-and-answer-based troubleshooting guide provides in-depth, experience-driven insights to ensure the integrity of your experiments and synthetic processes.
Section 1: FAQ - Understanding the Impurity Landscape
Q1: What are the most common types of impurities I should expect in a sample of this compound?
A1: The impurity profile of this compound is typically categorized into three main sources: synthesis-related impurities, degradation products, and isomers.
-
Synthesis-Related Impurities: These are residual starting materials, intermediates, or by-products from the manufacturing process. A common synthetic route involves the chlorination and subsequent functionalization of a pyridine precursor.[1][2] Potential impurities include unreacted starting materials like 3-methylpyridine or 2-chloro-5-(trifluoromethyl)pyridine, and reagents used in the chlorination step, such as thionyl chloride or oxalyl chloride.[3][4]
-
Degradation Products: The acyl chloride functional group is highly susceptible to nucleophilic attack, especially by water.[5][6][7] The most common degradation product is the corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, formed via hydrolysis. This can occur with even trace amounts of moisture in the air or in solvents.[7]
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, isomers may be present. For example, chlorination of the pyridine ring could potentially occur at other positions, leading to isomeric forms of the final product.[1]
Q2: How do these impurities typically form and what is the key degradation pathway?
A2: The formation of these impurities is a direct consequence of the compound's synthesis and inherent reactivity.
-
Synthesis Pathway: One synthetic approach starts from 3-methylpyridine, which undergoes N-oxidation, chlorination, and further reactions to build the final molecule.[1][2] Any incomplete reaction or side reaction at these stages can introduce impurities. For instance, incomplete chlorination can leave behind precursors.
-
Primary Degradation Pathway (Hydrolysis): The primary and most immediate concern is hydrolysis. The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by water, a nucleophile. This reaction proceeds through a nucleophilic addition-elimination mechanism to form 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid and hydrochloric acid (HCl).[5][6] This reaction is often rapid and can occur upon exposure to atmospheric moisture.[7]
Below is a diagram illustrating the primary degradation pathway and a potential synthesis-related impurity.
Caption: Key relationships between the target compound and its impurities.
Section 2: Troubleshooting Guide - Analytical Challenges
Q3: I see a new, growing peak in my HPLC chromatogram when analyzing my sample. What is the likely cause and how can I confirm it?
A3: A new and growing peak over time is a classic sign of sample degradation during analysis. For this compound, the most probable cause is on-instrument or in-vial hydrolysis to the corresponding carboxylic acid.
Causality: The mobile phases used in reverse-phase HPLC are typically aqueous-organic mixtures (e.g., acetonitrile/water or methanol/water). The water in the mobile phase can react with your highly reactive acyl chloride sample in the vial and within the HPLC system, causing it to degrade.
Troubleshooting & Confirmation Steps:
-
Spiking Study: The most definitive way to confirm the identity of the new peak is to intentionally "spike" a sample. Add a small amount of water to a vial containing your compound, let it sit for a few minutes, and then inject it. If the peak increases significantly in size, it is almost certainly the hydrolysis product.
-
Use Anhydrous Solvents: For sample preparation, use anhydrous (dry) solvents like acetonitrile or THF. Minimize the sample's exposure to air.
-
LC-MS Analysis: If available, perform an LC-MS analysis. The mass of the new peak should correspond to the molecular weight of 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.
-
Derivatization: As a last resort for quantification, you can derivatize the acyl chloride to a more stable ester or amide before analysis. For example, reacting the sample with anhydrous methanol will convert it to the methyl ester, which is far more stable for HPLC analysis.
Q4: My sample appears to be degrading even before I can analyze it. What are the best practices for handling and storage?
A4: Proper handling and storage are critical to maintaining the integrity of this reactive compound.
Best Practices:
-
Storage: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a freezer at or below -20°C.
-
Handling: Only open the container in a dry environment, such as a glove box or under a stream of dry inert gas. Use dry syringes and glassware.
-
Solvent Selection: When preparing solutions, use only high-purity, anhydrous solvents. Solvents from freshly opened bottles or those specifically designated as "anhydrous" or "dry" are recommended.
Section 3: Protocols & Workflows
Q5: Can you provide a standard protocol for HPLC-UV analysis to quickly assess the purity and identify the primary hydrolysis impurity?
A5: Yes, here is a robust starting protocol for the reverse-phase HPLC analysis of this compound. This method is designed to resolve the parent compound from its more polar hydrolysis product.
Experimental Protocol: HPLC-UV Purity Assessment
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for this class of compounds.[8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to suppress silanol interactions. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-20 min: 30% B | A gradient is necessary to elute the relatively non-polar parent compound and any other potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 240 nm | Aromatic pyridines typically show good absorbance in this region.[8] |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve ~1 mg/mL in anhydrous Acetonitrile. Analyze immediately. | Using an anhydrous solvent and immediate analysis is crucial to minimize degradation. |
Expected Elution Order: The more polar hydrolysis product, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, will elute earlier than the parent acyl chloride.
Q6: I've identified an unknown impurity by HPLC. What is the recommended workflow for definitive structure elucidation?
A6: A systematic, multi-technique approach is required for the definitive identification of an unknown impurity. The workflow below outlines the logical progression from detection to structural confirmation.
Caption: Workflow for Unknown Impurity Identification.
Workflow Explanation:
-
LC-MS Analysis: The first step is to obtain the molecular weight of the impurity. This is the single most important piece of information. The fragmentation pattern can also provide clues about the molecule's structure.
-
Hypothesize Structures: Compare the molecular weight to that of known starting materials, intermediates, and likely degradation products. For example, loss of the -COCl group and addition of -COOH corresponds to a net change of +18 (from H₂O) - 36.5 (from HCl), which is a mass difference you can look for.
-
Isolation: If the impurity is present at a sufficient level (>0.1%), isolation by preparative HPLC may be necessary.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structure elucidation. ¹H, ¹³C, and especially ¹⁹F NMR (due to the -CF₃ group) will provide definitive structural information.
-
Reference Standard: The ultimate confirmation is to compare the retention time and spectral data of the unknown impurity with that of a synthesized, authentic reference standard.
References
-
Save My Exams. (2025, June 23). Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
Wikipedia. (2024). Acyl chloride. [Link]
- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Orl, J. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube. [Link]
- Google Patents. (2019). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
Dong, Q. Q., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. [Link]
- Google Patents. (2014). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
Sources
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl Chloride Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis and subsequent reactions of 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride are fundamental steps in the development of various agrochemicals and pharmaceuticals.[1][2] However, the reactivity of this compound, coupled with the electron-withdrawing nature of its substituents, can present significant challenges, often leading to lower than expected yields. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies to address common issues encountered during its use.
Part 1: Synthesis of this compound
Question 1: My synthesis of this compound from the corresponding carboxylic acid is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in this synthesis are typically attributable to the choice of chlorinating agent, reaction conditions, or the workup procedure.
-
Chlorinating Agent:
-
Thionyl Chloride (SOCl₂): While a common and cost-effective choice, thionyl chloride often requires elevated temperatures (e.g., 100°C) which can lead to side reactions if not carefully controlled.[3] For sensitive substrates, this can be a significant source of yield loss. The presence of impurities in older thionyl chloride can also negatively impact the reaction.
-
Oxalyl Chloride ((COCl)₂): This reagent is generally more reactive and allows for milder reaction conditions, often at room temperature. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). However, it's crucial to use only a catalytic amount of DMF, as excess can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: With thionyl chloride, maintaining the optimal temperature is key. For other chlorination reactions, temperatures around 100°C have been reported.[3] With oxalyl chloride, the reaction is often initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature.
-
Anhydrous Conditions: The acid chloride product is highly susceptible to hydrolysis. All glassware must be thoroughly dried, and anhydrous solvents should be used. Any moisture present will convert the product back to the starting carboxylic acid.
-
-
Workup:
-
After the reaction is complete, the excess chlorinating agent and solvent must be thoroughly removed under reduced pressure.[3] Incomplete removal can interfere with subsequent reactions. Given the product's reactivity, the workup should be performed promptly.
-
Troubleshooting Flowchart for Acid Chloride Synthesis
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Part 2: Amide Coupling Reactions
Question 2: I'm experiencing low conversion in my amide coupling reaction between this compound and my amine. What factors should I investigate?
Answer:
Low conversion in this amide coupling is often related to the nucleophilicity of the amine, the choice of base, or the reaction temperature.
-
Amine Nucleophilicity: The strong electron-withdrawing effect of the trifluoromethyl group on the pyridine ring can make the corresponding amino derivatives less nucleophilic.[4] If your amine is also electron-deficient or sterically hindered, the reaction may be sluggish.
-
Troubleshooting:
-
-
Choice of Base: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with your amine.
-
Recommended Bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices. DIPEA is often preferred due to its greater steric hindrance.
-
Insufficient Base: An inadequate amount of base can lead to the protonation of the amine nucleophile, rendering it unreactive.[6]
-
-
Reaction Temperature: These reactions are typically performed at 0°C to room temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Table of Common Bases in Amide Coupling
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (Et₃N) | ~10.7 | Common, cost-effective, moderately sterically hindered. |
| DIPEA | ~10.7 | Highly sterically hindered, less likely to act as a nucleophile. |
| Pyridine | ~5.2 | Less basic, can sometimes act as a nucleophilic catalyst. |
Question 3: My reaction is producing a significant amount of 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid as a byproduct. How can I prevent this?
Answer:
The presence of the corresponding carboxylic acid is a clear sign of hydrolysis of the acid chloride. This is almost always caused by the presence of water in the reaction.
Protocol for Anhydrous Amide Coupling
-
Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If necessary, solvents can be dried over molecular sieves.
-
Ensure your amine and base are free of water.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere.
-
Dissolve the amine and base in the anhydrous solvent and cool to 0°C.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Slowly add the acid chloride solution to the amine solution dropwise. This helps to control any exotherm and minimizes the risk of side reactions.
-
-
Monitoring and Workup:
-
Allow the reaction to stir at 0°C for 30 minutes before warming to room temperature.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.[3]
-
Hydrolysis Troubleshooting Diagram
Caption: A flowchart for diagnosing and preventing the formation of carboxylic acid byproduct due to hydrolysis.
References
- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine. Google Patents.
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine . ResearchGate. Available from: [Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Tips and tricks for difficult amide bond formation? . Reddit. Available from: [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module . ResearchGate. Available from: [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine . PubChem. Available from: [Link]
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. Google Patents.
-
Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines . National Institutes of Health. Available from: [Link]
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- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Aqueous Workup for Reactions with 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of aqueous workup for reactions involving this versatile reagent. Our focus is on providing scientifically sound, field-tested insights to ensure the integrity and success of your experiments.
Introduction: The Chemistry of the Workup
This compound is a highly reactive acylating agent. Its reactivity stems from the electron-withdrawing nature of the chloro, trifluoromethyl, and carbonyl groups, making the carbonyl carbon highly susceptible to nucleophilic attack. The subsequent aqueous workup is a critical step that dictates the purity and yield of your final product. A successful workup hinges on understanding the chemical properties of your desired product, unreacted starting materials, and potential byproducts.
A primary byproduct to consider is the hydrolysis product of the acyl chloride, 2-Chloro-5-(trifluoromethyl)nicotinic acid. This carboxylic acid is a solid with a melting point of 173-178 °C.[1] Furthermore, the pyridine nitrogen in this system is significantly non-basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents. A predicted pKa of -2.57 for the conjugate acid of 2-chloro-5-(trifluoromethyl)pyridine underscores its extremely weak basicity. This is a crucial consideration, as traditional acid washes to remove pyridine-based impurities will be ineffective.
Troubleshooting Guide
This section addresses specific issues you may encounter during the aqueous workup of your reaction mixture.
Issue 1: Low Yield of Desired Product After Extraction
Question: I've performed my reaction and after the aqueous workup and extraction, the yield of my desired amide/ester is significantly lower than expected. What are the likely causes?
Answer:
Low yields after workup can be attributed to several factors, primarily related to the solubility and stability of your product and the effective removal of byproducts.
-
Incomplete Reaction: Before proceeding to a complex workup, it's essential to ensure your reaction has gone to completion. Monitor the reaction by an appropriate technique (TLC, LC-MS, or NMR) to confirm the consumption of your starting materials.
-
Product Solubility in the Aqueous Layer: If your desired product (e.g., an amide or ester) has some water solubility, it may be lost to the aqueous phase during extraction. This is particularly relevant for products with polar functional groups.
-
Solution: To mitigate this, perform multiple extractions (3-4 times) with your organic solvent. Saturating the aqueous layer with brine (saturated NaCl solution) can also decrease the solubility of organic compounds in the aqueous phase, driving them into the organic layer.
-
-
Hydrolysis of the Acyl Chloride: this compound is highly susceptible to hydrolysis, forming 2-Chloro-5-(trifluoromethyl)nicotinic acid. If your reaction is not carried out under strictly anhydrous conditions, a significant portion of your starting material may be consumed by this side reaction.
-
Improper pH of the Aqueous Phase: The pH of the aqueous wash is critical for separating your product from acidic or basic impurities.
-
For Neutral Products (e.g., most amides and esters): The primary acidic impurity will be 2-Chloro-5-(trifluoromethyl)nicotinic acid. A wash with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will be partitioned into the aqueous layer.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH) unless your product is stable to hydrolysis, as it can cleave ester or amide bonds.
-
Issue 2: Presence of 2-Chloro-5-(trifluoromethyl)nicotinic Acid in the Final Product
Question: My final product is contaminated with the hydrolyzed acyl chloride, 2-Chloro-5-(trifluoromethyl)nicotinic acid. How can I effectively remove it?
Answer:
The presence of the carboxylic acid byproduct is a common issue. Its removal relies on exploiting the difference in acidity between it and your desired product.
-
Basic Wash Protocol:
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). You should observe effervescence (CO₂ evolution) as the acid is neutralized. Continue washing until the effervescence ceases.
-
Separate the aqueous layer. It is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Why a Basic Wash Works: The carboxylic acid is acidic and will react with a base to form a salt. This salt is ionic and therefore soluble in the aqueous layer, while your neutral amide or ester product remains in the organic layer.
Issue 3: Emulsion Formation During Extraction
Question: When I shake my separatory funnel with the aqueous wash, a persistent emulsion forms, making separation of the layers difficult. How can I break the emulsion?
Answer:
Emulsion formation is often caused by the presence of fine particulate matter or amphiphilic molecules at the interface of the two layers.
-
Prevention:
-
Shake the separatory funnel gently at first. Vigorous shaking can promote emulsion formation.
-
Ensure all solids are dissolved before performing the extraction.
-
-
Breaking an Emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each step in a standard aqueous workup for a reaction with this compound?
A1: A typical aqueous workup for a neutral product involves several key steps, each with a specific purpose:
| Step | Reagent/Action | Purpose |
| Quenching | Addition of water or a dilute aqueous solution | To react with and neutralize any remaining highly reactive acyl chloride. |
| Extraction | Addition of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) | To dissolve the desired organic product and separate it from water-soluble components. |
| Basic Wash | Saturated NaHCO₃ or Na₂CO₃ solution | To remove the acidic byproduct, 2-Chloro-5-(trifluoromethyl)nicotinic acid, by converting it to its water-soluble salt. |
| Brine Wash | Saturated NaCl solution | To remove the bulk of the water dissolved in the organic layer and to help break emulsions. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic layer. |
| Filtration & Concentration | To remove the drying agent and then the solvent, yielding the crude product. |
Q2: Can I use an acidic wash (e.g., dilute HCl) to remove any pyridine-related impurities?
A2: No, an acidic wash will be ineffective. The pyridine nitrogen in 2-Chloro-5-(trifluoromethyl)pyridine and its derivatives is rendered non-basic by the potent electron-withdrawing effects of the chloro and trifluoromethyl groups. The predicted pKa of the conjugate acid is extremely low, meaning the pyridine nitrogen will not be protonated by a standard aqueous acid wash. Therefore, these compounds will remain in the organic layer.
Q3: How do I choose the appropriate organic solvent for extraction?
A3: The ideal extraction solvent should:
-
Readily dissolve your desired product.
-
Be immiscible with water.
-
Have a relatively low boiling point for easy removal.
-
Not react with your product.
Common choices include ethyl acetate and dichloromethane. A small-scale solubility test with your purified product can help you make an informed decision. A patent for the related 2-chloro-5-fluoro-nicotinic acid indicates successful extraction with ethyl acetate.[2]
Q4: What should I do if my product is a solid and precipitates out during the workup?
A4: If your product is a solid and has low solubility in the chosen extraction solvent, it may precipitate.
-
If it precipitates from the organic layer: You can often collect the solid by filtration. The filtrate should still be carried through the rest of the workup to recover any dissolved product.
-
If it precipitates from the aqueous layer (less common for neutral products): This may indicate your product has significant water solubility and is "salting out." You may need to switch to a more polar extraction solvent or perform more numerous extractions.
Experimental Protocols
Protocol 1: General Aqueous Workup for a Neutral Product (Amide or Ester)
This protocol assumes the reaction has been quenched and the reaction solvent is a water-immiscible organic solvent.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic layer, or until effervescence ceases).
-
Separate the aqueous layer.
-
Wash the organic layer with brine (1 x 50 mL).
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Visualizing the Workup Logic
The following flowchart illustrates the decision-making process for the aqueous workup.
Sources
Technical Support Center: Managing 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Welcome to the technical support guide for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS 1099597-75-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. As a highly reactive acyl chloride, its efficacy in synthesis is intrinsically linked to the rigorous exclusion of moisture. This guide offers practical, field-tested insights to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and use of this compound, with a focus on mitigating its moisture sensitivity.
Issue 1: Low or No Product Yield in Acylation Reactions
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid chromatography–mass spectrometry (LCMS) analysis shows unreacted starting material (amine, alcohol, etc.).
-
Formation of a significant amount of the corresponding carboxylic acid byproduct, 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Root Cause Analysis:
The primary culprit for low yields in reactions involving acyl chlorides is often the presence of water.[1] this compound reacts readily with moisture to hydrolyze back to its carboxylic acid form, rendering it inactive for the desired acylation. This compromises the reaction stoichiometry and introduces an acidic byproduct that can complicate the workup.
dot
Caption: Competing reactions of the acyl chloride.
Solutions:
-
Rigorous Drying of Solvents and Reagents:
-
Solvents: Use anhydrous solvents. While commercially available anhydrous solvents are a good starting point, their water content can increase after opening. For highly sensitive reactions, it is best to dry solvents using appropriate drying agents.[2] Activated 3 Å molecular sieves are a practical and effective choice for many common solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[2]
-
Reagents: Ensure your amine or alcohol starting material is as dry as possible. If it is a solid, dry it under a high vacuum for several hours before use.
-
-
Inert Atmosphere Techniques:
-
All reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3][4] This can be achieved using a Schlenk line or a glove box.[5][6] A simple setup with a balloon filled with inert gas can also be effective for many applications.[7]
-
Glassware Preparation: All glassware must be thoroughly dried before use, either by oven-drying at >120 °C for several hours or by flame-drying under a vacuum.[5] Allow the glassware to cool to room temperature under a stream of inert gas.[7]
-
-
Order of Addition:
-
In a typical procedure, the amine or alcohol and any non-nucleophilic base (like triethylamine or diisopropylethylamine) are dissolved in the anhydrous solvent first. The acyl chloride solution is then added dropwise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[]
-
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
A reaction that worked previously fails to give the same yield or purity.
-
Significant batch-to-batch variability.
Root Cause Analysis:
Inconsistency often points to subtle variations in experimental conditions, especially regarding moisture control. The age and storage of the acyl chloride itself can also be a factor.
Solutions:
-
Reagent Quality and Storage:
-
This compound should be stored in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dry place such as a freezer at -20°C.
-
Over time, even with careful storage, some degradation at the cap or threads of the bottle can occur due to minute amounts of moisture ingress.[9] For highly sensitive applications, using a freshly opened bottle or purifying the reagent via distillation (if applicable and safe) may be necessary.
-
Consider aliquoting the reagent into smaller, single-use vials in a glovebox to minimize repeated exposure of the main stock to the atmosphere.[9]
-
-
Standardized Experimental Protocol:
-
Develop and strictly adhere to a standard operating procedure (SOP) for these reactions. This should include specific details on solvent drying methods, glassware preparation, and inert atmosphere techniques.[7]
-
Issue 3: Difficult Product Purification
Symptoms:
-
The crude product is an oil or gum that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from byproducts.
Root Cause Analysis:
The formation of the carboxylic acid byproduct can complicate purification. Its acidic nature can cause the product to streak on silica gel columns. The presence of hydrochloride salts of the amine base can also lead to purification challenges.
Solutions:
-
Aqueous Workup:
-
A carefully controlled aqueous workup can help remove impurities. A wash with a dilute, weak base solution (e.g., saturated sodium bicarbonate) can remove the carboxylic acid byproduct.[10] This should be followed by a wash with water and then brine to remove residual salts.
-
Caution: The initial quench of the reaction mixture should be done carefully, preferably at a low temperature, as the reaction of any remaining acyl chloride with water can be vigorous and exothermic.[11][12]
-
-
Optimizing Chromatography:
-
If the product is basic (e.g., contains a pyridine moiety), adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the chromatography eluent can improve peak shape and separation.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated or frozen (-20°C is recommended). To further protect it, the container can be placed in a desiccator.
Q2: My solvent is labeled "anhydrous." Do I still need to dry it?
A2: For most applications, commercially available anhydrous solvents are sufficient if the bottle is new and has been properly handled. However, once a bottle is opened, it will inevitably absorb atmospheric moisture. For reactions that are highly sensitive to water, it is best practice to freshly dry the solvent over a suitable drying agent like activated molecular sieves.[2]
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Notes |
| Dichloromethane (DCM) | 3 Å Molecular Sieves, Calcium Hydride (CaH₂) | Molecular sieves are generally safer and easier to handle than CaH₂.[2] |
| Tetrahydrofuran (THF) | 3 Å Molecular Sieves, Sodium/Benzophenone | Sodium/benzophenone is for very rigorous drying but is highly reactive.[2] |
| Acetonitrile (MeCN) | 3 Å Molecular Sieves, Calcium Hydride (CaH₂) | --- |
| Toluene | 3 Å Molecular Sieves, Sodium | --- |
Q3: What is the best way to quench a reaction involving this acyl chloride?
A3: The reaction should be quenched by slowly adding the reaction mixture to a cold (0 °C) stirrable solution. The choice of quenching agent depends on the subsequent workup.[11]
-
For Amide Synthesis: A common quench is to add the reaction mixture to ice-cold water or a saturated aqueous solution of ammonium chloride.[13]
-
For Ester Synthesis: Quenching with ice-cold water is also standard.[12] The quench should be performed in a fume hood as hydrogen chloride (HCl) gas may be evolved.[14]
Q4: Can I use a base like sodium hydroxide or potassium hydroxide in my reaction?
A4: It is generally not recommended to use strong, nucleophilic bases like NaOH or KOH directly in the reaction mixture. These can react with the acyl chloride themselves. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct formed during the acylation reaction.[15][16]
dot
Caption: Role of a non-nucleophilic base in acylation.
Q5: How do I safely dispose of unreacted this compound?
A5: Small quantities of residual acyl chloride can be safely quenched before disposal. The material should be slowly and cautiously added to a stirred, cold solution of a weak nucleophile, such as isopropanol or ethanol, to form the less reactive ester.[11] The resulting solution can then be neutralized with a base like sodium bicarbonate before being disposed of according to your institution's hazardous waste guidelines.[14] Always perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE).[17]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis under Inert Atmosphere
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the cooled flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Acyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Slowly add the acyl chloride solution dropwise via syringe over 10-15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[16] Monitor the reaction progress by TLC or LCMS.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with water. Transfer the mixture to a separatory funnel, wash with saturated aqueous NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Setting up an Inert Atmosphere Reaction with a Balloon
-
Setup: Use oven-dried glassware as described above. Fit the reaction flask with a rubber septum.
-
Flushing: Insert a needle connected to a nitrogen or argon line through the septum. Insert a second "exit" needle to allow air to escape. Flush the flask for 5-10 minutes.[7]
-
Balloon Attachment: Remove the gas line needle and the exit needle. Fill a balloon with the inert gas, twist the neck, and attach a needle. Puncture the septum with the balloon's needle to maintain a positive pressure of inert gas throughout the reaction.[7]
-
Reagent Transfer: Liquid reagents can be added and removed via gastight syringes. Ensure the syringe is flushed with inert gas before drawing up the moisture-sensitive reagent.[18]
dot
Caption: Basic inert atmosphere setup using a balloon.
By adhering to these rigorous, moisture-excluding techniques, you will be well-equipped to successfully utilize this compound in your synthetic endeavors.
References
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
- Quenching Reactive Substances. (2006, October 27). KGROUP.
- Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. (n.d.). Benchchem.
- Drying Agents for Organic Solvents. (n.d.). Scribd. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC0rDlWRg6CAHFCDwU274zGxva4GVILynCeEzh398SaoK9SK9S
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amide Synthesis [fishersci.it]
- 17. wcu.edu [wcu.edu]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst and Reaction Condition Selection for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Welcome to the technical support guide for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS 1099597-75-7). This document, designed for researchers and drug development professionals, provides in-depth guidance on catalyst selection and reaction optimization. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, offering both validated protocols and robust troubleshooting frameworks.
This versatile reagent possesses two key reactive sites: a highly electrophilic acyl chloride at the 3-position and a C-Cl bond at the 2-position, which is activated for cross-coupling reactions. Understanding how to selectively address these functional groups is paramount for successful synthesis.
Section 1: Acylation Reactions (Amide & Ester Synthesis)
The primary reactivity of this molecule is centered on its acyl chloride functional group, making it an excellent starting material for creating amides and esters via nucleophilic acyl substitution.
FAQ 1.1: What is the best general approach for forming an amide bond with a primary or secondary amine?
For most standard primary and secondary amines, the reaction proceeds efficiently by using a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct. The base prevents the protonation and deactivation of the amine nucleophile, driving the reaction to completion.
Expert Rationale: The choice of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is critical. While pyridine can be used, it can also act as a nucleophilic catalyst, which is often unnecessary for reactive amines and can sometimes complicate purification. A simple tertiary amine base is usually sufficient and preferred.
Experimental Protocol: General Amidation
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1-0.5 M).
-
Base Addition: Add the non-nucleophilic base (e.g., Et₃N, 1.2 equivalents).
-
Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with a weak acid (e.g., 1 M HCl or sat. NH₄Cl) to remove excess amine and base, followed by saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Caption: General workflow for base-mediated amidation.
FAQ 1.2: My amidation is failing with an electron-poor amine. What can I do?
Electron-deficient amines (e.g., 3-amino-pyridine) are poor nucleophiles and may react sluggishly or not at all under standard conditions. In these cases, enhancing the electrophilicity of the acyl chloride with a nucleophilic catalyst is a highly effective strategy.
Expert Rationale: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for this purpose. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the starting acyl chloride and readily reacts with weak nucleophiles. The catalyst is then regenerated, requiring only a catalytic amount (1-10 mol%).
Troubleshooting Guide: Failed Amidation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Low nucleophilicity of the amine. | Add catalytic DMAP (1-10 mol%). |
| 2. Steric hindrance around the amine. | Increase reaction temperature (e.g., reflux in THF) or extend reaction time. | |
| Starting Material Consumed, No Product Formed | Reagent hydrolysis due to moisture. | Ensure all glassware is flame-dried and solvents/reagents are anhydrous. Run the reaction under a strict inert atmosphere. |
| Multiple Byproducts | Side reactions due to high temperature or strong base. | Use milder conditions. If using a strong base like NaH, ensure pre-formation of the anion at low temperature before adding the acyl chloride. |
FAQ 1.3: How does esterification differ, and what is the specific role of pyridine?
While esterification follows the same fundamental pathway as amidation, using pyridine as the base offers a distinct advantage. Pyridine serves a dual function: it acts as an HCl scavenger and as a nucleophilic catalyst.
Expert Rationale: Pyridine attacks the acyl chloride to form the same type of highly reactive acyl-pyridinium intermediate discussed for DMAP. Because the alcohol is typically a weaker nucleophile than an amine, this catalytic activation is often crucial for achieving efficient esterification. This is a classic Schotten-Baumann style process, which is fast and irreversible.
Caption: Dual role of pyridine in esterification reactions.
Section 2: Carbon-Carbon Bond Formation
Beyond acylation, this reagent is valuable for constructing more complex molecular architectures through C-C bond formation at either the acyl chloride or the C2-chloro position.
FAQ 2.1: Can I use this reagent for Friedel-Crafts acylation, and which catalyst is best?
Yes, the acyl chloride can be used for Friedel-Crafts acylation of electron-rich aromatic or heteroaromatic compounds. This reaction requires a strong Lewis acid catalyst to generate the highly electrophilic acylium ion.
Expert Rationale: The choice of Lewis acid is critical. Aluminum chloride (AlCl₃) is highly reactive but often required in stoichiometric amounts and can be difficult to handle. Milder Lewis acids like zinc chloride (ZnCl₂) may offer better selectivity for sensitive substrates, though potentially at the cost of reactivity. The electron-withdrawing trifluoromethyl group on the pyridine ring slightly deactivates the acyl chloride, favoring a stronger Lewis acid like AlCl₃ for efficient reaction.
Comparison of Common Lewis Acid Catalysts
| Catalyst | Reactivity | Typical Stoichiometry | Key Considerations |
| AlCl₃ | High | 1.1 - 2.0 eq. | Highly hygroscopic; vigorous reaction with water. Can coordinate to heteroatoms, requiring excess. |
| FeCl₃ | Moderate-High | 1.1 - 1.5 eq. | Less moisture-sensitive than AlCl₃ but still requires anhydrous conditions. |
| ZnCl₂ | Moderate | 1.0 - 1.2 eq. | Milder catalyst, good for substrates prone to rearrangement or decomposition. Often requires higher temperatures. |
FAQ 2.2: What is the recommended catalyst system for Suzuki cross-coupling at the C2-chloro position?
The C2-chloro position is activated for palladium-catalyzed Suzuki-Miyaura cross-coupling due to the electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are essential for efficiently coupling aryl chlorides.
Expert Rationale: The rate-limiting step for coupling aryl chlorides is the initial oxidative addition of the C-Cl bond to the Pd(0) center. Ligands like RuPhos and SPhos form highly active, low-coordinate Pd(0) species that facilitate this difficult step. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step.
Experimental Protocol: Suzuki Cross-Coupling
-
Preparation: To a reaction vial, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Solvent & Degassing: Add a solvent mixture (e.g., 10:1 Toluene/H₂O or Dioxane/H₂O, 0.2 M). Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.
FAQ 2.3: My Suzuki coupling is failing. What are the common failure points?
Troubleshooting Suzuki reactions requires a systematic approach, as failure can stem from multiple sources.
Expert Rationale: The most common issues are inactive catalyst, poor quality of the boronic acid, or an inappropriate choice of base or solvent. Oxygen is a potent inhibitor of the Pd(0) catalyst, making thorough degassing absolutely critical. Boronic acids are prone to dehydration to form unreactive boroxines; using freshly purchased or purified material is advised.
Troubleshooting Flowchart: Suzuki Coupling
Caption: A logical guide for troubleshooting failed Suzuki reactions.
Section 3: General Handling and Stability
FAQ 3.1: What are the essential handling precautions for this reagent?
This compound is a reactive and hazardous chemical.
-
Moisture Sensitivity: It reacts readily with water and atmospheric moisture to produce HCl gas and the corresponding carboxylic acid. Always handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Toxicity: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
FAQ 3.2: My starting material has decomposed upon storage. Why?
The most likely cause of decomposition is hydrolysis. Even trace amounts of moisture can lead to the slow degradation of the acyl chloride. For long-term stability, it is imperative to store the reagent under recommended conditions: in a tightly sealed container, under an inert atmosphere, and in a freezer at or below -20 °C.
References
- ResearchG
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise characterization of reactive intermediates is paramount. 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a key building block whose purity and structural integrity are critical for the successful synthesis of downstream target molecules. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages spectral data from its immediate precursor, 2-chloro-5-(trifluoromethyl)pyridine, and established principles of analytical chemistry to provide a robust, predictive framework for its analysis.
The Analytical Imperative: Why Robust Characterization Matters
This compound is a highly reactive acyl chloride. Its propensity for hydrolysis and reaction with nucleophiles necessitates rapid and precise analytical methods to confirm its identity and purity post-synthesis and prior to its use in subsequent reactions. Key quality attributes to be assessed include the verification of the carbonyl chloride moiety, the substitution pattern on the pyridine ring, and the absence of impurities such as the corresponding carboxylic acid (from hydrolysis) or starting materials.
A Multi-Faceted Approach to Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for a full characterization. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for quality control.
Analytical Workflow Overview
Caption: Integrated workflow for the synthesis and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the carbon and proton framework and confirms the presence of the trifluoromethyl group.
Causality Behind Experimental Choices:
-
Solvent Selection: Anhydrous deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) are the solvents of choice. The high reactivity of the acyl chloride with even trace amounts of water necessitates the use of dry solvents to prevent degradation to the corresponding carboxylic acid.
-
¹H NMR: This experiment will confirm the presence and substitution pattern of the aromatic protons on the pyridine ring.
-
¹³C NMR: This provides information on the carbon skeleton. The carbonyl carbon signal is a key diagnostic peak.
-
¹⁹F NMR: This is essential for confirming the presence and integrity of the -CF₃ group.
Predicted NMR Data
The following table outlines the predicted chemical shifts for this compound, based on known data for 2-chloro-5-(trifluoromethyl)pyridine[1] and the expected electronic effects of the carbonyl chloride group.
| Nucleus | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| ¹H NMR | ||
| H-4 | ~8.2 - 8.4 | The electron-withdrawing carbonyl chloride group at position 3 will deshield the adjacent proton at position 4, shifting it downfield compared to the precursor. |
| H-6 | ~8.7 - 8.9 | The proton at position 6 is adjacent to the nitrogen and is expected to be the most deshielded aromatic proton. |
| ¹³C NMR | ||
| C=O | ~165 - 170 | Acyl chloride carbonyls typically appear in this region. This is a key diagnostic peak. |
| C-2 | ~152 - 155 | Carbon bearing the chlorine atom. |
| C-3 | ~135 - 138 | Carbon attached to the carbonyl chloride group. |
| C-4 | ~138 - 142 | Aromatic CH. |
| C-5 | ~125 - 128 (quartet) | Carbon bearing the CF₃ group, will appear as a quartet due to coupling with fluorine. |
| C-6 | ~148 - 151 | Aromatic CH adjacent to the nitrogen. |
| CF₃ | ~122 - 125 (quartet) | The trifluoromethyl carbon. |
| ¹⁹F NMR | ||
| -CF₃ | ~ -60 to -65 | Relative to a standard like CFCl₃. This confirms the trifluoromethyl group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: In a nitrogen-filled glovebox, dissolve 5-10 mg of the sample in ~0.6 mL of anhydrous CDCl₃.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, most notably the carbonyl group of the acyl chloride.
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation. Alternatively, a thin film on a salt plate (NaCl or KBr) can be used. The sample must be protected from atmospheric moisture.
-
Key Vibrational Modes: The C=O stretch of the acyl chloride is a strong, sharp absorption that is highly diagnostic. The C-Cl and C-F stretches, as well as aromatic C=C and C=N stretching vibrations, provide further confirmation of the structure.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Acyl Chloride) | 1780 - 1815 | Stretching |
| Aromatic C=C / C=N | 1550 - 1650 | Stretching |
| C-F (CF₃) | 1100 - 1350 | Stretching (multiple strong bands) |
| C-Cl (Aryl) | 1000 - 1100 | Stretching |
| C-Cl (Acyl) | 650 - 850 | Stretching |
Experimental Protocol: IR Analysis
-
Sample Preparation (ATR): In a dry environment, place a small amount of the liquid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Causality Behind Experimental Choices:
-
Ionization Technique: Electron Ionization (EI) is a common choice for this type of molecule and will provide a rich fragmentation spectrum. Electrospray Ionization (ESI) could also be used, particularly with a soft ionization source to preserve the molecular ion.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it provides separation from impurities and a clean mass spectrum of the target compound.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Comment |
| [M]⁺ | 243/245/247 | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |
| [M-Cl]⁺ | 208/210 | Loss of the acyl chloride chlorine. |
| [M-COCl]⁺ | 180/182 | Loss of the carbonyl chloride group, resulting in the 2-chloro-5-(trifluoromethyl)pyridine radical cation. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a dry, volatile solvent like dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the chromatogram. Analyze the mass spectrum for the molecular ion and key fragment ions.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the primary method for determining the purity of the compound and quantifying any impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A reversed-phase C18 column is a good starting point due to the moderate polarity of the molecule.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) may be added to improve peak shape.
-
Detection: UV detection is suitable as the pyridine ring is a chromophore. A photodiode array (PDA) detector can provide UV spectra of the peaks for further confirmation. A method for a similar compound, 2-chloro-5-trichloromethylpyridine, utilized a C18 column with an acetonitrile/water mobile phase and UV detection at 240 nm[2].
-
Handling: Due to the reactivity of the acyl chloride, it is crucial to use anhydrous mobile phase components and to promptly analyze the sample after dissolution to minimize on-column hydrolysis. Alternatively, derivatization with a nucleophile (e.g., an amine or alcohol) can be performed to create a more stable derivative for analysis.
Proposed HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in anhydrous acetonitrile at a concentration of ~1 mg/mL. Dilute further as needed.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Analysis: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peaks and calculate the purity based on the area percent of the main peak.
Comparative Summary of Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed molecular structure | Unambiguous structural elucidation | Lower sensitivity, requires higher sample concentration |
| IR | Functional group identification | Fast, simple, good for confirming C=O | Provides limited structural detail |
| MS | Molecular weight & fragmentation | High sensitivity, good for impurity ID | Isomeric differentiation can be difficult |
| HPLC | Purity and impurity profile | High precision and accuracy for quantification | Potential for on-column degradation of the analyte |
Interplay of Analytical Techniques
Sources
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride Reaction Mixtures
Introduction: The Analytical Challenge of a Reactive Intermediate
In the landscape of pharmaceutical and agrochemical development, the purity and characterization of synthetic intermediates are paramount. 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a critical building block, but as a highly reactive acyl chloride, it presents significant analytical hurdles.[1] Its inherent susceptibility to hydrolysis means that conventional analytical methods must be meticulously adapted to prevent sample degradation and ensure data integrity.[2][3] The primary analytical objectives are to accurately quantify the principal component and to identify and measure process-related impurities, which may include unreacted starting materials, such as 2-chloro-5-(trifluoromethyl)nicotinic acid, or byproducts from the chlorination process.[4][5]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this reactive compound. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide researchers in selecting the optimal technique for their specific needs.
Pillar 1: The Imperative of Derivatization
Direct analysis of acyl chlorides by either HPLC or GC-MS is generally not feasible. The high reactivity of the carbonyl chloride functional group leads to rapid hydrolysis in the presence of trace moisture, such as in aqueous HPLC mobile phases or residual water in a GC system.[2][3] This instability compromises analytical accuracy and reproducibility.
The cornerstone of a successful analytical strategy is, therefore, derivatization . This process converts the reactive acyl chloride into a stable, readily analyzable derivative. The choice of derivatization reagent is tailored to the specific analytical technique.
-
For HPLC analysis , the goal is to form a stable derivative that possesses a strong chromophore, enhancing detection by UV-Vis spectrophotometry.[6]
-
For GC-MS analysis , derivatization aims to create a volatile and thermally stable compound that can traverse the GC system without degradation, allowing for separation and subsequent mass spectrometric identification.[7][8]
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
The HPLC approach is predicated on converting the acyl chloride into a stable amide or ester derivative prior to injection. This not only stabilizes the analyte but also leverages the high sensitivity of UV detection by introducing a potent chromophore. For this purpose, 2-nitrophenylhydrazine is an excellent reagent, as its derivatives exhibit strong absorbance at a wavelength where matrix interference is often minimal.[6]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a self-validating system for the analysis of this compound.
1. Reagents and Materials:
-
This compound (analyte)
-
2-Nitrophenylhydrazine (derivatization reagent)
-
Anhydrous Acetonitrile (HPLC Grade)
-
Anhydrous Pyridine (catalyst)
-
Deionized Water (18.2 MΩ·cm)
-
Reference standards for potential impurities (e.g., 2-chloro-5-(trifluoromethyl)nicotinic acid)
2. Sample Preparation and Derivatization:
- Standard Preparation: Accurately weigh ~10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile to create a 1 mg/mL stock solution. Handle in a glovebox or under an inert atmosphere to minimize exposure to moisture.
- Reaction Mixture Sample: Prepare a sample of the reaction mixture at a similar concentration in anhydrous acetonitrile.
- Derivatization Reaction: In a 2 mL autosampler vial, combine 100 µL of the sample/standard solution with 200 µL of a 5 mg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
- Add 10 µL of anhydrous pyridine to catalyze the reaction.
- Cap the vial immediately and vortex. Allow the reaction to proceed at room temperature for 30 minutes.
- Dilute the derivatized solution with a 50:50 mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. HPLC Instrumentation and Conditions:
-
Column: C18 Reverse-Phase Column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[9]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 395 nm[6]
-
Injection Volume: 10 µL
Visual Workflow: HPLC Analysis
Caption: Workflow for HPLC purity assessment via pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers unparalleled specificity for compound identification through mass fragmentation patterns.[2] For the analysis of our target acyl chloride, derivatization is again essential, this time to enhance thermal stability and volatility. A common and effective strategy is the conversion of the acyl chloride to its corresponding methyl ester using anhydrous methanol.[10]
Experimental Protocol: GC-MS Analysis
This protocol is designed for robust identification and quantification of the analyte and related volatile impurities.
1. Reagents and Materials:
-
This compound (analyte)
-
Anhydrous Methanol (GC Grade)
-
Anhydrous Dichloromethane (GC Grade, as solvent)
-
Anhydrous Pyridine (catalyst/HCl scavenger)
-
Reference standards for potential impurities
2. Sample Preparation and Derivatization:
- Stock Solution: Prepare a 1 mg/mL stock solution of the analyte or reaction mixture in anhydrous dichloromethane, taking care to exclude atmospheric moisture.
- Derivatization Reaction: In a 2 mL autosampler vial, add 100 µL of the stock solution.
- Add 200 µL of anhydrous methanol and 20 µL of anhydrous pyridine.
- Cap the vial tightly and vortex. Heat at 60 °C for 20 minutes to ensure complete conversion to the methyl ester.
- Cool to room temperature. The sample is now ready for direct injection. No further dilution is typically needed if the stock concentration is appropriate.
3. GC-MS Instrumentation and Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan m/z 40-450
Visual Workflow: GC-MS Analysis
Caption: Workflow for GC-MS purity assessment via esterification derivatization.
Data Presentation and Comparative Analysis
To facilitate a direct comparison, the following tables summarize the expected performance data for each technique.
Table 1: Chromatographic and Spectrometric Data (Hypothetical)
| Parameter | HPLC-UV (as 2-Nitrophenylhydrazide) | GC-MS (as Methyl Ester) |
| Analyte Derivative | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbohydrazide | Methyl 2-chloro-5-(trifluoromethyl)nicotinate |
| Expected Retention Time | ~12.5 min | ~9.8 min |
| Detection Wavelength | 395 nm | N/A |
| Key Mass Fragments (m/z) | N/A | 239 (M+), 208 (M+-OCH3), 180 (M+-COOCH3) |
| Impurity: Carboxylic Acid | Separated as its own derivative | Separated as its methyl ester |
Table 2: Performance Comparison Guide
| Feature | HPLC with UV Detection | GC-MS | Rationale & Insights |
| Specificity | Good | Excellent | GC-MS provides mass spectral data, enabling definitive peak identification and structural elucidation of unknown impurities.[2] HPLC-UV relies on retention time and UV response, which can be subject to interference. |
| Sensitivity | Excellent | Very Good | The derivatization for HPLC introduces a strong chromophore, often leading to very low limits of detection (LOD) suitable for trace analysis. |
| Impurity Profiling | Superior for non-volatiles | Superior for volatiles | HPLC can analyze a broader range of polar and non-volatile impurities that may not be amenable to GC, even after derivatization. GC excels at separating volatile and semi-volatile isomers.[5] |
| Sample Throughput | Good | Good | Both methods have similar run times, but HPLC sample preparation can sometimes be performed more quickly at room temperature. |
| Robustness | High | Moderate | HPLC systems are often considered more robust for routine quality control (QC) environments. GC systems can be more sensitive to matrix effects and require more frequent inlet maintenance. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are generally less expensive to acquire and maintain than GC-MS systems. |
Conclusion and Recommendations
Both HPLC and GC-MS, when paired with an appropriate derivatization strategy, are powerful and effective techniques for the analysis of this compound reaction mixtures. The choice between them is dictated by the specific analytical goal.
-
Choose HPLC with UV detection for:
-
Routine quality control and purity assays where the primary impurities are known.
-
High-throughput screening environments.
-
When analyzing for non-volatile or highly polar impurities that are not amenable to GC.
-
-
Choose GC-MS for:
-
Definitive identification of unknown impurities and reaction byproducts.
-
Method development and validation, where the high specificity is crucial for peak confirmation.
-
Resolving complex mixtures of volatile isomers that may be difficult to separate by HPLC.
-
For comprehensive characterization, a dual-pronged approach utilizing both techniques provides the most complete analytical picture, leveraging the quantitative strength and robustness of HPLC and the unparalleled identification power of GC-MS.
References
-
Kuitunen, M-L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Available at: [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. OSTI.GOV. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. Available at: [Link]
-
Chemistry LibreTexts (2023). Derivatization. Available at: [Link]
- Google Patents (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available at: [Link]
-
Sciencemadness Discussion Board (2020). Acyl chlorides stability. Available at: [Link]
- Google Patents (1979). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
Zhang, Y., et al. (2018). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available at: [Link]
-
Organic Syntheses (n.d.). Procedure. Available at: [Link]
-
PubChem (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Available at: [Link]
-
Venkatramani, C. J., & Al-Sayah, M. A. (2014). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2011). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
- Google Patents (2014). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
-
Dong, Q-Q., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Wang, X., & Hao, L-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Available at: [Link]
Sources
- 1. 2-クロロ-5-(トリフルオロメチル)ピリジン-3-カルボニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 10. researchgate.net [researchgate.net]
Reactivity comparison of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride with other acyl chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the design and development of novel pharmaceuticals and agrochemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. Among the vast arsenal of available reagents, acyl chlorides stand out for their high reactivity, enabling the formation of esters, amides, and other carbonyl derivatives under mild conditions.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride , a specialized heterocyclic acyl chloride, against a backdrop of more common acyl chlorides. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for its reactivity, supported by established chemical principles and proposed experimental methodologies.
Theoretical Framework: Unpacking the Drivers of Acyl Chloride Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group, the chloride ion.[1][3] The chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl).[3] Therefore, comparative reactivity among different acyl chlorides primarily hinges on the electronic and steric environment surrounding the carbonyl group.
Electronic Effects: The electrophilicity of the carbonyl carbon is modulated by the inductive and resonance effects of its substituents.
-
Inductive Effects: Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to decreased reactivity.[3]
-
Resonance Effects: Resonance donation of electron density to the carbonyl group can also decrease its electrophilicity. This is particularly relevant for aryl acyl chlorides, where the aromatic ring can delocalize the positive charge.[4]
Steric Hindrance: The size of the groups flanking the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the reaction rate.[5][6][7] This effect is a significant consideration when designing synthetic routes involving bulky reactants.
Structural Analysis of this compound
To predict the reactivity of this compound, we must dissect the electronic contributions of its unique substituents:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon compared to a simple benzoyl chloride.
-
Chloro Group (at C2): The chlorine atom is a potent electron-withdrawing group via induction, further amplifying the positive character of the carbonyl carbon.
-
Trifluoromethyl Group (at C5): The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms.[8][9] Its strong inductive effect significantly enhances the electrophilicity of the carbonyl carbon.
Collectively, the pyridine nitrogen, the C2-chloro, and the C5-trifluoromethyl groups create a highly electron-deficient carbonyl center in this compound, suggesting a reactivity that surpasses that of many common acyl chlorides.
Comparative Reactivity: A Predictive Ranking
Based on the principles outlined above, we can establish a predicted order of reactivity for this compound relative to other commonly used acyl chlorides:
This compound > 4-Nitrobenzoyl chloride > Benzoyl chloride > Acetyl chloride > p-Toluoyl chloride
This hierarchy is rationalized by the cumulative electron-withdrawing effects of the substituents on the aromatic/heterocyclic ring. The powerful combination of the pyridine nitrogen, chloro, and trifluoromethyl groups in the target molecule is expected to render it exceptionally reactive.
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted reactivity, a series of controlled kinetic experiments can be performed. The aminolysis of acyl chlorides with a primary amine, such as aniline or benzylamine, provides a convenient and well-established model reaction.[10][11][12]
Experimental Workflow
The following diagram outlines a general workflow for the comparative kinetic analysis of acyl chloride reactivity.
Caption: Workflow for the kinetic analysis of acyl chloride reactivity.
Detailed Experimental Protocol
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound, 4-nitrobenzoyl chloride, benzoyl chloride, acetyl chloride, and p-toluoyl chloride in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of aniline in anhydrous acetonitrile.
-
-
Kinetic Measurement (using HPLC):
-
Equilibrate a jacketed reaction vessel containing 9.0 mL of anhydrous acetonitrile to 25.0 ± 0.1 °C.
-
Add 0.5 mL of the 0.1 M acyl chloride stock solution to the reaction vessel and allow it to thermally equilibrate.
-
Initiate the reaction by rapidly adding 0.5 mL of the 1.0 M aniline stock solution with vigorous stirring. Start a timer simultaneously.
-
At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 300 seconds), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it by adding it to a vial containing 900 µL of a quenching solution (e.g., a mixture of acetonitrile and a suitable acid to neutralize the excess aniline).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining acyl chloride or the formed amide product.[13]
-
-
Data Analysis:
Anticipated Results and Data Presentation
The experimental data can be summarized in a table for easy comparison.
| Acyl Chloride | Predicted Relative Reactivity | Anticipated Pseudo-First-Order Rate Constant (k) at 25 °C (s⁻¹) |
| This compound | Highest | Very High |
| 4-Nitrobenzoyl chloride | High | High |
| Benzoyl chloride | Moderate | Moderate |
| Acetyl chloride | Moderate | Moderate |
| p-Toluoyl chloride | Low | Low |
Interpretation of Results and Mechanistic Insights
The experimentally determined rate constants are expected to align with the predicted reactivity order. This would provide strong evidence for the dominant role of electronic effects in this series of reactions. A Hammett plot, correlating the logarithm of the rate constants with the appropriate substituent constants (σ), can offer deeper mechanistic insights.[14][15] For substituted benzoyl chlorides, a positive slope (ρ value) in the Hammett plot is indicative of a buildup of negative charge in the transition state, which is consistent with a nucleophilic acyl substitution mechanism.[15][16][17]
The following diagram illustrates the electronic effects influencing the reactivity of the compared acyl chlorides.
Caption: Electronic effects influencing acyl chloride reactivity.
Implications for Drug Development and Organic Synthesis
A thorough understanding of the reactivity of this compound is paramount for its effective utilization in synthetic chemistry. Its heightened reactivity makes it an excellent choice for acylating weakly nucleophilic substrates or for reactions where rapid and complete conversion is desired. However, this high reactivity also necessitates careful handling, as it will be highly sensitive to moisture and may react vigorously with protic solvents.[1][3][18] For more sensitive substrates or when greater control over the reaction is required, a less reactive acylating agent or the use of a coupling reagent might be more appropriate.
Conclusion
This compound is predicted to be a highly reactive acylating agent due to the powerful cumulative electron-withdrawing effects of its substituents. This guide has provided a theoretical framework for understanding its reactivity, a detailed experimental protocol for its quantitative comparison with other acyl chlorides, and an analysis of the potential implications of its reactivity profile. The insights gained from such studies are invaluable for chemists in the pharmaceutical and agrochemical industries, enabling them to make informed decisions in the design and execution of complex synthetic routes.
References
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Gronert, S., et al. Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 1999, 121(36), 8346-8353. Available from: [Link]
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Martin, B. R., & Cravatt, B. F. Chemical Methods for Monitoring Protein Fatty Acylation. Methods in Molecular Biology, 2009, 579, 177–190. Available from: [Link]
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Hannoush, R. N. Chemical Reporters for Exploring Protein Acylation. Current Opinion in Chemical Biology, 2015, 28, 113-121. Available from: [Link]
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Yang, Y. Y., et al. Bioorthogonal chemical reporters for monitoring protein acetylation. Journal of the American Chemical Society, 2010, 132(11), 3640–3641. Available from: [Link]
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Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]
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Kevill, D. N., & D'Souza, M. J. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 2011, 12(8), 4948–4961. Available from: [Link]
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Klumpp, D. A. Superelectrophiles and the effects of trifluoromethyl substituents. Current Organic Chemistry, 2008, 12(15), 1269-1280. Available from: [Link]
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Bonnefoy, C., et al. Comparative reaction pathways of acyl fluorides and chlorides with amines. ResearchGate, 2021. Available from: [Link]
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Clark, J. The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available from: [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a cornerstone in modern agrochemical and pharmaceutical research. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chlorine atom, make it a versatile building block for a diverse range of biologically active molecules. This guide provides an in-depth comparative analysis of the biological activities of compounds synthesized from a key derivative, 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride. We will explore its applications in developing novel insecticides, fungicides, and herbicides, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxamide Scaffold
The reactivity of the carbonyl chloride group in this compound allows for the straightforward synthesis of a wide array of amide derivatives. By varying the amine nucleophile, researchers can fine-tune the steric and electronic properties of the final compound, leading to a broad spectrum of biological activities. This "mix-and-match" approach has proven highly effective in the discovery of new active ingredients for crop protection and beyond.
Insecticidal Derivatives: Targeting Critical Physiological Pathways
Amide derivatives of 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid have shown significant promise as potent insecticides. A key area of development has been the synthesis of novel N-pyridylpyrazole amides that act as modulators of insect ryanodine receptors (RyRs).[1]
Mechanism of Action: Ryanodine Receptor Modulation
Ryanodine receptors are intracellular calcium channels that play a critical role in muscle contraction. Compounds that bind to and activate these receptors cause an uncontrolled release of calcium from internal stores, leading to muscle paralysis and ultimately, the death of the insect. This mode of action is particularly effective against a range of lepidopteran pests.
Experimental Workflow: Synthesis of a Novel N-Pyridylpyrazole Amide
Caption: General workflow for the synthesis of N-pyridylpyrazole amides.
Comparative Insecticidal Activity
The efficacy of these novel amides can be compared to existing commercial insecticides. Below is a table summarizing the larvicidal activity of a representative compound against key lepidopteran pests.
| Compound | Target Pest | Concentration (mg/L) | Larvicidal Activity (%) | Reference Compound | Larvicidal Activity (%) at same concentration |
| Novel Amide 9j | Mythimna separata (Armyworm) | 50 | 60 | - | - |
| Novel Amide 9b | Plutella xylostella (Diamondback Moth) | 50 | 40 | - | - |
Table 1: Comparative insecticidal activity of novel N-pyridylpyrazole amides.[2]
Experimental Protocol: Insecticidal Bioassay against Plutella xylostella
This protocol outlines a standardized leaf-dip bioassay to determine the insecticidal efficacy of novel compounds.
Materials:
-
Cabbage leaves
-
Second-instar Plutella xylostella larvae
-
Test compound solutions at various concentrations in a suitable solvent with 0.1% Triton X-100 as a surfactant.
-
Control solution (solvent + 0.1% Triton X-100)
-
Petri dishes lined with filter paper
Procedure:
-
Prepare a series of concentrations of the test compound.
-
Excise cabbage leaf discs of a uniform size.
-
Dip each leaf disc into a test solution or the control solution for 10 seconds.
-
Allow the leaves to air-dry at room temperature.
-
Place one treated leaf disc into each Petri dish.
-
Introduce 10 second-instar P. xylostella larvae into each Petri dish.
-
Seal the Petri dishes and incubate at 25±1°C with a 16:8 hour (light:dark) photoperiod.
-
Assess larval mortality after 48 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Fungicidal Derivatives: Inhibition of Fungal Respiration
Pyridine carboxamides derived from the target scaffold have also demonstrated potent fungicidal activity. A particularly successful strategy has been the development of compounds that inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[3]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Succinate dehydrogenase (also known as complex II) is an enzyme complex bound to the inner mitochondrial membrane. It plays a crucial role in both the citric acid cycle and the electron transport chain. By inhibiting SDH, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.
Signaling Pathway: Fungal Mitochondrial Respiration and SDHI Action
Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.
Comparative Fungicidal Activity
The in vivo efficacy of these novel SDHI fungicides can be benchmarked against established commercial products.
| Compound | Target Fungus | Protective Efficacy (%) at 200 mg/L | Reference Compound | Protective Efficacy (%) at 200 mg/L |
| Compound 3f | Botrytis cinerea | 85.3 | Thifluzamide | 88.6 |
Table 2: In vivo protective efficacy of a novel pyridine carboxamide against gray mold on tomato leaves.[3]
Experimental Protocol: In Vitro Antifungal Assay
This protocol describes the mycelial growth inhibition method for assessing the in vitro antifungal activity of new compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Cultures of the target fungi (e.g., Botrytis cinerea)
-
Test compound solutions in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the PDA to approximately 50-60°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the target fungus.
-
Incubate the plates at 25±1°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration.
Herbicidal Derivatives: Targeting Essential Plant Enzymes
The versatility of the this compound scaffold also extends to the development of herbicides. Novel α-trifluoroanisole derivatives incorporating this moiety have been found to be potent inhibitors of protoporphyrinogen oxidase (PPO).
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and membrane damage, resulting in cell leakage and death, leading to the characteristic rapid burndown of weeds.[4]
Logical Relationship: PPO Inhibition and Herbicidal Effect
Caption: Cascade of events following the inhibition of PPO by a herbicide.
Comparative Herbicidal Activity
The herbicidal efficacy of novel PPO inhibitors can be quantified and compared with commercial standards through dose-response studies.
| Compound | Target Weed | ED50 (g a.i./ha) | Reference Compound | ED50 (g a.i./ha) |
| Compound 7a | Amaranthus retroflexus | 5.48 | Fomesafen | 10.09 |
| Compound 7a | Abutilon theophrasti | 13.32 | Fomesafen | 36.39 |
Table 3: Post-emergence herbicidal activity of a novel α-trifluoroanisole derivative compared to Fomesafen.
Experimental Protocol: Whole-Plant Herbicidal Assay
This protocol describes a method for evaluating the post-emergence herbicidal activity of test compounds on whole plants.
Materials:
-
Pots filled with a suitable soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus)
-
Test compound formulations at various application rates
-
A laboratory track sprayer calibrated to deliver a specific volume.
-
Greenhouse facilities with controlled temperature and light conditions.
Procedure:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare a range of application rates for the test compound, typically as a sprayable formulation.
-
Apply the treatments to the plants using a calibrated laboratory track sprayer. Include an untreated control.
-
Return the treated plants to the greenhouse.
-
Visually assess the percentage of weed control at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0 (no effect) to 100 (complete kill).
-
Harvest the above-ground biomass of the plants and determine the fresh or dry weight.
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Determine the ED50 (effective dose to cause a 50% reduction in growth) using regression analysis.
Conclusion
The this compound scaffold is a remarkably fruitful starting point for the discovery of novel, biologically active compounds. The amide derivatives synthesized from this precursor have demonstrated significant potential as insecticides, fungicides, and herbicides, often exhibiting modes of action that are crucial for modern resistance management strategies. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of crop protection agents and other bioactive molecules. The continued exploration of the chemical space around this versatile scaffold promises to yield further innovations in the years to come.
References
- Tsukamoto, M., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.). Retrieved January 19, 2026, from [Link].
- Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions. (2013). PLOS ONE, 8(5), e62990.
- Evaluating the efficacy of pre- and post-emergence herbicides for controlling Amaranthus retroflexus L. and Chenopodium album L. in potato. (2012). Crop Protection, 42, 345-350.
- Design, Synthesis, and Insecticidal Activities of Novel N-Pyridylpyrazole Amide Derivatives Containing a Maleimide. (2023). Chemistry & Biodiversity, 20(5), e202300237.
- Investigation of the resistance of Amaranthus retroflexus L. to atrazine through the method of leaf fluorescence. (2003). Acta Agriculturae Serbica, VIII(15), 63-72.
-
Selected commercialized PPO‐inhibitors and the mix‐and‐match approach explored in this study. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link].
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Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link].
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2022). Molecules, 27(23), 8561.
-
2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech. (n.d.). Retrieved January 19, 2026, from [Link].
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Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC. (n.d.). Retrieved January 19, 2026, from [Link].
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Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link].
- Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (2015). Molecules, 20(1), 1347-1359.
-
Growth and Competitiveness of ALS-Inhibiting Herbicide-Resistant Amaranthus retroflexus L. - MDPI. (n.d.). Retrieved January 19, 2026, from [Link].
- Control of ALS- and PPO-inhibiting herbicide-resistant redroot pigweed (Amaranthus retroflexus) populations with common postemergence herbicides. (2020). Planta Daninha, 38.
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link].
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. (2023). Molecules, 28(8), 3362.
- PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. (2021). Molecules, 26(4), 1146.
- Pyridine derivatives, their preparation and their use as fungicides - Google Patents. (n.d.).
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). Molecules, 29(4), 896.
-
Protoporphyrinogen Oxidase (PPO) Inhibitors - Herbicide Symptoms. (n.d.). Retrieved January 19, 2026, from [Link].
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- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Journal of Chemistry, 2021, 1-7.
- Novel Insecticides from Alkylated and Acylated Derivatives of Thymol and Eugenol for the Control of Plutella xylostella (Lepidoptera: Plutellidae). (2020). Journal of the Brazilian Chemical Society, 31, 2133-2143.
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Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link].
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link].
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride and Its Derivatives
Introduction: In the landscape of modern drug discovery and agrochemical development, halogenated pyridine scaffolds are indispensable building blocks. Among these, 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride stands out as a highly versatile reagent. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro- and carbonyl chloride moieties provide reactive handles for diverse chemical transformations.[1][2] The synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals often involves the conversion of the carbonyl chloride into amides, esters, and other functional groups.
Given the critical nature of this scaffold, unambiguous structural confirmation of the parent compound and its derivatives is paramount. This guide provides an in-depth comparison of the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the characteristic spectral signatures of the parent carbonyl chloride and compare them with a representative amide derivative, N-phenyl-2-chloro-5-(trifluoromethyl)nicotinamide, to illustrate the key spectral shifts and patterns that confirm successful derivatization.
General Spectroscopic Analysis Workflow
The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound, such as a derivative of this compound. This process ensures data from multiple orthogonal techniques is used for unambiguous structure elucidation.
Caption: General workflow for spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Molecular Structure and Key Nuclei
The diagram below highlights the key atoms in our parent molecule, this compound, that give rise to characteristic NMR signals.
Caption: Key atoms for NMR analysis of the parent compound.
Comparative NMR Data
The power of NMR lies in comparing the spectra of the starting material and the product. The transformation of the highly reactive carbonyl chloride to a more stable amide derivative results in predictable changes in the chemical shifts of nearby nuclei.
| Compound | Technique | Observed Signals (δ, ppm) | Interpretation |
| Parent Acyl Chloride | ¹H NMR | ~8.9 ppm (d), ~8.4 ppm (d) | The two protons on the pyridine ring appear as distinct doublets at low field due to the strong electron-withdrawing effects of Cl, CF₃, and COCl groups. |
| ¹³C NMR | ~165 ppm (C=O), ~122 ppm (q, CF₃) | The carbonyl carbon is highly deshielded. The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. | |
| ¹⁹F NMR | ~ -63 ppm (s) | The three equivalent fluorine atoms of the CF₃ group typically show a sharp singlet.[3] | |
| Amide Derivative | ¹H NMR | ~10.5 ppm (s, broad, NH), ~8.8 ppm (d), ~8.3 ppm (d), 7.1-7.7 ppm (m, Ar-H) | Appearance of a new broad singlet for the N-H proton and signals corresponding to the new aryl group. The pyridine protons may shift slightly upfield upon conversion of COCl to CONHAr. |
| ¹³C NMR | ~162 ppm (C=O) | The amide carbonyl carbon is typically found slightly upfield compared to the acyl chloride carbonyl. | |
| ¹⁹F NMR | ~ -63 ppm (s) | The chemical shift of the CF₃ group is generally insensitive to the change at the carbonyl position, serving as a consistent internal reference point. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Expert Insights & Causality
The conversion of the carbonyl chloride to an amide introduces a nitrogen atom, which is less electronegative than the chlorine it replaces. This leads to a slight increase in electron density at the carbonyl carbon, causing its signal to shift upfield (to a lower ppm value) in the ¹³C NMR spectrum. This subtle but reliable shift is a key confirmation of the reaction's success. Furthermore, the appearance of the N-H proton signal in the ¹H NMR spectrum is a definitive indicator of amide formation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Transformations
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is particularly powerful for tracking the conversion of the carbonyl chloride group.
Comparative FT-IR Data
The most significant change will be observed in the carbonyl stretching frequency (νC=O).
| Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| Parent Acyl Chloride | C=O Stretch | ~1775 - 1810 cm⁻¹ | The C=O bond in an acyl chloride is at a characteristically high frequency due to the strong electron-withdrawing inductive effect of the chlorine atom.[4] |
| C-Cl Stretch | ~550 - 730 cm⁻¹ | Corresponds to the stretching of the carbon-chlorine bond. | |
| C-F Stretches | ~1100 - 1300 cm⁻¹ | Strong absorptions characteristic of the trifluoromethyl group. | |
| Amide Derivative | C=O Stretch (Amide I) | ~1650 - 1690 cm⁻¹ | The C=O stretch shifts significantly to a lower frequency. This is due to resonance donation from the nitrogen lone pair, which weakens the C=O double bond character. |
| N-H Stretch | ~3200 - 3400 cm⁻¹ | A moderate to strong, often broad, peak indicating the presence of the N-H bond. | |
| N-H Bend (Amide II) | ~1510 - 1570 cm⁻¹ | A characteristic secondary amide absorption band. |
Expert Insights & Causality
The disappearance of the high-frequency C=O stretch (~1780 cm⁻¹) and the concurrent appearance of a new C=O stretch at a lower frequency (~1670 cm⁻¹) along with a new N-H stretch is conclusive evidence for the conversion of the acyl chloride to the amide. This dramatic shift of over 100 cm⁻¹ is a textbook example of how electronic effects (induction vs. resonance) manifest in vibrational spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it often breaks apart in a predictable manner.[5]
Comparative MS Data
A key feature to look for in the mass spectra of these compounds is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) separated by 2 mass units, with a relative intensity of 3:1.
| Compound | Feature | Expected m/z | Interpretation |
| Parent Acyl Chloride | Molecular Ion (M⁺) | 243 & 245 | The molecular ion peaks corresponding to C₇H₂³⁵Cl₂F₃NO and C₇H₂³⁵Cl³⁷ClF₃NO. The presence of two chlorine atoms will lead to a more complex isotopic pattern (M, M+2, M+4). |
| Key Fragments | [M-Cl]⁺, [M-COCl]⁺ | Common fragmentation includes the loss of a chlorine radical or the entire carbonyl chloride group.[6] | |
| Amide Derivative | Molecular Ion (M⁺) | 300 & 302 | For N-phenyl derivative (C₁₃H₈ClF₃N₂O). The M⁺ and M⁺+2 peaks (ratio ~3:1) confirm the presence of one chlorine atom. |
| Key Fragments | [M-ArNH]⁺, [M-CON-HAr]⁺ | Fragmentation will now involve the newly added amide portion. |
Illustrative Fragmentation Pathway
The following diagram shows a plausible fragmentation pathway for the parent acyl chloride upon electron ionization (EI-MS).
Caption: Plausible EI-MS fragmentation of the parent acyl chloride.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for many derivatives, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like N-H.
-
Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition:
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
If required, acquire a ¹⁹F spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like TMS.
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) can be analyzed for characteristic absorption bands. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the Electrospray Ionization (ESI) source.
-
Infusion and Ionization: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) into the ESI source. Apply appropriate voltages to the capillary and cone to achieve stable ionization.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and key fragments. If necessary, perform fragmentation analysis (MS/MS) on the parent ion to confirm its structure.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern) and any significant fragment ions.
Conclusion
The structural confirmation of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of NMR, FT-IR, and MS. While each technique provides valuable information, their combined data creates a self-validating system for unambiguous characterization. The definitive structural information from NMR, combined with the clear functional group transformation data from FT-IR and the molecular weight confirmation from MS, provides the high level of confidence required in research, development, and quality control settings.
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A Guide to Modern Reagents for the Synthesis of Trifluoromethylpyridine Amides: A Comparative Analysis
Introduction
The trifluoromethylpyridine amide scaffold is a cornerstone in modern medicinal chemistry and agrochemical design. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pyridine ring can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] As such, the development of robust and versatile synthetic routes to this privileged motif is of paramount importance.[3]
However, the synthesis is not without its challenges. The inherent electron-deficient nature of the pyridine ring often renders it resistant to classical electrophilic substitution, while the construction of the amide bond requires careful consideration of functional group compatibility. This guide provides a comparative analysis of contemporary reagents and strategies for synthesizing trifluoromethylpyridine amides, designed for researchers, scientists, and drug development professionals. We will explore the two primary synthetic disconnections—"Trifluoromethylate-then-Amidate" and emerging late-stage functionalization approaches—offering field-proven insights and detailed experimental protocols to guide your synthetic choices.
Section 1: The Dominant Strategy: Trifluoromethylate-then-Amidate
The most established and widely practiced approach involves the initial synthesis of a trifluoromethyl-substituted pyridine intermediate, typically a carboxylic acid or its ester, which is subsequently coupled with an amine to form the final amide product. The crux of this strategy lies in the efficient and regioselective introduction of the CF₃ group onto the pyridine core.
Direct C-H Trifluoromethylation of Pyridine Derivatives
Directly converting a C-H bond to a C-CF₃ bond is a highly desirable transformation that avoids the need for pre-functionalized substrates. Modern methods have increasingly made this a viable option, even for electron-deficient systems like pyridine.
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, is an inexpensive, bench-stable solid that serves as an excellent precursor to the trifluoromethyl radical (•CF₃) upon oxidation.[4] This electrophilic radical is well-suited for reacting with heterocycles, particularly when the pyridine ring's electronics are modulated.
Causality of Experimental Choice: The generation of the •CF₃ radical from the Langlois reagent typically requires an oxidant (e.g., tert-butyl hydroperoxide) and often proceeds more efficiently with pyridines that are not excessively electron-poor. The reaction's success hinges on balancing the generation of the radical with its productive addition to the heterocycle over undesired side reactions. Recent light-mediated methods have even enabled this transformation without photocatalysts or additives for certain substrates like pyridones.[5][6][7]
Experimental Protocol: Radical Trifluoromethylation of 4-tert-butylpyridine [4]
-
To a reaction vessel, add 4-tert-butylpyridine (1.0 mmol, 1.0 equiv).
-
Add Langlois reagent (CF₃SO₂Na, 2.0 mmol, 2.0 equiv) and tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 2.0 mmol, 2.0 equiv).
-
Add a 1:1 mixture of dichloromethane (DCM) and water (5 mL).
-
Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
Upon completion (monitored by GC-MS), dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-trifluoromethyl-4-tert-butylpyridine.
Caption: Mechanism of radical trifluoromethylation using Langlois reagent.
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild pathway to generate reactive intermediates.[2][8] This strategy uses a photocatalyst (e.g., Ru(phen)₃Cl₂ or organic dyes) that, upon excitation by light, can engage in single-electron transfer (SET) with a suitable CF₃ source to generate the •CF₃ radical.[2][9]
Causality of Experimental Choice: Photoredox catalysis is exceptionally powerful due to its mild conditions (often room temperature, visible light) and high functional group tolerance. The choice of CF₃ source is critical; reagents like Togni's reagent, Umemoto's reagents, or triflyl chloride are often employed as they can accept an electron from the excited photocatalyst to initiate the radical cascade.[2][9] This method is particularly effective for late-stage functionalization of complex molecules.
Experimental Protocol: Photoredox C-H Trifluoromethylation of a Heteroarene [2]
-
In a nitrogen-filled glovebox, add the heteroarene substrate (0.5 mmol, 1.0 equiv), CF₃SO₂Cl (1.0 mmol, 2.0 equiv), and Ru(phen)₃Cl₂ (0.005 mmol, 1 mol%) to an oven-dried vial.
-
Add anhydrous dimethylformamide (DMF, 5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial approximately 5-10 cm from a household compact fluorescent light bulb (e.g., 26W).
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the trifluoromethylated heteroarene.
Caption: Generalized photoredox cycle for C-H trifluoromethylation.
From Trifluoromethylpyridine Intermediates to Amides
Once a trifluoromethylpyridine with a handle for amidation (like a carboxylic acid) is synthesized, the final step is amide bond formation. This is a well-understood transformation in organic chemistry.
Causality of Experimental Choice: The selection of a coupling reagent is dictated by the substrate's reactivity, the need to avoid side reactions, and cost. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are common, while more powerful reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for more challenging couplings involving sterically hindered amines or electron-poor acids. Continuous flow synthesis offers a modern alternative for rapid optimization and scale-up of this step.[10]
Caption: General workflow for amide bond formation.
Section 2: Alternative and Emerging Strategies
While the "Trifluoromethylate-then-Amidate" pathway is robust, alternative approaches are gaining traction, particularly for applications in late-stage functionalization where modifying a complex, pre-existing amide is desirable.
Electrophilic Trifluoromethylation Reagents: Togni and Umemoto
Reagents developed by Togni and Umemoto are powerful tools for electrophilic trifluoromethylation.[11]
-
Togni's Reagents: These are hypervalent iodine compounds (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) that can deliver a CF₃⁺ equivalent to a wide range of nucleophiles.[12][13][14] They are particularly useful in metal-catalyzed or photoredox-catalyzed reactions.[15][16]
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their high thermal stability and reactivity.[17][18] They are effective for the trifluoromethylation of C, O, S, and N-nucleophiles and can be used for direct C-H trifluoromethylation of heterocycle-substituted arenes under palladium catalysis.[11][19]
These reagents are generally more expensive than radical precursors like Langlois' reagent but offer a different reactivity profile, making them suitable for direct trifluoromethylation of pyridine amides where other methods might fail.
Synthesis of N-Trifluoromethyl Pyridine Amides
A distinct and challenging subclass of target molecules features the CF₃ group directly attached to the amide nitrogen. Traditional amide bond formation is often incompatible with N-CF₃ amine precursors due to facile defluorination.[20] Recent breakthroughs, however, have provided novel solutions. Photocatalytic methods using bespoke N-(N-CF₃ imidoyloxy) pyridinium salts as trifluoromethylamidyl radical precursors have enabled the direct and efficient synthesis of these previously elusive compounds.[20]
Section 3: Comparative Analysis and Reagent Selection
Choosing the optimal reagent requires a multi-faceted analysis of the reagent's reactivity, the substrate's electronic and steric properties, and practical considerations like cost and safety.
Quantitative Data Summary: Reagent Performance Comparison
| Reagent Class | Example Reagent | CF₃ Source Type | Typical Conditions | Advantages | Limitations |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Radical (•CF₃) | RT to 80 °C, Oxidant | Inexpensive, bench-stable | Often requires oxidant, may lack regioselectivity |
| Photoredox | Togni Reagent II + Ru(bpy)₃Cl₂ | Radical (•CF₃) | RT, Visible Light | Extremely mild, high functional group tolerance | Requires photocatalyst, light setup; reagent cost |
| Electrophilic | Umemoto's Reagent II | Electrophilic (CF₃⁺) | RT to 110 °C, often needs base or catalyst | Thermally stable, highly reactive | Higher cost, can be sensitive to moisture |
| Electrophilic | Togni's Reagent II | Electrophilic (CF₃⁺) | RT to 80 °C, often needs catalyst (e.g., Cu) | Broad substrate scope, commercially available | Higher cost, can be thermally sensitive |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Nucleophilic (CF₃⁻) | -78 °C to RT, Fluoride initiator | Excellent for carbonyls/imines | Requires stoichiometric initiator, moisture sensitive |
Reagent Selection Decision Framework
To aid in selecting the appropriate synthetic strategy, the following decision tree can be used as a starting point.
Caption: Decision tree for selecting a trifluoromethylation strategy.
Conclusion and Future Outlook
The synthesis of trifluoromethylpyridine amides has been significantly advanced by the development of novel trifluoromethylating reagents and methodologies. While the classic "Trifluoromethylate-then-Amidate" strategy remains a workhorse, direct C-H functionalization via radical and photoredox pathways offers unparalleled efficiency for rapid analog synthesis. For more specialized targets, electrophilic reagents like those from Togni and Umemoto provide unique reactivity, and emerging methods are now enabling access to the challenging N-CF₃ amide motif.
Looking ahead, the integration of these powerful reagents with enabling technologies such as continuous flow chemistry promises to further accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.[10] The continued exploration of new, cost-effective, and sustainable CF₃ sources will undoubtedly remain a vibrant and impactful area of research.
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Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. [Link]
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Gutiérrez, A. C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
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Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]
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Wang, M., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. [Link]
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Gutiérrez, A. C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. National Institutes of Health. [Link]
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Yoshimi, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. National Institutes of Health. [Link]
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Gemo, A., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. National Institutes of Health. [Link]
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MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health. [Link]
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
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Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
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Li, Z., et al. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. National Institutes of Health. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. [Link]
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Tlili, A., et al. (2023). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry. [Link]
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Sodeoka, M., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]
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Wang, J., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters. [Link]
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Nagib, D. A., et al. (2017). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications. [Link]
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Wang, X., et al. (2020). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link]
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Beier, P., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. National Institutes of Health. [Link]
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Pieber, B., & Kappe, C. O. (2018). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules. [Link]
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Schlosser, M., et al. (2003). Recommendable routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. Infoscience. [Link]
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Xiao, J.-C., et al. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Chemistry Portal. [Link]
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Baxendale, I. R., & Ley, S. V. (2010). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. CHIMIA. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
In the landscape of modern drug discovery and materials science, the synthesis of novel chemical entities is the engine of innovation. The reagent 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride has emerged as a particularly valuable building block. Its structure offers a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and two reactive sites—a chloro group and a carbonyl chloride—that serve as versatile handles for creating a diverse array of complex molecules.[1][2] However, the synthesis of a new compound is merely the prologue. The true narrative of its potential is written through rigorous, multi-faceted structural validation.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unequivocally confirm the structure of novel compounds synthesized using this key trifluoromethylpyridine synthon. We will move beyond a simple listing of methods to explain the causality behind experimental choices, creating a framework for self-validating protocols that ensure the scientific integrity of your research.
PART 1: The Strategic Imperative for Multi-Modal Validation
No single analytical technique can provide a complete and unambiguous picture of a novel molecular structure. Each method interrogates a different physical property of the molecule, and only by synthesizing the data from multiple, orthogonal techniques can we achieve a high degree of confidence. This multi-pronged approach forms the basis of a self-validating system, where the results from one experiment corroborate the findings of another, minimizing the risk of misinterpretation.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl Chloride Analogs
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing biological activity and optimizing pharmacokinetic profiles. The 2-chloro-5-(trifluoromethyl)pyridine moiety, in particular, has emerged as a privileged structure, lending itself to a diverse array of therapeutic and protective applications. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a versatile building block for creating extensive chemical libraries. By exploring the nuances of structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the design of next-generation bioactive molecules.
The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)pyridine Scaffold
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. When coupled with a pyridine ring, a key heterocycle in numerous pharmaceuticals and agrochemicals, the resulting trifluoromethylpyridine core offers a unique combination of properties that medicinal chemists can exploit. The chloro-substituent at the 2-position and the carbonyl chloride at the 3-position of the parent molecule serve as reactive handles for facile diversification, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity.
Synthetic Pathways to Analog Diversity
The primary route to generating a library of analogs from this compound involves the nucleophilic acyl substitution of the highly reactive carbonyl chloride group. This allows for the straightforward synthesis of a wide range of amides, esters, and other derivatives.
General Synthesis of Amide Analogs
The reaction of this compound with a primary or secondary amine is a robust method for producing the corresponding N-substituted amides.[1]
Experimental Protocol: General Procedure for the Synthesis of N-substituted 2-chloro-5-(trifluoromethyl)nicotinamides
-
To a solution of a primary or secondary amine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a suitable base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted amide.
This synthetic versatility enables the exploration of a wide range of substituents at the amide nitrogen, which is a critical determinant of biological activity in many classes of bioactive molecules.
Structure-Activity Relationships in Anticancer Applications
Derivatives of the trifluoromethylpyridine scaffold have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways.
Kinase Inhibition
Several studies have highlighted the efficacy of trifluoromethylpyridine derivatives as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. For instance, analogs of 5-(trifluoromethyl)pyrimidine have been synthesized and shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2]
| Compound ID | Modification from Parent Scaffold | Target Kinase | IC50 (µM) |
| Analog A | Amide formation with aniline | EGFR | 5.12[2] |
| Analog B | Amide formation with 3-fluoroaniline | EGFR | 0.35[2] |
| Analog C | Amide formation with N-methylthiophene-2-carboxamide | PIM-1 | 0.0143[3][4] |
| Analog D | Amide formation with a substituted oxadiazole moiety | PIM-1 | 0.0194[3][4] |
Table 1: Kinase Inhibitory Activity of 2-Chloro-5-(trifluoromethyl)pyridine Analogs.
The data suggests that substitution on the aniline ring of the amide can significantly impact inhibitory activity against EGFR, with a 3-fluoro substituent leading to a notable increase in potency.[2] Similarly, the introduction of heterocyclic moieties, such as N-methylthiophene-2-carboxamide, can confer potent inhibitory activity against other kinases like PIM-1.[3][4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Add the test compound (analog) at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme (e.g., 30 °C) for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays (e.g., ADP-Glo™), or ELISA with phospho-specific antibodies.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Influence of substituents on antifungal activity.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel bioactive compounds. Its derivatives have shown promise in a range of applications, including as anticancer and antifungal agents. The structure-activity relationship studies, synthesized from various research endeavors, underscore the critical role of the substituents introduced via the carbonyl chloride handle.
For researchers and drug development professionals, the key takeaways are:
-
Systematic Modification is Key: The facile chemistry of the carbonyl chloride allows for the systematic exploration of the chemical space around the trifluoromethylpyridine core.
-
Substituent Properties Drive Activity: The electronic and steric properties of the groups appended to the core structure are paramount in determining the biological activity and target selectivity.
-
Cross-Disciplinary Potential: Analogs of this scaffold have demonstrated a broad range of biological activities, suggesting that libraries generated from this starting material could be screened against diverse biological targets.
Future research should focus on the generation of larger, more diverse libraries of analogs and their screening against a wider array of biological targets. A deeper understanding of the mechanism of action and the identification of specific molecular targets for the most potent compounds will be crucial for their further development as therapeutic or agrochemical agents.
References
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- Narang, R., et al. (2012). Synthesis and antimicrobial screening of some new nicotinic acid based 1,3,4-oxadiazole derivatives. Journal of the Korean Chemical Society, 56(2), 227-232.
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- Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2380.
- Zhang, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Oxadiazole-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 26(11), 3245.
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Chemguide. (n.d.). Nucleophilic Addition/Elimination in the Reaction Between Acyl Chlorides and Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
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ResearchGate. (2015). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ? Retrieved from [Link]
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SciSpace. (2018). Synthesis of β‐Nicotinamide Riboside Using an Efficient Two‐Step Methodology. Retrieved from [Link]
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition/elimination. Retrieved from [Link]
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-
ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
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PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]
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PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
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-
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Navigating the Solid-State Landscape: A Comparative Crystallographic Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional architecture of molecules is paramount for designing effective and specific therapeutic agents. The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a key pharmacophore in numerous modern drugs and agrochemicals, with its bioactivity being profoundly influenced by the spatial arrangement of its substituents. This guide provides an in-depth comparative analysis of the X-ray crystal structures of key derivatives of 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, offering critical insights into their solid-state conformations and intermolecular interactions.
The strategic incorporation of a trifluoromethyl group and a chlorine atom onto the pyridine ring creates a unique electronic and steric environment. The highly electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of nearby protons and the overall dipole moment of the molecule, thereby influencing its binding affinity to biological targets.[1] X-ray crystallography provides the definitive map of atomic positions, bond lengths, and angles, revealing the subtle yet critical conformational preferences that govern molecular recognition.
This guide will delve into the crystallographic analysis of two key derivatives: the parent carboxylic acid, 2-chloro-5-(trifluoromethyl)nicotinic acid , and its corresponding methyl ester . By comparing these structures, we can elucidate the impact of the 3-position substituent on the overall molecular geometry and packing in the crystal lattice. Furthermore, for a broader context, we will draw comparisons with the positional isomer, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid .
Experimental Workflow: From Synthesis to Structure Solution
The journey from a powdered compound to a refined crystal structure is a meticulous process. The generalized workflow for the X-ray crystal structure analysis of the title derivatives is depicted below. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction experiments and for ensuring the accuracy of the final structure.
Sources
A Comparative Guide to the Synthetic Routes of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Abstract
2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a pivotal building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its trifluoromethylpyridine core imparts unique properties such as enhanced metabolic stability and lipophilicity to target molecules. This guide provides a comparative analysis of two primary synthetic pathways to its immediate precursor, 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, and the subsequent conversion to the title compound. We will delve into a multi-step route originating from the commodity chemical 3-picoline and a more direct approach utilizing a Sandmeyer-type reaction on a pre-functionalized pyridine ring. This document offers detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's scalability, efficiency, and inherent challenges, designed for researchers and process chemists in the field.
Introduction: The Significance of a Fluorinated Pyridine Intermediate
The incorporation of fluorine and trifluoromethyl (CF₃) groups is a well-established strategy in modern drug discovery and agrochemical development. The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a key intermediate for several commercial products, including high-efficiency herbicides and fungicides.[1][2] The acid chloride, this compound[3], serves as a highly reactive synthon, enabling the facile introduction of this fluorinated moiety through amide or ester linkages. The selection of an optimal synthetic route to this intermediate is therefore a critical decision, balancing factors of cost, safety, yield, and scalability. This guide will compare two strategically different approaches to its synthesis.
Route 1: Multi-Step Synthesis from 3-Picoline
This pathway represents a classic industrial approach, starting from the inexpensive and readily available bulk chemical, 3-picoline (3-methylpyridine). The strategy involves the sequential chlorination of both the pyridine ring and the methyl group, followed by a halogen exchange (HALEX) reaction to introduce the trifluoromethyl group, and finally, functionalization at the 3-position.
Overall Synthetic Workflow
The transformation from 3-picoline to the target precursor involves several distinct chemical operations. The key challenge lies in controlling the regioselectivity of the chlorination steps and the efficiency of the final carboxylation.
Caption: Workflow for the synthesis starting from 3-picoline.
Experimental Protocols and Mechanistic Discussion
Step 1a: N-Oxidation of 3-Picoline
The initial activation of the pyridine ring is achieved through N-oxidation. This step increases the electron density of the ring, making it more susceptible to electrophilic substitution, but also directs subsequent functionalization.
-
Protocol: To a solution of 3-methylpyridine (1.0 mol) in glacial acetic acid, hydrogen peroxide (1.1 mol, 30% aq.) is added dropwise at 70-80°C.[1] The reaction is maintained at this temperature for 18-24 hours until completion. The resulting N-oxy-3-methylpyridine is typically used directly in the next step after solvent removal.
-
Causality: The N-oxide formation is crucial for activating the 2 and 6 positions of the pyridine ring for subsequent chlorination.
Step 1b: Chlorination to 2-Chloro-5-methylpyridine
The N-oxide is rearranged and chlorinated to install the chlorine atom regioselectively at the 2-position.
-
Protocol: The crude N-oxy-3-methylpyridine (1.0 mol) is dissolved in a solvent like dichloromethane. Triethylamine (1.5 mol) is added, and the mixture is heated to a gentle reflux.[1] Benzoyl chloride (1.4 mol) diluted in dichloromethane is added dropwise. The reaction is refluxed for 3 hours.[1] An aqueous workup followed by distillation yields a mixture of 2-chloro-5-methylpyridine and the isomer 2-chloro-3-methylpyridine.[1]
-
Causality: Benzoyl chloride reacts with the N-oxide to form an intermediate that facilitates nucleophilic attack by chloride at the 2-position, followed by rearomatization. The presence of the 2-chloro-3-methylpyridine isomer complicates purification, though some processes carry the mixture forward.[1]
Step 2: Radical Chlorination of the Methyl Group
The methyl group is converted to a trichloromethyl group via a free-radical chain reaction.
-
Protocol: 2-Chloro-5-methylpyridine (1.0 mol) is heated under reflux in a suitable solvent (or neat) while chlorine gas is bubbled through the mixture. The reaction is initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile).[4][5] The reaction proceeds for several hours until GC analysis indicates complete conversion to 2-chloro-5-(trichloromethyl)pyridine.[5]
-
Causality: The UV irradiation or chemical initiator generates chlorine radicals, which initiate a chain reaction involving hydrogen abstraction from the methyl group, followed by reaction with Cl₂. This process repeats until the methyl group is perchlorinated.
Step 3: Fluorination via Halogen Exchange (HALEX)
The trichloromethyl group is converted to the desired trifluoromethyl group using a fluoride source.
-
Protocol: 2-Chloro-5-(trichloromethyl)pyridine (1.0 mol) is treated with anhydrous potassium fluoride (molar ratio of KF to substrate is 2:1 to 2.4:1) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1] A phase-transfer catalyst, for example, cetyltrimethylammonium bromide (CTAB), is added (6-10% by weight of the starting material).[1] The mixture is heated under reflux with vigorous stirring for 5-7 hours. The product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated by distillation.
-
Causality: The fluoride ions displace the chloride ions on the methyl carbon. The reaction is driven by the formation of the stronger C-F bonds and the precipitation of KCl. The phase-transfer catalyst is essential for solubilizing the fluoride salt in the organic medium.
Step 4 & 5: Carboxylation and Final Chlorination
This is the most challenging step in this route. A carboxyl group must be introduced at the 3-position, ortho to the chlorine atom. This is typically achieved via directed ortho-metalation, followed by quenching with CO₂. The resulting carboxylic acid is then converted to the acid chloride.
-
Protocol (General): 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mol) is dissolved in dry THF and cooled to -78°C. A strong base such as lithium diisopropylamide (LDA, 1.1 mol) is added slowly to deprotonate the 3-position. After stirring, the resulting lithiated species is quenched by bubbling dry CO₂ gas through the solution or by adding crushed dry ice. Acidic workup yields 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.[6] The crude carboxylic acid is then refluxed with an excess of thionyl chloride (SOCl₂) with a catalytic amount of DMF until gas evolution ceases. Excess SOCl₂ is removed under reduced pressure to give the final product, this compound.[3]
Advantages and Disadvantages
-
Advantages:
-
Cost-Effective Starting Material: 3-picoline is an inexpensive and widely available feedstock.
-
Established Industrial Processes: Many of the individual steps (chlorination, fluorination) are well-understood and practiced on a large scale.
-
-
Disadvantages:
-
Multiple Steps: The long synthetic sequence leads to a lower overall yield and higher processing costs.
-
Isomer Formation: The initial chlorination step can produce hard-to-separate isomers, impacting the purity of downstream intermediates.[1]
-
Harsh Reagents: The use of chlorine gas, strong bases (LDA), and thionyl chloride requires specialized equipment and handling procedures.
-
Cryogenic Conditions: The directed metalation step requires very low temperatures (-78°C), which is energy-intensive and challenging to scale up.
-
Route 2: Sandmeyer Reaction Approach
This route leverages the Sandmeyer reaction, a powerful transformation for converting an aromatic amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[7][8] This strategy offers a more convergent approach, provided a suitable amino-pyridine precursor is available.
Overall Synthetic Workflow
The key to this route is the synthesis of 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid, which is then converted to the chloro-analogue in a single, high-yielding step.
Caption: Workflow for the synthesis via a Sandmeyer reaction.
Experimental Protocols and Mechanistic Discussion
Step 1: Diazotization of the Amino Group
The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
-
Protocol: 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 mol) is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.1 mol) in water is added dropwise, keeping the temperature below 5°C.[9] The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Causality: The amine attacks the nitrosonium ion (formed from nitrous acid in strong acid), and subsequent dehydration leads to the formation of the diazonium salt.[9] The N₂ group is an excellent leaving group, setting the stage for substitution.
Step 2: Copper(I)-Catalyzed Sandmeyer Reaction
The diazonium salt is displaced by a chloride atom using a copper(I) chloride catalyst.
-
Protocol: The cold diazonium salt solution from the previous step is slowly added to a solution of copper(I) chloride (CuCl) in concentrated HCl at room temperature.[8][9] Vigorous nitrogen evolution is observed. The reaction is stirred until the effervescence ceases. The solid product, 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, precipitates and is collected by filtration.
-
Causality: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.[7] The aryl radical then abstracts a chlorine atom from a copper(II) species, regenerating the Cu(I) catalyst and forming the final product.
Step 3: Conversion to Acid Chloride
This final step is identical to that in Route 1.
-
Protocol: The dried 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 mol) is refluxed with an excess of thionyl chloride and a catalytic amount of DMF.[10] Workup consists of removing the volatile reagents under vacuum to yield the crude this compound.
Advantages and Disadvantages
-
Advantages:
-
High Convergence: The route is significantly shorter if the starting amino acid is readily available.
-
Mild Conditions: The Sandmeyer reaction typically proceeds in aqueous media at or near room temperature, avoiding the need for cryogenic conditions or highly reactive organometallics.
-
High Yield and Purity: The reaction is often high-yielding and selective, with the product frequently precipitating from the reaction mixture, simplifying purification.
-
-
Disadvantages:
-
Starting Material Availability: The primary drawback is the commercial availability and cost of the starting material, 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid. Its synthesis can be complex and may offset the advantages of the Sandmeyer step itself.
-
Diazonium Salt Instability: Aryl diazonium salts can be unstable and potentially explosive if isolated. Therefore, they are almost always generated and used in situ at low temperatures.
-
Comparative Analysis
| Parameter | Route 1: From 3-Picoline | Route 2: Sandmeyer Approach |
| Number of Steps | High (5+ steps) | Low (2-3 steps, precursor dependent) |
| Starting Material | 3-Picoline (low cost, commodity) | Substituted Amino-Pyridine (specialty, higher cost) |
| Overall Yield | Lower, due to multiple steps | Potentially higher, but dependent on precursor synthesis |
| Scalability | Challenging (cryogenics, gas handling) | More straightforward, avoids cryogenics |
| Key Reagents | Cl₂, LDA, KF, SOCl₂ | NaNO₂, CuCl, SOCl₂ |
| Safety Concerns | Chlorine gas, pyrophoric LDA, unstable intermediates | Unstable diazonium salts (handled in situ) |
| Waste Generation | Higher, due to multiple steps and byproducts | Lower, more atom-economical |
Conclusion and Recommendations
The choice between these two synthetic routes is a classic case of balancing starting material cost against process complexity and efficiency.
-
Route 1 (from 3-Picoline) is characteristic of a large-scale industrial campaign where the low cost of the initial feedstock (3-picoline) justifies the capital investment in specialized equipment required for the multi-step, and at times hazardous, process. The main hurdles are the management of isomeric impurities and the energy-intensive cryogenic metalation step.
-
Route 2 (Sandmeyer Approach) is exceptionally well-suited for laboratory-scale synthesis and potentially for smaller-scale, high-value production, especially if the amino-acid precursor is commercially available or can be synthesized efficiently. Its operational simplicity, milder conditions, and high-yielding final steps make it an attractive and more "green" alternative.
For researchers and drug development professionals, the Sandmeyer route offers a more rapid and often cleaner path to obtaining quantities of this compound for derivatization and screening. For bulk manufacturing, a thorough cost analysis of the entire supply chain for both routes would be necessary, but the operational simplicity of the Sandmeyer reaction presents a compelling case for process development, focusing on an efficient synthesis of the required amino-pyridine starting material.
References
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Sandmeyer reaction - Wikipedia. Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
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2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. Available at: [Link]
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Sandmeyer Trifluoromethylation - Organic Chemistry Portal. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
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Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine - ResearchGate. Available at: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
As a reactive acyl chloride, 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride demands a disposal procedure rooted in a thorough understanding of its chemical properties. This is not merely a matter of waste collection; it is an active neutralization process designed to mitigate significant safety and environmental risks. The compound's high reactivity, stemming from the electrophilic carbonyl chloride group, and its classification as a halogenated organic compound, dictate a multi-step approach that prioritizes controlled quenching before final waste segregation. This guide provides the essential operational and safety protocols for researchers and drug development professionals to manage this reagent responsibly.
Hazard Profile and Chemical Rationale for Disposal
The primary driver for the specific disposal protocol is the acyl chloride functional group. This group reacts readily and exothermically with any available nucleophile, most notably water.[1][2] This reaction hydrolyzes the acyl chloride to its corresponding carboxylic acid and generates corrosive hydrochloric acid (HCl) gas.[2][3] Uncontrolled addition to an aqueous waste stream can result in a violent, heat-generating reaction, splashing of corrosive materials, and the release of toxic fumes.
Furthermore, the compound is classified as acutely toxic and corrosive. The trifluoromethyl and chloro- substituents on the pyridine ring contribute to its chemical properties and require that the final neutralized waste be treated as halogenated organic waste.[4][5] Therefore, the core principle of disposal is to convert the reactive acyl chloride into less hazardous, stable products in a controlled laboratory setting before it enters the official hazardous waste stream.
Table 1: Key Chemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1099597-75-7 | |
| Molecular Formula | C₇H₂Cl₂F₃NO | |
| Molecular Weight | 244.00 g/mol | |
| Density | 1.585 g/mL at 25 °C | |
| GHS Hazard Codes | H301 + H311 + H331, H314 |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | |
Immediate Safety Precautions: Creating a Controlled Environment
Before beginning any disposal procedure, establishing a safe working environment is non-negotiable. The high toxicity and corrosivity of this compound necessitate stringent adherence to the following safety measures.
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, a full-face shield, and a chemical-resistant lab coat.[1][6][7]
-
Chemical Fume Hood: All handling and neutralization steps must be performed inside a certified and properly functioning chemical fume hood.[6][7] This is critical to contain and vent the corrosive HCl gas that will be generated during the quenching process.
-
Spill Management: Have an appropriate spill kit ready. For small spills, use a dry, inert absorbent material such as sand or vermiculite.[6][8] Do not use water on an uncontained spill, as this can exacerbate the reaction.[9] For any large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
Step-by-Step Disposal Protocol: Controlled Neutralization
The recommended method for disposal is a slow, controlled neutralization reaction. This procedure is designed to safely hydrolyze the acyl chloride and neutralize the acidic byproducts in a single, controlled process.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[6]
-
Deionized water
-
Large glass beaker or flask (volume should be at least 4-5 times the expected final solution volume to accommodate potential foaming)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container for halogenated organic waste[4][5]
Neutralization Procedure:
-
Prepare the Neutralizing Solution: In the chemical fume hood, place the large beaker in an ice bath on a magnetic stir plate. Fill the beaker with a 5-10% aqueous solution of sodium bicarbonate and add a stir bar. Begin stirring to create a vortex.
-
Slow Addition of the Acyl Chloride: Using a pipette or dropping funnel, add the this compound waste to the stirring bicarbonate solution very slowly, drop by drop.[1][6]
-
Monitor the Reaction: Observe the reaction closely. You will see gas evolution (effervescence) as the acyl chloride is added and reacts. If the foaming becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.
-
Complete the Reaction: Once all the acyl chloride has been added, leave the solution to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
Verify Neutralization: Remove the ice bath and allow the solution to warm to room temperature. Carefully test the pH of the solution using pH paper or a meter. The pH should be between 6 and 8. If the solution is still acidic, add small portions of sodium bicarbonate until a neutral pH is achieved.[6][10]
-
Rationale: This step is a self-validating check to confirm that all reactive acyl chloride has been hydrolyzed and the acidic byproducts have been fully neutralized, rendering the bulk solution significantly less hazardous.[6]
-
Waste Segregation and Final Disposal
Even after neutralization, the aqueous solution contains the halogenated pyridine carboxylic acid and its sodium salt. It must be disposed of as hazardous waste.
-
Waste Collection: Carefully transfer the neutralized solution into a robust, sealable hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name of the neutralized product (e.g., "Aqueous waste containing Sodium 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylate") and explicitly state that it is "Halogenated Organic Waste." [4][5]
-
Final Disposal: The sealed and labeled container should be handed over to your institution's EHS department or a licensed chemical waste contractor for final disposal, likely via incineration.[11][12] Do not pour any of this waste, neutralized or not, down the drain.[9][13]
Disposal Workflow Visualization
The following diagram outlines the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
- KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Sigma-Aldrich. This compound 97%. Sigma-Aldrich.
- ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro.
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- Missouri State University. (2023). Waste Neutralization Guidance.
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- Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- Sigma-Aldrich. (2025).
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- BASF.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
This guide provides essential safety and handling protocols for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS No. 1099597-75-7). As a highly reactive acyl chloride, this compound demands rigorous adherence to safety procedures to mitigate significant health risks. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with a deep, actionable understanding of safe laboratory practices.
Hazard Analysis: The 'Why' Behind the Protocol
Understanding the inherent chemical risks of this compound is fundamental to appreciating the necessity of the prescribed protective measures. The primary dangers stem from its high toxicity and extreme corrosivity.
The molecule's carbonyl chloride group is highly susceptible to nucleophilic attack, particularly by water (including ambient humidity and moisture on biological tissues). This hydrolysis reaction produces hydrochloric acid (HCl), a highly corrosive acid, which is the primary mechanism for the severe skin burns and eye damage it causes.
Key Hazards Summary:
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |
| Signal Word | Danger | Indicates a high level of hazard.[1] |
Hazardous decomposition during a fire can also release toxic gases such as hydrogen chloride, nitrogen oxides, and hydrogen fluoride.[2][3]
The Core PPE Ensemble: A Multi-Layered Defense
A multi-layered approach to safety, beginning with engineering controls and supplemented by robust personal protective equipment, is non-negotiable.
Primary Barrier: Engineering Controls
Before any personal equipment is worn, the work environment must be properly configured.
-
Fume Hood: All handling of this chemical must occur inside a certified chemical fume hood to control the inhalation of toxic vapors.[4]
-
Safety Shower and Eyewash Station: Immediate access to a functional eyewash station and safety shower is critical.[2] These facilities are the first line of treatment in case of accidental exposure.
Eye and Face Protection: The Dual-Shield Mandate
Given the severe and potentially blinding damage this chemical can cause to the eyes, maximum protection is required.
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2]
-
Full-Face Shield: A full-face shield must be worn over the safety goggles. This provides a secondary barrier against splashes and protects the entire face from corrosive vapors.[5][6]
Skin and Body Protection: An Impermeable Barrier
This compound is classified as acutely toxic upon dermal contact and causes severe burns.[1] Therefore, preventing all skin contact is paramount.
-
Gloves: Standard nitrile gloves may not provide sufficient protection for prolonged contact. Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber or neoprene) over an inner nitrile glove is strongly recommended.[4][7] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Chemical-Resistant Apron/Coat: Wear a chemical-resistant apron over a flame-resistant lab coat. For operations with a higher risk of splashing or involving larger quantities, a full chemical-protection suit is warranted.[8]
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.[7] Do not use conventional shoes, as they can absorb and retain the chemical, leading to prolonged skin contact.
Respiratory Protection: Safeguarding Against Inhalation Toxicity
While a fume hood is the primary control for vapors, respiratory protection is necessary for specific scenarios.
-
Standard Operations: For work conducted entirely within a functioning fume hood, additional respiratory protection is typically not required.
-
Spills or Ventilated Enclosure Failure: In the event of a spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor and acid gas cartridges is essential.[2][5]
-
Emergency Situations: For major spills or fire events, a self-contained breathing apparatus (SCBA) is required.[9]
Procedural Guidance: A Step-by-Step Operational Plan
The following workflow outlines the critical steps for safely handling this compound from preparation through disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plans
-
Handling: Always handle this substance as a liquid, stored at its recommended temperature of -20°C.[1] Use only compatible materials for transfer and reaction vessels (e.g., glass, PTFE). Keep the container tightly closed and away from moisture or incompatible materials like strong acids and oxidizing agents.[2]
-
Spill Response: In case of a small spill within a fume hood, use an inert absorbent material like sand or vermiculite.[10] Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency response personnel.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk if the person is conscious.[2] Seek immediate medical attention.
-
-
Disposal: All waste contaminated with this chemical, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[9] Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[3]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Unisafe. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
